molecular formula C42H52N5O9P B8020241 2'-OMe-Ac-C Phosphoramidite

2'-OMe-Ac-C Phosphoramidite

Cat. No.: B8020241
M. Wt: 801.9 g/mol
InChI Key: WNWUMIPFLOKTEZ-UAQIPLLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-OMe-Ac-C Phosphoramidite is a critical building block for the solid-phase synthesis of oligonucleotides modified with 2'-O-methylcytidine . This modification is extensively used in therapeutic and diagnostic research to significantly enhance the performance of synthetic oligonucleotides. Incorporating 2'-O-methyl (2'-OMe) ribonucleosides into an oligonucleotide sequence confers powerful nuclease resistance, drastically increasing its stability and half-life in biological environments by protecting against degradation by exo- and endonucleases . Furthermore, the 2'-OMe modification provides a higher binding affinity (increased duplex Tm) to complementary RNA targets compared to unmodified DNA-RNA duplexes, making it invaluable for applications requiring strong and stable hybridization . Due to these properties, this compound is a key reagent in the development of advanced RNA-based research tools, including siRNA for gene silencing, steric-blocker antisense oligonucleotides (ASOs), and aptamers . It is important to note that while 2'-O-methyl modifications increase stability and activity, fully 2'-OMe-modified oligonucleotides are incapable of recruiting RNase H, making them unsuitable for RNase H-dependent antisense applications . This phosphoramidite is provided with an N4-acetyl (Ac) protected cytidine base, which is compatible with standard oligonucleotide synthesis and deprotection conditions . The product is rigorously quality-controlled, with HPLC purity typically ≥98.0%, ensuring reliable and consistent performance on commercial synthesizers . It is supplied in amber bottles and must be stored dry at or below -20°C to maintain stability. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for use in humans.

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36-,38-,39-,40-,57?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWUMIPFLOKTEZ-UAQIPLLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-O-Methyl-N-acetylcytidine Phosphoramidite: Structure, Function, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2'-O-Methyl-N-acetylcytidine phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for research and therapeutic applications. We will delve into its molecular structure, its key functions in enhancing oligonucleotide properties, and detailed protocols for its use in solid-phase synthesis.

Structure and Chemical Properties

2'-O-Methyl-N-acetylcytidine phosphoramidite is a chemically modified cytidine (B196190) nucleoside designed for incorporation into synthetic DNA and RNA strands. Its structure is characterized by several key modifications that impart desirable properties to the resulting oligonucleotide.

The core structure consists of a cytidine nucleoside with the following modifications:

  • 2'-O-Methyl Group: A methyl group is attached to the 2'-hydroxyl of the ribose sugar. This is the most functionally significant modification.

  • N-acetyl Group: The exocyclic amine of the cytosine base is protected by an acetyl group to prevent unwanted side reactions during synthesis.

  • 5'-O-Dimethoxytrityl (DMT) Group: A bulky DMT group protects the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain elongation.

  • 3'-Phosphoramidite Group: A reactive phosphoramidite moiety at the 3'-position enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.

The detailed chemical notation for this compound is N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-Methycytidine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

Core Function: Enhancing Oligonucleotide Stability and Efficacy

The primary function of incorporating 2'-O-Methyl-N-acetylcytidine phosphoramidite into an oligonucleotide is to leverage the properties of the 2'-O-Methyl modification. This modification significantly enhances the therapeutic potential of oligonucleotides, particularly for antisense applications.

Key functional advantages include:

  • Nuclease Resistance: The 2'-O-Methyl group provides steric hindrance, making the phosphodiester backbone more resistant to degradation by cellular nucleases. This increased stability prolongs the half-life of the oligonucleotide in a biological environment.

  • Increased Binding Affinity: The 2'-O-Methyl modification locks the ribose sugar in a C3'-endo conformation, which is favorable for A-form duplexes, typical of RNA:RNA and RNA:DNA hybrids. This pre-organization of the sugar moiety leads to a higher binding affinity (increased melting temperature, Tm) to the target RNA sequence.

  • Reduced Off-Target Effects: The modification can contribute to more precise and potent therapeutic agents by influencing binding affinity and reducing non-specific interactions.

Quantitative Data on 2'-O-Methyl Modified Oligonucleotides

The incorporation of 2'-O-Methyl modifications has a quantifiable impact on the properties of oligonucleotides. The following tables summarize key data points.

ParameterValueReference
Coupling Efficiency >98-99%General phosphoramidite chemistry efficiency.
Purity (per coupling step) HighConsistent with high coupling efficiency.
Deprotection Conditions StandardCompatible with common deprotection reagents.

Table 1: Synthesis Parameters

Duplex TypeModificationChange in Melting Temperature (ΔTm) per modificationReference
RNA:RNA2'-O-Methylation of Uridine+1.2 °C[1]
RNA:RNA2'-O-Methylation of AdenosineNegligible effect[2]
DNA:RNA2'-O-MethylationGeneral increase in thermal stability[3]

Table 2: Thermal Stability Data

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis Cycle

The incorporation of 2'-O-Methyl-N-acetylcytidine phosphoramidite follows the standard phosphoramidite solid-phase synthesis cycle. The cycle consists of four main steps, repeated for each nucleotide addition.

Materials and Reagents:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • 2'-O-Methyl-N-acetylcytidine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.5 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Capping solutions:

    • Cap A: Acetic anhydride/Pyridine/THF

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile (B52724) for washing

Procedure:

  • Deblocking (Detritylation):

    • The CPG support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside. This reaction is rapid (typically 60-120 seconds).

    • The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Coupling:

    • The 2'-O-Methyl-N-acetylcytidine phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside. The coupling time for modified phosphoramidites is typically slightly longer than for standard DNA phosphoramidites, ranging from 2 to 10 minutes to ensure high coupling efficiency.

    • The column is washed with anhydrous acetonitrile.

  • Capping:

    • To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.

    • Cap A and Cap B solutions are delivered to the column to acetylate any unreacted 5'-hydroxyls. This step is typically fast (around 30-60 seconds).

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester.

    • The oxidizing solution is passed through the column. This reaction is usually complete within 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Materials and Reagents:

Procedure:

  • Cleavage from Support and Base Deprotection:

    • The CPG support is treated with concentrated ammonium hydroxide or AMA at elevated temperatures (e.g., 55°C) for a specified period (typically 8-16 hours for ammonium hydroxide, or shorter times for AMA). This step cleaves the oligonucleotide from the support and removes the N-acetyl protecting group from the cytidine bases and other base protecting groups.

  • Removal of 2'-Protecting Groups (if applicable):

    • If other 2'-protected ribonucleosides (e.g., with TBDMS groups) were used in the synthesis, a fluoride-based deprotection step is required. The 2'-O-Methyl group is stable to this treatment.

  • Purification:

    • The crude oligonucleotide solution is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

Visualizations

Solid-Phase Synthesis Workflow

G cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 2'-O-Me-Ac-C Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide Cleavage Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: CPG Support with Initial Nucleoside Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification Final_Product Final 2'-O-Methyl Modified Oligonucleotide Purification->Final_Product

Caption: Workflow of solid-phase oligonucleotide synthesis incorporating 2'-O-Methyl-N-acetylcytidine phosphoramidite.

Mechanism of Antisense Inhibition

G cluster_cellular_process Mechanism of Translational Arrest ASO 2'-O-Methyl Modified Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Duplex ASO->Hybrid mRNA Target mRNA mRNA->Hybrid Ribosome Ribosome Hybrid->Ribosome Steric Block Translation Translation Ribosome->Translation Proceeds (Normal) No_Protein No Protein Synthesis Translation->No_Protein

Caption: Translational arrest by a 2'-O-Methyl modified antisense oligonucleotide via steric hindrance.

References

The Chemical Cornerstone of Epigenetic Research: A Technical Guide to N-acetylcytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and application of N-acetylcytidine phosphoramidite (B1245037), a key reagent in the burgeoning field of epitranscriptomics.

N-acetylcytidine phosphoramidite is a specialized chemical building block essential for the synthesis of oligonucleotides containing the N4-acetylcytidine (ac4C) modification. This post-transcriptional RNA modification is a critical regulator of gene expression, influencing RNA stability and translation, and is implicated in numerous biological processes and disease states, including cancer.[1][2][3][[“]] This document provides an in-depth technical overview of the phosphoramidite's chemical properties, detailed experimental protocols for its synthesis and use, and a look into the biological pathways it helps to investigate.

Core Chemical Characteristics

N-acetylcytidine phosphoramidites are reactive molecules designed for automated solid-phase oligonucleotide synthesis.[5] They are typically protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group for controlled, stepwise synthesis, and the 2'-hydroxyl group is also protected (e.g., with TBDMS) for RNA synthesis. The key feature is the N4-acetyl group on the cytidine (B196190) base, which is preserved during synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for two common variants of N-acetylcytidine phosphoramidite.

Table 1: Properties of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite

PropertyValueReference
Molecular Formula C41H50N5O8P
Molecular Weight 771.86 g/mol
Appearance White to Off-white powderN/A
Storage Temperature < -15°C

Table 2: Properties of 5'-O-DMT-3'-TBDMS-N4-Acetyl-cytidine 2'-CE phosphoramidite

PropertyValueReference
Molecular Formula C47H64N5O9PSi[]
Molecular Weight 902.11 g/mol []
Purity ≥97% by HPLC[]
Appearance White to Off-white powder[]
Solubility Soluble in Acetonitrile, DMF[]
Storage Temperature -20°C[]
Spectral Data

The structural integrity of N-acetylcytidine phosphoramidite is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. A key diagnostic signal is the anomeric proton of the ribose sugar, which typically appears in the region of 5.0 - 6.4 ppm.[7]

  • ³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is crucial for characterization. The phosphoramidite signal is typically observed between 140 and 155 ppm.[7] Due to the chiral phosphorus center, the product exists as a mixture of two diastereomers, which often results in two distinct singlet peaks. For example, two different N4-acetylated 3-methylcytidine (B1283190) phosphoramidites showed diastereomeric signals at δ = 149.70/149.97 ppm and δ = 150.11/150.64 ppm.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, verifying the elemental composition.

Experimental Protocols

Synthesis of N4-acetylcytidine Phosphoramidite

The synthesis of N-acetylcytidine phosphoramidite is a multi-step process starting from cytidine. The following is a generalized protocol based on established literature.[8][9]

Objective: To synthesize a protected N4-acetylcytidine phosphoramidite suitable for solid-phase oligonucleotide synthesis.

Materials:

  • Cytidine

  • Protecting group reagents (e.g., 4,4'-Dimethoxytrityl chloride (DMT-Cl), tert-Butyldimethylsilyl chloride (TBDMS-Cl))

  • Acylating agent (Acetic anhydride (B1165640) or acetyl chloride)

  • Phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (Pyridine, Dichloromethane, Acetonitrile)

  • Bases (e.g., Triethylamine, N,N-Diisopropylethylamine (DIPEA))

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Protection of Hydroxyl Groups: The 5' and 2' hydroxyl groups of the cytidine ribose are protected. For example, the 5'-OH is selectively protected with DMT-Cl in pyridine. Subsequently, the 2'-OH can be protected using TBDMS-Cl.

  • N4-Acetylation: The exocyclic amine (N4) of the cytidine base is acetylated using acetic anhydride or acetyl chloride in the presence of a base. This step must be carried out after hydroxyl protection to ensure selectivity.

  • Selective 5'-Deprotection (if necessary for 3'-phosphitylation): If both 3' and 5' positions were protected by the same group, the 5'-protecting group is selectively removed to allow for 3'-phosphitylation.

  • Phosphitylation: The free 3'-hydroxyl group is reacted with a phosphitylating reagent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like DIPEA in anhydrous acetonitrile. This reaction introduces the reactive phosphoramidite moiety.

  • Purification: The final product is purified using silica gel column chromatography to remove unreacted reagents and byproducts. The purified product is typically obtained as a stable, white foam or powder.

  • Characterization: The structure and purity of the final phosphoramidite are confirmed by ¹H NMR, ³¹P NMR, and HRMS.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

N-acetylcytidine phosphoramidite is used in standard automated oligonucleotide synthesizers. The process follows a four-step cycle.

Objective: To incorporate N-acetylcytidine site-specifically into a growing oligonucleotide chain.

Materials:

  • N-acetylcytidine phosphoramidite dissolved in anhydrous acetonitrile

  • Other required phosphoramidites (A, G, C, U/T)

  • Solid support (e.g., CPG beads) with the initial nucleoside attached

  • Synthesizer reagents:

    • Deblocking solution (e.g., Trichloroacetic acid in DCM)

    • Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT))

    • Capping solution (e.g., Acetic anhydride)

    • Oxidizing solution (e.g., Iodine/water/pyridine)

Methodology (The Synthesis Cycle):

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support, exposing a free hydroxyl group for coupling.

  • Coupling/Activation: The N-acetylcytidine phosphoramidite is activated by an activator like ETT and then coupled to the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion-mutant sequences. Note: In some optimized protocols for ac4C synthesis, this step may be omitted to prevent potential side reactions with the N4-acetyl group.[10]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution.

  • Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

  • Deprotection and Cleavage: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the cyanoethyl group on the phosphate backbone and the protecting groups on the nucleobases) are removed. Special non-nucleophilic or mild deprotection conditions may be required to ensure the N4-acetyl group on cytidine remains intact.[10][11]

Visualization of Workflows and Biological Pathways

The true value of N-acetylcytidine phosphoramidite lies in its ability to create tools for studying the biological roles of ac4C.

G cluster_synthesis Phosphoramidite Synthesis cluster_oligo Solid-Phase Oligonucleotide Synthesis Cytidine Cytidine Protected_C Protected Cytidine (5'-DMT, 2'-TBDMS) Cytidine->Protected_C Protection Acetylated_C N4-Acetylated Protected Cytidine Protected_C->Acetylated_C Acetylation Phosphoramidite N-acetylcytidine Phosphoramidite Acetylated_C->Phosphoramidite Phosphitylation Couple 2. Coupling Phosphoramidite->Couple Input Start Start (Solid Support) Deblock 1. Deblocking (DMT Removal) Start->Deblock Deblock->Couple Cap 3. Capping Couple->Cap Oxidize 4. Oxidation Cap->Oxidize Repeat Repeat Cycle Oxidize->Repeat Repeat->Deblock n-1 cycles Cleave Cleavage & Deprotection Repeat->Cleave Final Cycle

Caption: Workflow for the synthesis of N-acetylcytidine phosphoramidite and its use in oligonucleotide synthesis.

Biological Signaling Pathways

The N4-acetylcytidine (ac4C) modification, installed by the writer enzyme N-acetyltransferase 10 (NAT10), is a key player in cellular regulation.[3] Synthetic oligonucleotides containing ac4C are crucial for dissecting its role in pathways such as the p53 tumor suppressor and Wnt/β-catenin signaling cascades.

G Simplified NAT10-MDM2-p53 Signaling Axis NAT10 NAT10 MDM2_mRNA MDM2 mRNA NAT10->MDM2_mRNA ac4C modification (stabilization) MDM2_Protein MDM2 Protein MDM2_mRNA->MDM2_Protein Translation p53 p53 Protein Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activation MDM2_Protein->p53 Inhibition/ Ubiquitination

Caption: The role of NAT10-mediated ac4C modification in regulating the p53 signaling pathway.[1]

G Influence of NAT10/ac4C on Wnt/β-catenin Signaling Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Wnt_Signal->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Co-activation NAT10 NAT10 Target_mRNA Target mRNA (e.g., KIF23) NAT10->Target_mRNA ac4C modification (stabilization) Proliferation Cell Proliferation & Progression Target_mRNA->Proliferation Promotes TCF_LEF->Proliferation Gene Transcription

Caption: NAT10 enhances Wnt/β-catenin signaling by stabilizing target mRNAs through ac4C modification.[3]

References

A Comprehensive Technical Guide to 2'-O-Methyl (2'-OMe) Modifications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of oligonucleotide therapeutics, chemical modifications are paramount to enhancing the efficacy, stability, and safety of nucleic acid-based drugs. Among the most widely adopted and well-characterized modifications is the 2'-O-methylation (2'-OMe) of the ribose sugar. This modification, where a methyl group replaces the hydroxyl group at the 2' position of the ribose moiety, imparts several advantageous properties to oligonucleotides, making them suitable for a range of applications, including antisense therapy, siRNA, and aptamers.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of 2'-OMe modifications, covering their synthesis, biochemical properties, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Core Principles of 2'-OMe Modification

The introduction of a methyl group at the 2' position of the ribose sugar has profound effects on the physicochemical and biological properties of an oligonucleotide.

Enhanced Nuclease Resistance: The 2'-hydroxyl group in natural RNA is susceptible to cleavage by nucleases. The 2'-OMe modification sterically hinders the approach of these enzymes, significantly increasing the oligonucleotide's resistance to degradation by both endonucleases and exonucleases.[2][5][6][7] This enhanced stability is crucial for in vivo applications, leading to a longer half-life of the therapeutic agent.[5][8]

Increased Thermal Stability and Binding Affinity: The 2'-OMe modification locks the ribose sugar in a C3'-endo conformation, which is characteristic of an A-form RNA helix.[9][10] This pre-organization of the sugar pucker enhances the binding affinity (hybridization) of the modified oligonucleotide to its complementary RNA target. Consequently, duplexes formed between a 2'-OMe modified oligonucleotide and an RNA strand exhibit a higher melting temperature (Tm) compared to their unmodified DNA or RNA counterparts.[2][11][12][13][14]

Reduced Immunogenicity: Unmodified siRNAs can be recognized by the innate immune system, leading to off-target effects and an inflammatory response. The 2'-OMe modification can help to mitigate these effects by reducing the recognition by Toll-like receptors (TLRs).[5]

Modulation of RNase H Activity: While beneficial for stability, the 2'-OMe modification prevents the cleavage of the RNA strand in an RNA/DNA hybrid by RNase H.[12][15] This property is exploited in the design of "gapmer" antisense oligonucleotides, where a central DNA region capable of recruiting RNase H is flanked by 2'-OMe modified regions that provide stability and increased binding affinity.[4][12][16]

Synthesis of 2'-OMe Modified Oligonucleotides

The synthesis of 2'-OMe modified oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite (B1245037) chemistry, a well-established and efficient method.[17][][19] The process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.

Key Components and Reagents:
  • 2'-OMe Phosphoramidites: These are the building blocks for the synthesis, consisting of the desired nucleobase (A, C, G, or U) attached to a 2'-O-methylated ribose sugar, a 5'-dimethoxytrityl (DMT) protecting group, and a 3'-phosphoramidite group.[][20][21]

  • Solid Support: Typically controlled pore glass (CPG) functionalized with the first nucleoside.

  • Reagents for the Synthesis Cycle:

    • Deblocking agent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to remove the 5'-DMT group.

    • Activator: Tetrazole or a more active derivative to catalyze the coupling reaction.

    • Capping agents: Acetic anhydride (B1165640) and N-methylimidazole to block unreacted 5'-hydroxyl groups.

    • Oxidizing agent: Iodine solution to oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.

The Solid-Phase Synthesis Cycle

The synthesis of a 2'-OMe modified oligonucleotide follows a cyclical four-step process for each nucleotide addition.

Synthesis_Cycle cluster_0 Solid-Phase Synthesis Workflow Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Nucleotide Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Capped Failures Oxidation->Deblocking Stabilized Linkage ASO_Mechanism cluster_0 Mechanism of RNase H-dependent Antisense Oligonucleotides ASO Gapmer ASO (2'-OMe Wings, DNA Gap) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Translation_Inhibition Inhibition of Protein Translation Degradation->Translation_Inhibition

References

The Cornerstone of Stability: A Technical Guide to 2'-O-Methyl-N-acetyl-cytidine in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleotides is paramount in harnessing the full potential of RNA-based technologies. Among these, 2'-O-Methyl-N-acetyl-cytidine (2'-OMe-Ac-C) stands out as a critical tool for enhancing the stability and efficacy of synthetic RNA oligonucleotides. This in-depth technical guide elucidates the fundamental principles of using 2'-OMe-Ac-C, offering a comprehensive overview of its impact on RNA properties, detailed experimental protocols, and a look into its applications in antisense technology and RNA interference.

The 2'-O-methyl (2'-OMe) modification is one of the most common post-transcriptional modifications found in natural RNA, playing diverse roles in cellular processes.[1] In the realm of synthetic RNA, the introduction of a methyl group at the 2' position of the ribose sugar, as seen in 2'-OMe-Ac-C, confers significant advantages. The acetyl (Ac) group on the cytidine (B196190) base serves as a crucial protecting group for the exocyclic amine during solid-phase synthesis.[2] The primary benefits of incorporating 2'-OMe nucleotides include a marked increase in the thermal stability of RNA duplexes and enhanced resistance to nuclease degradation.[1][3][4][5][6][7] These properties are indispensable for the development of robust RNA therapeutics and research tools.

Core Principles and Advantages of 2'-OMe Modification

The introduction of the 2'-OMe group fundamentally alters the physicochemical properties of an RNA oligonucleotide. This modification biases the sugar pucker conformation towards the C3'-endo form, which is characteristic of an A-form RNA helix.[2][8][9][10] This conformational rigidity contributes to the observed increase in the melting temperature (Tm) of RNA duplexes, indicating stronger binding to complementary strands.[1][8] Furthermore, the methyl group provides steric hindrance, shielding the phosphodiester backbone from enzymatic cleavage by nucleases.[3][11][12]

Benefits_of_2_OMe_Modification 2_OMe_Ac_C 2'-OMe-Ac-C Incorporation Thermal_Stability Thermal_Stability 2_OMe_Ac_C->Thermal_Stability Nuclease_Resistance Nuclease_Resistance 2_OMe_Ac_C->Nuclease_Resistance Binding_Affinity Binding_Affinity 2_OMe_Ac_C->Binding_Affinity Antisense_Oligos Antisense_Oligos Thermal_Stability->Antisense_Oligos siRNA siRNA Thermal_Stability->siRNA Aptamers Aptamers Thermal_Stability->Aptamers RNA_Probes RNA_Probes Thermal_Stability->RNA_Probes Nuclease_Resistance->Antisense_Oligos Nuclease_Resistance->siRNA Nuclease_Resistance->Aptamers Nuclease_Resistance->RNA_Probes Binding_Affinity->Antisense_Oligos Binding_Affinity->siRNA Binding_Affinity->Aptamers Binding_Affinity->RNA_Probes

Quantitative Impact of 2'-OMe Modification

The improvements conferred by 2'-OMe modifications can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data derived from multiple studies.

Table 1: Enhancement of Thermal Stability (Tm)

Duplex TypeModification ContextAverage Tm Increase per 2'-OMe Modification (°C)
RNA:RNASelf-complementary duplexes~1.6 - 1.9[13]
DNA:RNAChimeric duplexes~1.4 - 1.8[13]
DNA:DNA2'-fluoro modification for comparison~1.3[10]

Note: The precise increase in Tm is sequence-dependent.

Table 2: Relative Thermal Stability of Oligonucleotide Duplexes

Duplex TypeRelative Stability
DNA:DNALeast Stable[10]
DNA:RNAModerately Stable[10]
RNA:RNAStable[10]
RNA:2'-OMe RNAMost Stable[10]

Table 3: Nuclease Resistance

Oligonucleotide TypeModificationRelative Nuclease ResistanceHalf-life in Serum
Unmodified RNANoneLowSeconds to minutes[14]
Unmodified DNANoneModerate~1 hour[14]
2'-OMe RNAFull 2'-O-methylationHighSignificantly extended; little degradation observed over prolonged incubation[14]
Phosphorothioate (B77711) DNABackbone modificationHighExtended[11]

Experimental Protocols

Solid-Phase Synthesis of 2'-OMe-Ac-C Containing RNA

Automated solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for producing RNA oligonucleotides containing 2'-OMe-Ac-C.[5][6][9][15] The 2'-OMe-Ac-C is introduced as a phosphoramidite building block.

Solid_Phase_Synthesis_Workflow Start Start with CPG Solid Support Deblocking 1. Deblocking: Remove 5'-DMT group (Acidic treatment) Start->Deblocking Coupling 2. Coupling: Add 2'-OMe-Ac-C Phosphoramidite (Activator: e.g., Tetrazole) Deblocking->Coupling Capping 3. Capping: Block unreacted 5'-OH groups (Acetic anhydride) Coupling->Capping Oxidation 4. Oxidation: Phosphite (B83602) to Phosphate (B84403) (Iodine solution) Capping->Oxidation Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat Repeat->Deblocking Add more bases Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Synthesis complete

Methodology:

  • Preparation: The this compound is dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[9] This and other phosphoramidite solutions are loaded onto an automated DNA/RNA synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the controlled pore glass (CPG) solid support is removed using a dichloroacetic acid solution.

    • Coupling: The this compound is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of around 15 minutes is often used for 2'-OMe phosphoramidites due to potential steric hindrance.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired RNA sequence is synthesized.

Deprotection and Purification

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[5][15][16][17][18]

Methodology:

  • Cleavage and Base Deprotection: The CPG support is treated with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) or aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases (including the acetyl group from cytidine) and the phosphate backbone.[5][15]

  • 2'-OH Protecting Group Removal (for standard RNA synthesis): If the synthesis included standard ribonucleotides protected with a silyl (B83357) group (e.g., TBDMS), this group is removed using a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[5][17][18] For fully 2'-OMe-modified oligonucleotides, this step is not necessary for the modified residues.

  • Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Common methods include:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The oligonucleotide is run on a high-percentage polyacrylamide gel containing urea. The band corresponding to the full-length product is excised, and the RNA is eluted.[5][15]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to achieve high-purity oligonucleotides.[7]

Thermal Melting (Tm) Analysis

UV melting analysis is used to determine the thermal stability of the RNA duplex containing 2'-OMe-Ac-C.[4][19][20]

Methodology:

  • Sample Preparation: The purified 2'-OMe-modified RNA and its complementary strand are dissolved in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of approximately 2 µM each.[4]

  • Annealing: The solution is heated to 85-95°C for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes, followed by slow cooling to room temperature to allow for proper hybridization.[4][20]

  • Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).[4][20]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically the inflection point of the sigmoidal melting curve.

Nuclease Resistance Assay

The stability of the 2'-OMe-modified RNA in the presence of nucleases can be assessed by incubation in serum or with specific nucleases.[11][14][21]

Methodology:

  • Incubation: The 2'-OMe-modified oligonucleotide and an unmodified control are incubated in a solution containing serum (e.g., human or mouse serum) or a specific nuclease (e.g., S1 nuclease, snake venom phosphodiesterase) at 37°C.[14][19]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The integrity of the oligonucleotide at each time point is analyzed by PAGE or HPLC.

  • Quantification: The percentage of intact oligonucleotide is quantified at each time point to determine the degradation rate and half-life.

Applications in RNA Research and Therapeutics

The enhanced properties of 2'-OMe-Ac-C-containing RNA make it a valuable component in various applications.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that bind to a target mRNA to modulate its function. The inclusion of 2'-OMe modifications increases the binding affinity of the ASO to its target and protects it from degradation, thereby enhancing its potency and duration of action.[22] However, it is important to note that ASOs composed entirely of 2'-OMe nucleotides do not support RNase H-mediated cleavage of the target mRNA.[23] Therefore, they are often used in "gapmer" designs, where a central DNA-like region that can recruit RNase H is flanked by 2'-OMe-modified wings for increased stability and affinity.

Small Interfering RNA (siRNA)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA-induced silencing complex (RISC). Chemical modifications, including 2'-OMe, are crucial for the therapeutic development of siRNAs to improve their stability, reduce off-target effects, and modulate their interaction with the RISC machinery.[1][3][8][23][24]

siRNA_Mechanism siRNA 2'-OMe Modified siRNA Duplex RISC_Loading RISC Loading siRNA->RISC_Loading Strand_Separation Passenger Strand Cleavage & Ejection RISC_Loading->Strand_Separation Activated_RISC Activated RISC (with Guide Strand) Strand_Separation->Activated_RISC Target_Binding Target mRNA Binding Activated_RISC->Target_Binding Target_Cleavage mRNA Cleavage Target_Binding->Target_Cleavage

The position-specific incorporation of 2'-OMe modifications can have a significant impact on siRNA activity. For instance, modifications in the "seed region" (positions 2-8 of the guide strand) can reduce off-target silencing.[3] While full 2'-OMe modification of the guide strand can be detrimental to activity, full modification of the sense (passenger) strand is often well-tolerated and can enhance the preferential loading of the antisense (guide) strand into the RISC.[23]

Conclusion

2'-OMe-Ac-C is a cornerstone modification in RNA research and the development of nucleic acid therapeutics. Its ability to significantly enhance thermal stability and nuclease resistance, coupled with its compatibility with standard solid-phase synthesis, makes it an invaluable tool for creating highly stable and effective RNA oligonucleotides. A thorough understanding of its properties and the application of the detailed protocols provided in this guide will empower researchers to design and synthesize superior RNA molecules for a wide range of applications, from basic research to the development of next-generation RNA-based drugs.

References

Unveiling the "Fifth" Nucleotide: An In-depth Guide to the Early Research and Discovery of 2'-O-Methylated Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the four canonical ribonucleosides—adenosine, guanosine, cytidine, and uridine—were long considered the exclusive building blocks of RNA. However, the mid-20th century witnessed a paradigm shift with the discovery of modified nucleosides, revealing a new layer of complexity and regulation in RNA function. Among the most prevalent and significant of these modifications is the 2'-O-methylation of the ribose sugar. This technical guide delves into the seminal early research that led to the discovery and characterization of 2'-O-methylated ribonucleosides, providing a detailed look at the pioneering experimental approaches and the initial hypotheses surrounding their biological significance.

The Dawn of a New Discovery: Initial Observations

The journey into the world of modified ribonucleosides began in the late 1950s. While the primary focus was on the base modifications of RNA, early researchers noted the existence of alkali-stable dinucleotides, hinting at a modification on the ribose sugar that could protect the phosphodiester bond from cleavage.

A pivotal moment came in 1959 when Smith and Dunn reported the presence of methylated components in RNA. While their primary focus was on base methylation, their work laid the groundwork for the investigation of other forms of RNA methylation.

The first definitive identification of a 2'-O-methylated ribonucleoside is widely attributed to the work of B.G. Lane and his colleagues in the early 1960s. Their research on wheat germ ribosomal RNA (rRNA) provided conclusive evidence for the existence of these modified nucleosides.

Key Experiments and Methodologies

The early identification and characterization of 2'-O-methylated ribonucleosides were made possible by a series of ingenious and meticulous experimental protocols. These methods, while rudimentary by today's standards, were groundbreaking for their time and formed the foundation for modern epitranscriptomics.

Alkali Stability Assay

One of the earliest and most fundamental observations was the resistance of RNA containing 2'-O-methylated nucleosides to alkaline hydrolysis. This property became a cornerstone for their initial detection and quantification.

Experimental Protocol: Alkali Digestion of RNA

  • RNA Isolation: Total RNA was extracted from the source material (e.g., wheat germ, yeast) using methods such as phenol (B47542) extraction to ensure high purity.

  • Alkaline Hydrolysis: The purified RNA was subjected to alkaline hydrolysis by incubation in a solution of 0.3 M potassium hydroxide (B78521) (KOH) at 37°C for 18-24 hours. This treatment cleaves the phosphodiester bonds adjacent to ribonucleosides with a free 2'-hydroxyl group.

  • Neutralization and Desalting: The reaction was neutralized with an acid, such as perchloric acid, and the resulting potassium perchlorate (B79767) precipitate was removed by centrifugation. The supernatant, containing the alkali-stable dinucleotides and mononucleotides, was then desalted.

  • Analysis: The resulting mixture was analyzed by paper chromatography or electrophoresis to separate the components. The presence of dinucleotides or larger oligonucleotides after extensive alkaline hydrolysis was a strong indicator of the presence of 2'-O-methylated residues.

Chromatographic Separation and Identification

Paper chromatography and, later, column chromatography were instrumental in separating and identifying the novel methylated nucleosides from the complex mixture of RNA hydrolysates.

Experimental Protocol: Paper Chromatography of RNA Hydrolysates

  • RNA Hydrolysis: RNA was completely hydrolyzed to its constituent nucleosides using enzymes like snake venom phosphodiesterase and bacterial alkaline phosphatase.

  • Chromatographic Separation: The nucleoside mixture was spotted onto chromatography paper (e.g., Whatman No. 1).

  • Solvent Systems: The chromatogram was developed using various solvent systems, such as isopropanol-HCl-water or n-butanol-acetic acid-water, to achieve separation of the different nucleosides.

  • Visualization and Identification: The separated nucleosides were visualized under UV light. The spots corresponding to the unknown modified nucleosides were excised, eluted, and further characterized by comparing their chromatographic mobility and UV absorption spectra with those of synthetic standards.

Early Quantitative Analysis

Initial attempts to quantify the abundance of 2'-O-methylated ribonucleosides relied on measuring the amount of alkali-stable oligonucleotides or by direct measurement of the modified nucleosides after complete enzymatic digestion and chromatographic separation.

RNA TypeOrganismEarly Estimated Abundance of 2'-O-MethylationReference
Ribosomal RNA (rRNA)Wheat GermApproximately 1-2% of total nucleotidesSingh and Lane (1964)
Transfer RNA (tRNA)YeastVariable, with a few modified sites per moleculeEarly studies on tRNA

Visualizing the Discovery Workflow

The logical flow of the early experiments to discover and characterize 2'-O-methylated ribonucleosides can be visualized as follows:

Early_Discovery_Workflow cluster_observation Initial Observation cluster_extraction Extraction & Hydrolysis cluster_separation Separation & Identification cluster_characterization Characterization & Confirmation Observation Alkali Stability of RNA Fractions RNA_Isolation RNA Isolation Observation->RNA_Isolation Alkali_Hydrolysis Alkaline Hydrolysis RNA_Isolation->Alkali_Hydrolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis RNA_Isolation->Enzymatic_Hydrolysis Chromatography Paper/Column Chromatography Alkali_Hydrolysis->Chromatography Analysis of alkali-stable fragments Enzymatic_Hydrolysis->Chromatography Analysis of constituent nucleosides UV_Spectroscopy UV Spectroscopy Chromatography->UV_Spectroscopy Structure_Elucidation Structural Elucidation UV_Spectroscopy->Structure_Elucidation Comparison Comparison with Synthetic Standards Structure_Elucidation->Comparison Initial_Hypotheses cluster_properties Chemical Properties cluster_functions Proposed Biological Functions Modification 2'-O-Methylation Steric_Hindrance Steric Hindrance Modification->Steric_Hindrance Protection Protection of 2'-OH Modification->Protection Structural_Stability Increased Structural Stability (A-form helix preference) Steric_Hindrance->Structural_Stability Nuclease_Resistance Resistance to Nuclease Degradation Protection->Nuclease_Resistance

Biophysical Properties of 2'-O-Methyl-N4-acetylcytidine (2'-OMe-Ac-C) Modified Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics represent a promising frontier in modern medicine. The efficacy of these molecules is intrinsically linked to their biophysical properties, including thermal stability, nuclease resistance, and binding affinity. Chemical modifications to the nucleotide building blocks are a key strategy to enhance these properties. This technical guide provides a comprehensive overview of the biophysical characteristics of oligonucleotides incorporating a specific dual modification: 2'-O-methylation and N4-acetylation on cytidine (B196190) (2'-OMe-Ac-C). This modification is of significant interest due to its potential to confer enhanced stability and conformational rigidity to oligonucleotide duplexes.

N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that has been shown to stabilize RNA duplexes.[1] Concurrently, 2'-O-methylation is a widely employed modification in therapeutic oligonucleotides, known to increase both thermal stability and resistance to nuclease degradation.[2][3] The combination of these two modifications in 2'-OMe-Ac-C is hypothesized to provide synergistic benefits for therapeutic applications. This guide will delve into the available data on the biophysical impact of this modification, provide detailed experimental protocols for its characterization, and present visual representations of key concepts and workflows.

Data Presentation: Quantitative Analysis of Stability

While direct quantitative data for 2'-OMe-Ac-C modified oligonucleotides is emerging, valuable insights can be drawn from studies on N4-acetylcytidine (ac4C) modified RNA. The addition of the 2'-O-methyl group is well-established to further enhance stability.

Thermal Stability (Melting Temperature, Tm)

The introduction of N4-acetylcytidine has a notable stabilizing effect on RNA duplexes. The following table summarizes the change in melting temperature (ΔTm) observed upon incorporation of ac4C into an RNA duplex, as determined by UV-melting studies.[1]

Modification ContextΔTm (°C) vs. Unmodified C
Fully complementary duplex+1.7
Duplex with a G•U wobble pair +2 bp from ac4C+3.1
tRNA D-arm hairpin model+8.2

Table 1: Impact of N4-acetylcytidine (ac4C) on the thermal stability of RNA duplexes. Data extracted from Bartee et al., 2022.[1]

Early research on N4-acetyl-2′-O-methylcytidine (ac4Cm), found in the tRNA of thermophilic archaebacteria, indicates that the combination of N4-acetylation and 2'-O-methylation confers high conformational rigidity to the ribose moiety. This rigidity is suggested to play a crucial role in the structural stabilization of tRNA at elevated temperatures.[4] This finding strongly supports the hypothesis that the 2'-OMe-Ac-C modification significantly enhances the thermal stability of oligonucleotides.

Experimental Protocols

UV-Melting Studies for Thermal Stability Analysis

This protocol is adapted from the methodology described for the characterization of ac4C-modified RNA duplexes.[1]

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex containing a 2'-OMe-Ac-C modification.

Materials:

  • Lyophilized 2'-OMe-Ac-C modified and complementary unmodified oligonucleotides

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Oligonucleotide Preparation: Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration. Determine the concentration using the absorbance at 260 nm and the calculated molar extinction coefficient.

  • Sample Preparation: In a microcentrifuge tube, combine the 2'-OMe-Ac-C modified oligonucleotide and its complementary strand in equimolar amounts in the melting buffer. The final concentration of the duplex should be in the low micromolar range (e.g., 2 µM).

  • Annealing: Heat the sample to 95°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures. Then, slowly cool the sample to room temperature over a period of at least 30 minutes to allow for proper duplex formation.

  • UV-Melting Measurement:

    • Transfer the annealed sample to a quartz cuvette.

    • Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for 10 minutes.

    • Increase the temperature at a controlled rate (e.g., 0.5°C/minute) up to a final temperature where the duplex is fully melted (e.g., 90°C).

    • Monitor the absorbance at 260 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the maximum of the first derivative of the melting curve.

Workflow Diagram:

UV_Melting_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start resuspend Resuspend Oligonucleotides start->resuspend mix Mix Modified and Complementary Strands resuspend->mix anneal Anneal Duplex (Heat and Slow Cool) mix->anneal transfer Transfer to Cuvette anneal->transfer measure Measure A260 vs. Temperature transfer->measure plot Plot Melting Curve measure->plot calculate_tm Calculate Tm (First Derivative Max) plot->calculate_tm end End calculate_tm->end

Caption: Workflow for determining the thermal stability of modified oligonucleotides.

Nuclease Degradation Assay

This protocol provides a general framework for assessing the nuclease resistance of 2'-OMe-Ac-C modified oligonucleotides, based on common methodologies for 2'-O-methylated oligonucleotides.[2]

Objective: To evaluate the stability of a 2'-OMe-Ac-C modified oligonucleotide in the presence of nucleases.

Materials:

  • 5'-radiolabeled or fluorescently-labeled 2'-OMe-Ac-C modified oligonucleotide

  • Unmodified control oligonucleotide (labeled similarly)

  • Nuclease source (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or cell culture medium containing serum)

  • Reaction buffer (specific to the nuclease)

  • Stop solution (e.g., formamide (B127407) loading buffer with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the labeled modified oligonucleotide and the labeled unmodified control.

  • Nuclease Digestion: Initiate the reaction by adding the nuclease to each tube. Incubate the reactions at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction and immediately add them to the stop solution to quench the enzymatic activity.

  • PAGE Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a high-resolution denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the desired separation is achieved.

  • Visualization and Quantification:

    • Visualize the bands using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

    • Plot the percentage of intact oligonucleotide versus time for both the modified and unmodified samples to compare their degradation rates.

Workflow Diagram:

Nuclease_Assay_Workflow cluster_reaction Nuclease Digestion cluster_sampling Time Course Sampling cluster_analysis Analysis start Start setup Set up reactions with labeled oligonucleotides (modified & control) start->setup add_nuclease Add Nuclease setup->add_nuclease incubate Incubate at 37°C add_nuclease->incubate take_aliquots Take aliquots at various time points incubate->take_aliquots quench Quench with stop solution take_aliquots->quench page Denaturing PAGE quench->page visualize Visualize and Quantify Bands page->visualize plot Plot Degradation Curves visualize->plot end End plot->end

Caption: Workflow for assessing the nuclease resistance of modified oligonucleotides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the conformational properties of oligonucleotides. This protocol provides a general procedure.

Objective: To characterize the secondary structure of a duplex containing a 2'-OMe-Ac-C modification.

Materials:

  • Purified 2'-OMe-Ac-C modified oligonucleotide and its complementary strand

  • CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare the oligonucleotide duplex in the CD buffer at a suitable concentration (typically in the micromolar range).

  • CD Measurement:

    • Transfer the sample to a quartz CD cuvette with a defined path length (e.g., 1 cm).

    • Record the CD spectrum over a desired wavelength range (e.g., 200-320 nm) at a controlled temperature.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting CD spectrum provides information about the helical conformation of the duplex.

    • A-form helices, typical for RNA and many modified oligonucleotides, exhibit a strong positive band around 260-270 nm and a strong negative band around 210 nm.

    • B-form helices, typical for DNA, show a positive band around 275 nm and a negative band around 245 nm.

    • Compare the spectrum of the 2'-OMe-Ac-C modified duplex to that of an unmodified RNA duplex to identify any conformational changes induced by the modification.

Logical Relationship Diagram:

CD_Spectroscopy_Logic cluster_input Inputs cluster_process Process cluster_output Outputs & Interpretation oligo 2'-OMe-Ac-C Modified Oligonucleotide Duplex cd_measurement Circular Dichroism Spectroscopy oligo->cd_measurement spectrum CD Spectrum cd_measurement->spectrum interpretation Helical Conformation (A-form, B-form, etc.) spectrum->interpretation comparison Comparison to Unmodified Duplex interpretation->comparison

Caption: Logical flow of circular dichroism spectroscopy for conformational analysis.

Conclusion

The 2'-O-methyl-N4-acetylcytidine modification holds significant promise for the development of next-generation oligonucleotide therapeutics. The available evidence strongly suggests that this dual modification enhances the thermal stability of oligonucleotide duplexes, likely through a combination of increased conformational rigidity and favorable energetic contributions from both the 2'-O-methyl and N4-acetyl groups. Furthermore, the 2'-O-methyl moiety is well-documented to provide substantial resistance to nuclease degradation.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of 2'-OMe-Ac-C modified oligonucleotides. By employing these methods, researchers and drug developers can quantitatively assess the biophysical advantages conferred by this modification, thereby facilitating the rational design of more stable and effective oligonucleotide-based drugs. Further studies are warranted to fully elucidate the structural and thermodynamic contributions of the 2'-OMe-Ac-C modification in various sequence contexts and duplex types.

References

The Guardian Molecule: A Technical Guide to the Nuclease Resistance of 2'-O-Methyl Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic development, enhancing their stability, target affinity, and pharmacokinetic profile. Among these modifications, the 2'-O-methyl (2'-OMe) alteration of the ribose sugar stands out for its profound impact on nuclease resistance, a critical attribute for the efficacy of RNA-based therapeutics. This technical guide provides an in-depth exploration of the mechanisms underpinning the nuclease resistance conferred by 2'-OMe modifications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers in the field.

The Core Mechanism: How 2'-OMe Modifications Confer Nuclease Resistance

The enhanced stability of 2'-O-methylated oligonucleotides against enzymatic degradation by nucleases is primarily attributed to a combination of steric hindrance and conformational stabilization.[1][2]

Steric Hindrance: The addition of a methyl group at the 2'-hydroxyl position of the ribose sugar introduces a bulky substituent in close proximity to the phosphodiester backbone.[3] This steric bulk physically obstructs the active site of nucleases, impeding their ability to bind and cleave the phosphodiester bond. This protective effect is particularly effective against endonucleases.[4]

Conformational Stabilization: The 2'-OMe modification favors a C3'-endo sugar pucker conformation, which is characteristic of an A-form helical structure.[5] This pre-organizes the oligonucleotide into a more rigid and stable A-form duplex when hybridized with a target RNA strand.[6][7] Most cellular nucleases that degrade RNA, such as RNase H, preferentially recognize and cleave B-form helices or flexible single-stranded regions.[6] By stabilizing the A-form helix, the 2'-OMe modification makes the oligonucleotide a poor substrate for these nucleases.

The combination of 2'-O-methyl modifications with phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, results in a synergistic enhancement of nuclease resistance.[8] While 2'-OMe provides protection against endonucleases, PS linkages are particularly effective at inhibiting exonuclease activity.[4] This dual-modification strategy is a common approach in the design of antisense oligonucleotides and siRNAs to maximize their in vivo stability.[8]

Quantitative Analysis of Nuclease Resistance

The impact of 2'-OMe and other chemical modifications on the stability of oligonucleotides in a biological environment can be quantified by measuring their half-life in serum. The following table summarizes comparative data on the stability of various modified oligonucleotides.

Oligonucleotide ModificationHalf-life in Human SerumReference
Unmodified DNA1.5 hours
Phosphorothioate (PS)> 72 hours[6]
2'-O-Methyl (2'-OMe) with PS backbone> 72 hours[6]
Locked Nucleic Acid (LNA) with PS backbone> 72 hours

Note: The data presented are derived from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols for Assessing Nuclease Resistance

Evaluating the nuclease resistance of modified oligonucleotides is a critical step in their preclinical development. The following are detailed protocols for two common assays used for this purpose.

Protocol 1: Serum Stability Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, mimicking the in vivo environment.

Materials:

  • Modified oligonucleotide of interest

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Loading buffer (e.g., 7M urea, 0.1% bromophenol blue, 0.01% xylene cyanol)

  • Polyacrylamide gel (denaturing, e.g., 20%)

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Prepare a stock solution of the oligonucleotide at a concentration of 10 µM in nuclease-free water.

  • In a series of microcentrifuge tubes, prepare the reaction mixtures by adding the oligonucleotide to McCoy's 5A medium supplemented with 10% FBS to a final oligonucleotide concentration of 10 µM.[6]

  • Incubate the tubes at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot (e.g., 12 µl) from the respective tube.

  • Immediately stop the degradation reaction by adding an equal volume of loading buffer (12 µl) and placing the tube on ice.[6]

  • Store the quenched samples at -20°C until all time points have been collected.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Run the gel according to standard procedures.

  • Visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the oligonucleotide's half-life.

Protocol 2: In Vitro Nuclease Digestion Assay

This assay evaluates the resistance of oligonucleotides to specific nucleases. The example below uses RNase H, which is relevant for antisense oligonucleotides that function through an RNase H-mediated mechanism.

Materials:

  • Modified oligonucleotide

  • Complementary 32P 5'-end-labeled RNA

  • RNase H (e.g., E. coli RNase H)

  • RNase H reaction buffer (e.g., 60 mM Tris-HCl pH 7.8, 60 mM KCl, 2.5 mM MgCl2, 2 mM DTT)

  • Nuclease-free water

  • Loading buffer

  • Polyacrylamide gel (denaturing)

  • Phosphorimager

Procedure:

  • Hybridize the modified oligonucleotide with the 32P-labeled complementary RNA. Mix ~5 pmol of each in the RNase H reaction buffer.

  • To form the duplex, heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature over at least 1 hour.[6]

  • Initiate the digestion by adding a specific amount of RNase H (e.g., 0.05 units) to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[6]

  • Stop the reaction by adding loading buffer.

  • Separate the cleavage products by denaturing PAGE.

  • Visualize and quantify the bands using a phosphorimager. The extent of RNA cleavage indicates the ability of the modified oligonucleotide to support RNase H activity and its own stability within the duplex.

Visualizing Key Concepts

To further elucidate the principles of nuclease resistance, the following diagrams, generated using Graphviz, illustrate the nuclease degradation pathway, a typical experimental workflow for assessing resistance, and the mechanism of protection afforded by 2'-OMe modifications.

cluster_0 Oligonucleotide Degradation Pathways Oligo Oligonucleotide Exo 3' & 5' Exonucleases Oligo->Exo Cleavage from ends Endo Endonucleases Oligo->Endo Internal cleavage Mono Mononucleotides Exo->Mono Frag Shorter Fragments Endo->Frag Frag->Exo

Caption: General pathways of oligonucleotide degradation by exonucleases and endonucleases.

cluster_1 Workflow for Nuclease Resistance Assessment start Design & Synthesize Modified Oligonucleotide assay Serum Stability Assay (e.g., 10% FBS) start->assay nuclease_assay In Vitro Nuclease Assay (e.g., RNase H) start->nuclease_assay analysis Denaturing PAGE assay->analysis nuclease_assay->analysis quant Quantify Degradation & Calculate Half-life analysis->quant end Evaluate Therapeutic Potential quant->end

Caption: Experimental workflow for assessing the nuclease resistance of modified oligonucleotides.

cluster_2 Mechanism of 2'-OMe Mediated Nuclease Resistance mod 2'-OMe Modification + Methyl Group at 2' Position steric Steric Hindrance - Bulky group blocks nuclease active site - Prevents binding and cleavage mod->steric conform Conformational Stabilization - Favors C3'-endo sugar pucker - Promotes stable A-form helix mod->conform resistance Increased Nuclease Resistance steric->resistance conform->resistance

Caption: Dual mechanism of nuclease resistance conferred by 2'-O-methyl modifications.

References

Methodological & Application

Protocol for Incorporating 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C) Phosphoramidite into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C) phosphoramidite (B1245037) into synthetic RNA oligonucleotides. This modification is of significant interest in the development of therapeutic oligonucleotides and molecular probes due to its ability to enhance nuclease resistance and thermal stability of RNA duplexes.

Introduction

The 2'-O-methyl (2'-OMe) modification is a widely utilized chemical alteration in the synthesis of therapeutic RNA molecules, such as antisense oligonucleotides and siRNAs. This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar. The N-acetyl (Ac) protecting group on the cytidine (B196190) base is a standard protecting group used in oligonucleotide synthesis. The incorporation of 2'-OMe-Ac-C phosphoramidite offers several advantages:

  • Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the RNA molecule.[1]

  • Enhanced Thermal Stability: The 2'-O-methylation favors an A-form RNA helix, leading to a more stable duplex with its complementary strand, as indicated by an increased melting temperature (Tm).[2]

  • Improved Specificity: The conformational rigidity conferred by the 2'-OMe group can lead to higher binding affinity and specificity for the target RNA sequence.

This document outlines the detailed experimental procedures for the synthesis, deprotection, and purification of RNA oligonucleotides containing 2'-OMe-Ac-C, along with expected quantitative data for key performance parameters.

Quantitative Data Summary

The incorporation of this compound into RNA oligonucleotides impacts several key biophysical and biochemical properties. The following tables summarize the expected quantitative outcomes.

Table 1: Coupling Efficiency
Phosphoramidite TypeTypical Stepwise Coupling Efficiency (%)Recommended Coupling Time (min)
Standard DNA Phosphoramidites>99.51-2
Standard RNA Phosphoramidites (TBDMS protected)~98-995-10
2'-OMe-RNA Phosphoramidites (including 2'-OMe-Ac-C) ~99% or higher ~6

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used.

Table 2: Thermal Stability (Melting Temperature, Tm) of RNA Duplexes

The incorporation of 2'-O-methylated nucleotides generally increases the thermal stability of RNA:RNA and RNA:DNA duplexes. The table below presents data on the change in melting temperature (ΔTm) observed upon incorporation of 2'-O-methylated residues.

Duplex CompositionSequence ContextTm (°C) UnmodifiedTm (°C) 2'-OMe ModifiedΔTm (°C) per modification
RNA:RNASelf-complementary 10-mer42.846.1 (one 2'-OMe-U)+3.3
RNA:RNASelf-complementary 10-mer42.850.6 (two 2'-OMe-U)+3.9 (average)
RNA:RNAU14:A142436+0.86

Data is representative and sourced from studies on 2'-O-methylated uridine. The stabilizing effect is expected to be similar for 2'-OMe-C.[2]

Table 3: Nuclease Resistance

The 2'-OMe modification significantly enhances resistance to nuclease degradation. The following table provides a conceptual comparison of the half-life of 2'-OMe modified RNA in the presence of nucleases compared to unmodified RNA.

Oligonucleotide TypeNuclease SourceHalf-life (t½)
Unmodified RNASerum NucleasesMinutes
2'-OMe Modified RNA Serum Nucleases Hours to Days

Note: The exact half-life is dependent on the sequence, number of modifications, and the specific nuclease environment.

Table 4: Comparison of Deprotection Methods

The choice of deprotection method can impact the final yield and purity of the synthesized RNA. For 2'-O-methylated oligonucleotides, the deprotection procedures are generally identical to those for standard oligodeoxynucleotides as the 2'-OMe group is stable to the deprotection reagents.[3]

Deprotection ReagentTemperature (°C)TimeTypical Yield (%)Typical Purity (%)
Ammonium Hydroxide/Methylamine (AMA)6510 minHighHigh
Anhydrous Ammonia/Ethanol (B145695)5512-16 hHighHigh

Yield and purity are dependent on the synthesis efficiency and subsequent purification.

Experimental Protocols

Automated Solid-Phase RNA Synthesis

This protocol describes the incorporation of this compound using a standard automated oligonucleotide synthesizer.

Materials:

  • 2'-OMe-Ac-C-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard A, G, U 2'-OMe or 2'-TBDMS protected phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

  • Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF)

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM)

  • Anhydrous Acetonitrile

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence and synthesis scale. Ensure all reagent bottles are filled with fresh, anhydrous reagents.

  • Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction through a series of repeated cycles for each nucleotide addition.

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking reagent.

    • Step 2: Coupling: The this compound (or other phosphoramidites) is activated by ETT and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for 2'-OMe phosphoramidites.[3]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the iodine-based oxidizer.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) for purification purposes.

Cleavage and Deprotection

This protocol outlines the cleavage of the synthesized RNA from the solid support and the removal of protecting groups.

Materials:

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add 1 mL of AMA solution to the vial.

    • Incubate at 65°C for 10 minutes.

    • Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-Hydroxyl Deprotection (if TBDMS groups are present):

    • This step is not necessary if only 2'-OMe phosphoramidites were used. If standard RNA phosphoramidites with 2'-TBDMS protection were used in the synthesis, proceed with desilylation.

    • Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO or NMP.

    • Add 60 µL of triethylamine (TEA).

    • Add 75 µL of TEA·3HF.

    • Incubate at 65°C for 2.5 hours.

  • Quenching and Precipitation:

    • Cool the reaction mixture on ice.

    • Add 25 µL of 3 M Sodium Acetate.

    • Add 1 mL of butanol or 3 volumes of ethanol.

    • Vortex and cool at -20°C for at least 30 minutes to precipitate the RNA.

    • Centrifuge at high speed for 15-30 minutes.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the RNA pellet.

Purification of the RNA Oligonucleotide

Purification is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for DMT-on purification.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic Acid in water

  • Desalting column (e.g., NAP-10)

Procedure:

  • DMT-on RP-HPLC:

    • Dissolve the crude, dried RNA pellet in Mobile Phase A.

    • Inject the sample onto the C18 column.

    • Elute with a gradient of Mobile Phase B. The DMT-on full-length product will be the most retained peak.

    • Collect the peak corresponding to the DMT-on RNA.

  • Detritylation:

    • Evaporate the collected fraction to dryness.

    • Resuspend the pellet in the detritylation solution and incubate at room temperature for 30 minutes.

    • Neutralize with a suitable base (e.g., triethylamine).

  • Desalting:

    • Evaporate the detritylated sample to dryness.

    • Resuspend in RNase-free water.

    • Desalt the purified RNA using a desalting column according to the manufacturer's protocol.

  • Quantification and Quality Control:

    • Determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A260).

    • Assess the purity by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

RNA_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & QC start Start: CPG Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (this compound) deblock->couple cap 3. Capping (Unreacted Ends) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next cycle end_synthesis End Synthesis (DMT-on) repeat->end_synthesis Final nucleotide cleavage Cleavage from Support & Base Deprotection (AMA) end_synthesis->cleavage desilylation 2'-OH Deprotection (if necessary) cleavage->desilylation precipitation Precipitation desilylation->precipitation hplc DMT-on RP-HPLC precipitation->hplc detritylation Detritylation hplc->detritylation desalting Desalting detritylation->desalting qc QC: A260, HPLC/PAGE desalting->qc Signaling_Pathway_Analogy cluster_benefits Benefits of 2'-OMe Modification mod 2'-OMe-Ac-C Incorporation nuclease Increased Nuclease Resistance mod->nuclease stability Enhanced Thermal Stability (Higher Tm) mod->stability specificity Improved Binding Affinity & Specificity mod->specificity therapeutics Therapeutic Applications (ASO, siRNA) nuclease->therapeutics stability->therapeutics specificity->therapeutics

References

Application Notes and Protocols for Solid-Phase Synthesis with 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the solid-phase synthesis of oligonucleotides incorporating 2'-O-Methyl-N-acetylcytidine (2'-OMe-Ac-C). This modification is pivotal in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), due to its ability to enhance nuclease resistance and binding affinity to target RNA.

Introduction to 2'-OMe-Ac-C in Oligonucleotide Synthesis

The 2'-O-Methyl (2'-OMe) modification is a crucial feature in the design of synthetic oligonucleotides for therapeutic and research applications. It imparts increased stability against nuclease degradation, a key hurdle in the in vivo application of nucleic acid-based drugs. When combined with an N-acetyl (Ac) protected cytidine, it allows for rapid and efficient deprotection protocols, which is highly advantageous in a high-throughput synthesis environment. The 2'-OMe group is stable throughout the synthesis and deprotection processes, ensuring the integrity of the final oligonucleotide product.

Oligonucleotides containing 2'-OMe modifications are central to the mechanism of action of various therapeutic strategies. In antisense applications, they can sterically block the translation of target mRNA or modulate splicing. In siRNAs, 2'-OMe modifications can enhance stability and reduce off-target effects.

General Mechanism of Action: Antisense Oligonucleotides

Antisense oligonucleotides are single-stranded nucleic acid sequences designed to bind to a specific mRNA. One of the primary mechanisms of action for ASOs that can form a DNA:RNA hybrid is the activation of RNase H, a cellular enzyme that cleaves the RNA strand of such hybrids. This leads to the degradation of the target mRNA and subsequent downregulation of the protein it encodes.

G ASO Antisense Oligonucleotide (with 2'-OMe modifications) Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA in Cytoplasm mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Cleavage and Degradation RNaseH->Degradation Catalysis Protein_Block Inhibition of Protein Translation Degradation->Protein_Block

Figure 1. Mechanism of action for RNase H-dependent antisense oligonucleotides.

General Mechanism of Action: siRNA

Small interfering RNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Upon entering the cytoplasm, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The passenger strand is cleaved and discarded, while the guide strand directs the RISC to the target mRNA. The Argonaute-2 protein within the RISC then cleaves the mRNA, leading to its degradation and the silencing of the corresponding gene.

G cluster_cytoplasm Cytoplasm dsRNA siRNA (dsRNA) (with 2'-OMe modifications) RISC_loading RISC Loading Complex dsRNA->RISC_loading Incorporation RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Passenger strand removal mRNA Target mRNA RISC_active->mRNA Target recognition Cleavage mRNA Cleavage mRNA->Cleavage Catalyzed by Ago2 Silencing Gene Silencing Cleavage->Silencing

Figure 2. Simplified overview of the siRNA-mediated gene silencing pathway.

Solid-Phase Synthesis Workflow

The synthesis of oligonucleotides containing 2'-OMe-Ac-C is performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The process is cyclical, with each cycle adding one nucleotide to the growing chain.

G Start Start: Solid Support (e.g., CPG) Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Start->Deblocking Coupling 2. Coupling Adds 2'-OMe-Ac-C phosphoramidite Deblocking->Coupling Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Stabilizes phosphite (B83602) triester to phosphate (B84403) triester Capping->Oxidation Cycle Repeat for next nucleotide Oxidation->Cycle Cycle->Deblocking Yes Cleavage 5. Cleavage from Support Cycle->Cleavage No (synthesis complete) Deprotection 6. Deprotection of Bases and Phosphate Groups Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Final_Product Final Oligonucleotide Purification->Final_Product

Figure 3. Workflow for solid-phase synthesis of oligonucleotides.

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The following tables provide representative data for the synthesis of oligonucleotides containing 2'-OMe-Ac-C.

Table 1: Typical Coupling Efficiencies

Phosphoramidite TypeAverage Coupling Efficiency (%)
Standard DNA (A, G, C, T)> 99.0
2'-OMe-RNA (A, G, U)> 98.5
2'-OMe-Ac-C > 99.0

Table 2: Deprotection Conditions and Times

Deprotection ReagentTemperature (°C)TimeNotes
Concentrated Ammonium (B1175870) Hydroxide (B78521)558-12 hoursStandard, slower deprotection.
AMA (Ammonium Hydroxide/40% Methylamine 1:1)6510-15 minutesRapid deprotection, compatible with Ac-C.[1][2]
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursUltra-mild conditions for sensitive modifications.[3]

Table 3: Expected Yield and Purity of a 20-mer Oligonucleotide (1 µmol scale)

ParameterExpected Value
Crude Yield (OD260)50 - 100
Purity (HPLC)> 85%
Final Yield after Purification (nmol)10 - 30

Experimental Protocols

Protocol 1: Preparation of Reagents for Automated Synthesis
  • Phosphoramidite Solutions:

    • Dissolve the this compound and other required phosphoramidites in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

    • Ensure all handling is performed under an inert atmosphere (e.g., argon) to prevent moisture contamination.

  • Activator Solution:

    • Prepare a 0.45 M solution of 1H-Tetrazole or a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping Solutions:

  • Oxidizer Solution:

    • Prepare a 0.02 M solution of iodine in THF/Pyridine/Water.

  • Deblocking Solution:

    • Prepare a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

Protocol 2: Automated Solid-Phase Synthesis Cycle

The following is a typical cycle for a single nucleotide addition on an automated synthesizer. The synthesis is performed on a solid support, such as Controlled Pore Glass (CPG), pre-loaded with the first nucleoside.

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed by treating the solid support with the deblocking solution.

    • The column is then washed extensively with anhydrous acetonitrile.

  • Coupling:

    • The this compound solution and the activator solution are delivered simultaneously to the synthesis column.

    • A typical coupling time for 2'-OMe phosphoramidites is 5-10 minutes.[4]

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

  • Oxidation:

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.

    • The column is washed with anhydrous acetonitrile.

  • Repeat:

    • The cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Cleavage and Deprotection

Method A: Rapid Deprotection with AMA

This method is recommended for oligonucleotides containing Ac-protected cytidine.

  • Cleavage from Support:

    • Push the AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) through the synthesis column and collect the eluate in a pressure-tight vial.

    • Incubate at room temperature for 5 minutes.[2][]

  • Deprotection:

    • Heat the vial at 65°C for 10-15 minutes.[1]

    • Cool the vial to room temperature and evaporate the solution to dryness.

Method B: Standard Deprotection with Ammonium Hydroxide

  • Cleavage and Deprotection:

    • Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • Evaporate the solution to dryness.

Protocol 4: Purification of the Oligonucleotide

The crude, deprotected oligonucleotide is purified to remove truncated sequences and other impurities.

  • Reconstitution:

  • Purification:

    • Purify the oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Desalting:

    • The purified oligonucleotide is desalted using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

  • Quantification and Storage:

    • Quantify the final product by measuring its absorbance at 260 nm (OD260).

    • Lyophilize the purified oligonucleotide and store it at -20°C.

References

Application Notes: The Role of 2'-O-Methyl-Acetyl-Cytidine (2'-OMe-Ac-C) Phosphoramidite in Therapeutic Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aptamers, often described as chemical antibodies, are single-stranded DNA or RNA oligonucleotides capable of binding to specific target molecules with high affinity and specificity.[1][2] Their therapeutic potential is vast; however, natural oligonucleotides are susceptible to rapid degradation by nucleases present in biological fluids, limiting their in vivo efficacy.[3][4][5] To overcome this limitation, chemical modifications are introduced to the nucleotide structure. The 2'-O-Methyl (2'-OMe) modification, a substitution of the 2'-hydroxyl group on the ribose sugar with a methoxy (B1213986) group, is a cornerstone of these stability-enhancing strategies.[3][6] The 2'-OMe-Ac-C phosphoramidite (B1245037) is the chemical building block used to incorporate 2'-O-Methylcytidine into an aptamer sequence during automated solid-phase synthesis.[7][8][9]

Key Advantages of 2'-OMe Modifications in Aptamers

The incorporation of 2'-OMe nucleotides, including 2'-OMe-C, confers several critical advantages for aptamer-based therapeutics and diagnostics:

  • Enhanced Nuclease Resistance: The primary benefit of the 2'-OMe modification is a significant increase in resistance to degradation by both endonucleases and exonucleases.[10][11] This modification sterically hinders the approach of nuclease enzymes, dramatically extending the aptamer's half-life in serum and other biological matrices from minutes to hours or even days.[4][5][12]

  • Improved Thermal Stability: The 2'-OMe modification locks the sugar pucker in a C3'-endo conformation, similar to that of A-form RNA helices. This pre-organization enhances the thermodynamic stability of duplexes formed between the aptamer and its target or within the aptamer's own structure, resulting in a higher melting temperature (Tm).[11][12]

  • Favorable Binding Affinity: While modifications can sometimes negatively impact binding, 2'-OMe groups are generally well-tolerated and can maintain or even enhance binding affinity (lower Kd) to the target molecule.[11][13] The OMe group can participate in favorable hydrophobic interactions within the aptamer-target complex.[14]

  • Reduced Immunogenicity: As chemically synthesized and modified molecules, aptamers generally exhibit lower immunogenicity compared to protein-based therapeutics like antibodies.[15]

  • Synthetic Versatility: 2'-OMe phosphoramidites, including 2'-OMe-Ac-C, are fully compatible with standard automated solid-phase oligonucleotide synthesis protocols, allowing for their precise placement at any desired position within the aptamer sequence.[9][16]

Strategies for Incorporating 2'-OMe Modifications

There are two primary strategies for developing 2'-OMe-modified aptamers, each with distinct advantages and challenges.

  • Post-SELEX Modification: The traditional approach involves first selecting an aptamer from a library of natural DNA or RNA. Subsequently, a structure-activity relationship (SAR) study is performed where specific nucleotides in the selected sequence are systematically replaced with their 2'-OMe counterparts during chemical synthesis.[3][6] This method is straightforward but can require extensive optimization to identify modifications that enhance stability without compromising binding affinity.[17]

  • Direct Selection with Modified Libraries (Modified-SELEX): This more advanced approach uses a starting library of oligonucleotides that already contain 2'-OMe modified nucleotides. The selection process, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), then directly identifies sequences that require the modification for their specific three-dimensional fold and target binding.[2][18] A significant historical challenge with this method was the inability of standard polymerases to amplify 2'-OMe-rich templates. However, the development of engineered polymerases has now made the selection of fully 2'-OMe-modified aptamers feasible.[14][15][19]

cluster_Strategies Aptamer Modification Strategies Start Goal: Develop Stable Aptamer Strategy1 Post-SELEX Modification Start->Strategy1 Traditional Path Strategy2 Direct SELEX with Modified Library Start->Strategy2 Advanced Path Step1_S1 1. SELEX with Natural (DNA/RNA) Library Strategy1->Step1_S1 Step1_S2 1. Synthesize Library with 2'-OMe-Modified Nucleotides Strategy2->Step1_S2 Step2_S1 2. Identify High-Affinity Natural Aptamer Step1_S1->Step2_S1 Step3_S1 3. Systematic Substitution with 2'-OMe Nucleotides (Post-Synthesis) Step2_S1->Step3_S1 Step4_S1 4. Test Affinity and Stability of Modified Aptamers Step3_S1->Step4_S1 End Optimized Therapeutic Aptamer Step4_S1->End Step2_S2 2. Modified-SELEX using Engineered Polymerases Step1_S2->Step2_S2 Step3_S2 3. Directly Isolate Stable, High-Affinity 2'-OMe Aptamer Step2_S2->Step3_S2 Step3_S2->End

Caption: Strategies for developing 2'-OMe modified aptamers.

Quantitative Data Summary

The following tables summarize key performance metrics for aptamers incorporating 2'-OMe modifications compared to unmodified and other modified oligonucleotides.

Table 1: Nuclease Resistance (Serum Half-Life)

Oligonucleotide Type Modification Estimated Half-Life in Serum Reference(s)
Unmodified DNA None ~5 hours (human serum) [5][12]
Unmodified RNA None < 8 minutes (human serum) [13]
2'-Fluoro (2'-F) RNA Full Substitution ~10 hours (human serum) [5][12]
2'-Amino (2'-NH2) RNA Pyrimidine positions ~20 hours (human serum) [13]
2'-O-Methyl (2'-OMe) RNA Full Substitution >240 hours (human serum) [4][5][12]
2'-O-Methyl (2'-OMe) RNA Partial Substitution Stable for >24 hours (rat plasma) [12]
DNA with 3'-end 2'-OMe 3'-end only ~74% intact after 24 hours [17]

| LNA-modified Aptamer | Partial Substitution | ~53 hours (human serum) |[12] |

Table 2: Binding Affinity (Kd) and Target Information

Aptamer / Target Modification(s) Kd (Dissociation Constant) Reference(s)
Anti-VEGF Aptamer 2'-NH2-pyrimidine 2.4 nM [13]
Anti-VEGF Aptamer Post-SELEX 2'-OMe addition 0.14 nM [13]
ARC245 / VEGF 2'-OMe A and G 2 nM [2][13]
Anti-bFGF Aptamer 2'-NH2-pyrimidine 0.35 nM [2]
Anti-HNE Aptamer (2mHNE-2) Full 2'-OMe 180 nM [14]
Anti-HNE Aptamer (2mHNE-5) Full 2'-OMe 45 nM [14]
DNA Aptamer / Target Unmodified 4.4 ± 0.9 nM [17]
DNA Aptamer / Target 5'-end 2'-OMe modification 13.7 ± 2.3 nM (3-fold decrease) [17]

| DNA Aptamer / Target | 3'-end 2'-OMe modification | 26.3 ± 4.9 nM (6-fold decrease) | **[17] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2'-OMe-Modified Oligonucleotide

This protocol outlines the standard four-step cycle for automated solid-phase synthesis using phosphoramidite chemistry, highlighting the incorporation of 2'-OMe-Ac-C.

Principle: Oligonucleotides are synthesized in the 3' to 5' direction on a solid support (e.g., CPG). Each cycle adds one nucleotide and consists of four chemical reactions: deprotection, coupling, capping, and oxidation.[6][20] The 2'-OMe-Ac-C phosphoramidite is introduced during the coupling step for the desired cytidine (B196190) position.[7][9]

cluster_Synthesis Solid-Phase Synthesis Cycle Detritylation 1. Deprotection (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds 2'-OMe-Ac-C Phosphoramidite Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Forms new bond Oxidation 4. Oxidation Stabilizes phosphate (B84403) backbone Capping->Oxidation Oxidation->Detritylation Starts next cycle

Caption: The four-step cycle of phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • 2'-OMe-Ac-C CE Phosphoramidite (and other required phosphoramidites: 2'-OMe-Pac-A, 2'-OMe-iPr-Pac-G, 2'-OMe-U)[8][9]

  • Activator solution (e.g., DCI or ETT)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine/Water/Pyridine)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (B52724) (anhydrous, synthesis grade)

  • Cleavage and deprotection solution (e.g., aqueous methylamine)[16]

Methodology:

  • Preparation: Dissolve the this compound and other monomers in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Install all reagents on the synthesizer.

  • Step 1: Deprotection (Detritylation): The synthesizer pumps the deblocking solution through the CPG column to remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the support, exposing a free 5'-hydroxyl group.

  • Step 2: Coupling: The this compound is mixed with the activator solution and delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. A coupling time of 6-15 minutes is typically used for sterically hindered 2'-OMe phosphoramidites.[7][16]

  • Step 3: Capping: Capping solutions are delivered to the column to acetylate any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutants (n-1 sequences).

  • Step 4: Oxidation: The oxidizer solution is passed through the column to oxidize the unstable phosphite (B83602) triester linkage to a stable phosphate triester.

  • Iteration: The cycle (Steps 1-4) is repeated for each nucleotide to be added to the sequence.

  • Final Cleavage and Deprotection: After the final cycle, the CPG support is treated with the cleavage/deprotection solution (e.g., aqueous methylamine (B109427) for 5 minutes at 65°C) to cleave the completed oligonucleotide from the support and remove the protecting groups (e.g., Acetyl from Cytosine) from the nucleobases.[16]

  • Purification: The crude oligonucleotide product is purified using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Modified-SELEX for Direct Selection of 2'-OMe Aptamers

This protocol provides a general workflow for SELEX using a library fully substituted with 2'-OMe nucleotides, which requires specialized polymerases.

Principle: The core SELEX process involves iterative rounds of binding, partitioning, and amplification to enrich a complex oligonucleotide library for sequences with high affinity to a target.[21][22] For 2'-OMe libraries, amplification is the critical step, requiring evolved DNA polymerases capable of both reverse transcribing a 2'-OMe RNA template into DNA and transcribing a DNA template into 2'-OMe RNA.[14][19]

cluster_SELEX Modified-SELEX Workflow Lib Initial Library (Full 2'-OMe Modification) Incubate Incubate with Immobilized Target Lib->Incubate Wash Partitioning: Wash away non-binders Incubate->Wash Elute Elute Target-Bound 2'-OMe Aptamers Wash->Elute RT Reverse Transcription (e.g., SFM4-9 Polymerase) 2'-OMe RNA -> cDNA Elute->RT PCR PCR Amplification of cDNA RT->PCR T7 In Vitro Transcription (e.g., SFM4-6 Polymerase) DNA -> 2'-OMe RNA PCR->T7 Enrich Enriched 2'-OMe Library (for next round) T7->Enrich Enrich->Incubate Repeat 5-15 Rounds End Sequence and Characterize Clones Enrich->End After final round

Caption: Workflow for SELEX with a fully 2'-OMe modified library.

Materials:

  • Target molecule (e.g., protein, small molecule)

  • Initial 2'-OMe modified oligonucleotide library (synthesized)

  • Immobilization matrix (e.g., streptavidin-coated magnetic beads if using a biotinylated target)

  • Binding buffer (optimized for target-aptamer interaction)

  • Wash buffer

  • Elution buffer (e.g., high salt, denaturant, or free competitor)

  • Engineered reverse transcriptase (e.g., SFM4-9) and DNA polymerase for transcription (e.g., SFM4-6)[14][19]

  • dNTPs and 2'-OMe-NTPs

  • PCR primers

  • Nuclease-free water

Methodology:

  • Target Immobilization: Covalently or non-covalently immobilize the target molecule to a solid support.

  • Binding: Incubate the 2'-OMe oligonucleotide library with the immobilized target in binding buffer to allow for complex formation.

  • Partitioning: Vigorously wash the support with wash buffer to remove unbound and weakly bound sequences. The stringency of the washes can be increased in later rounds.

  • Elution: Elute the bound 2'-OMe oligonucleotides from the target.

  • Amplification - Reverse Transcription: Reverse transcribe the eluted 2'-OMe RNA pool into complementary DNA (cDNA) using an engineered polymerase (e.g., SFM4-9) that accepts 2'-OMe templates.

  • Amplification - PCR: Amplify the resulting cDNA using standard PCR protocols.

  • Amplification - Transcription: Use the amplified dsDNA as a template for in vitro transcription to generate a new, enriched pool of 2'-OMe RNA. This step requires an engineered polymerase (e.g., SFM4-6) capable of incorporating 2'-OMe-NTPs.[19]

  • Iteration: Repeat the entire cycle (Steps 2-7) for 5-15 rounds, progressively increasing the selection pressure (e.g., by decreasing target concentration or increasing wash stringency) to enrich for the highest affinity aptamers.

  • Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for binding affinity and stability.

Protocol 3: Nuclease Resistance Assay in Human Serum

Principle: This assay evaluates the stability of a 2'-OMe-modified aptamer by incubating it in human serum over a time course and analyzing its degradation by gel electrophoresis.

Materials:

  • 5'-radiolabeled or fluorescently-labeled 2'-OMe aptamer

  • Unmodified control oligonucleotide (DNA or RNA)

  • Human serum (commercially available)

  • Incubator or water bath at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer (containing formamide (B127407) and a tracking dye)

  • Phosphorimager or fluorescence gel scanner

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, mix the labeled 2'-OMe aptamer and the control oligo with human serum (e.g., 90% serum final concentration) to a final aptamer concentration of ~1 µM.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction tube and immediately quench the nuclease activity by mixing with an equal volume of gel loading buffer and freezing at -20°C.

  • Gel Electrophoresis: Once all time points are collected, heat the samples at 95°C for 5 minutes, then load them onto a denaturing PAGE gel. Run the gel until the tracking dye has migrated an appropriate distance.

  • Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the full-length aptamer band at each time point is quantified.

  • Calculation: The percentage of intact aptamer at each time point is calculated relative to the T=0 sample. The half-life (t1/2) is determined by plotting the percentage of intact aptamer versus time and fitting the data to a one-phase exponential decay curve. A significant increase in half-life for the 2'-OMe aptamer compared to the control indicates enhanced nuclease resistance.[17]

References

Application Note: Standard Deprotection of 2'-OMe-Ac-C Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and application of modified oligonucleotides.

Introduction Oligonucleotides containing 2'-O-Methyl (2'-OMe) modifications are widely used in research and therapeutic applications due to their increased nuclease resistance and binding affinity to complementary RNA strands. The synthesis of these molecules requires the use of protecting groups on the exocyclic amines of the nucleobases to prevent side reactions during the coupling cycles. For cytidine (B196190), N4-acetyl (Ac-C) is a commonly used protecting group, particularly when rapid deprotection protocols are desired.

This document provides detailed protocols for the standard deprotection of oligonucleotides containing 2'-OMe-Ac-C residues. The deprotection of 2'-OMe-RNA is procedurally analogous to standard DNA deprotection because the 2'-OMe group is stable under basic conditions, eliminating the need for a separate 2'-hydroxyl deprotection step required for standard RNA.[1][2] The use of Ac-C is critical for compatibility with "UltraFAST" deprotection methods that utilize methylamine (B109427).[3][4]

Key Considerations: The Importance of Acetyl-Protected Cytidine (Ac-C)

The choice of the cytidine protecting group is paramount when selecting a deprotection strategy.

  • Acetyl-dC (Ac-dC): This protecting group is highly labile and is rapidly removed during deprotection. Its use is mandatory for UltraFAST deprotection protocols involving methylamine (e.g., AMA).[4][5] During AMA treatment, Ac-C is cleanly hydrolyzed.[4]

  • Benzoyl-dC (Bz-dC): This is a more robust protecting group. If oligonucleotides containing Bz-dC are deprotected with methylamine-containing reagents like AMA, a transamination side reaction can occur, converting cytosine to N4-methyl-cytosine.[4] Therefore, Bz-dC should be avoided when using AMA.

Recommended Protocol: UltraFAST Deprotection with AMA

This is the most common and efficient method for deprotecting oligonucleotides containing 2'-OMe-Ac-C. The process combines cleavage from the solid support, phosphate (B84403) group deprotection (removal of cyanoethyl groups), and base deprotection into a single, rapid step.[1][2] The AMA reagent is a 1:1 (v/v) mixture of aqueous Ammonium (B1175870) Hydroxide (B78521) and 40% aqueous Methylamine.[2][3][4]

Experimental Protocol

1. Reagents and Materials:

  • Oligonucleotide synthesis column containing the 2'-OMe-Ac-C oligo on solid support.

  • AMA solution (1:1 v/v mixture of Ammonium Hydroxide [~30% NH₃] and 40% aqueous Methylamine).

  • 2.0 mL screw-cap vials (or other appropriate reaction vessels).

  • Heating block or oven capable of maintaining 65°C.

  • Pipettes and sterile, nuclease-free pipette tips.

  • Centrifugal vacuum evaporator or nitrogen stream.

  • Nuclease-free water or buffer for final resuspension.

2. Procedure:

  • Carefully transfer the solid support material from the synthesis column into a 2.0 mL screw-cap vial.

  • Add 1.0 mL of the AMA solution to the vial. Ensure the support is fully submerged.

  • Securely cap the vial and place it in a heating block or oven pre-heated to 65°C.

  • Incubate for 10-15 minutes.[1][4][6] For most standard oligos, 10 minutes is sufficient for complete deprotection.[4]

  • After incubation, remove the vial and cool it on ice or let it stand at room temperature for 10 minutes.

  • Using a pipette or a syringe, carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile microcentrifuge tube.[6]

  • Dry the oligonucleotide solution to a pellet using a centrifugal vacuum evaporator. If a DMT group is retained for purification, avoid excessive heat during evaporation to prevent its premature removal.[1][7]

  • Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or buffer for quantification and subsequent purification or use.

Deprotection Workflow Diagram

Deprotection_Workflow cluster_workflow UltraFAST Deprotection Workflow start Synthesized Oligo on Solid Support step1 Add AMA Reagent (1.0 mL) start->step1 step2 Incubate (65°C, 10 min) step1->step2 step3 Cool & Transfer Supernatant step2->step3 step4 Evaporate to Dryness step3->step4 end Crude Deprotected Oligonucleotide step4->end

Caption: Workflow for UltraFAST deprotection of 2'-OMe-Ac-C oligos.

Data Summary

Quantitative data from various sources are summarized below to provide a clear comparison of deprotection conditions.

Table 1: Comparison of Common Deprotection Reagents

ReagentCompositionTemperatureTimeKey Requirement
AMA 1:1 NH₄OH / 40% aq. MeNH₂65°C5-15 minAcetyl-C (Ac-C) must be used.[2][5]
NH₄OH Conc. Ammonium Hydroxide55°C8-17 hoursCompatible with most standard protecting groups.[7]
NH₄OH (Heated) Conc. Ammonium Hydroxide65°C~2 hoursAccelerates the standard ammonia (B1221849) deprotection.[7]
K₂CO₃ in MeOH 0.05 M Potassium CarbonateRoom Temp.4 hoursFor UltraMILD monomers (e.g., Pac-dA, iPr-Pac-dG).[2][5]

Table 2: Recommended AMA Deprotection Times and Temperatures

Protecting GroupsTemperatureTimeOutcome
Standard (iBu-dG, Ac-dC)65°C10 minComplete Cleavage & Deprotection.[7][8]
Standard (iBu-dG, Ac-dC)55°C10 minComplete Cleavage & Deprotection.[8]
Standard (iBu-dG, Ac-dC)37°C30 minComplete Cleavage & Deprotection.[8]
Standard (iBu-dG, Ac-dC)Room Temp.120 minComplete Cleavage & Deprotection.[8]

Chemical Deprotection Pathway

The fundamental reaction during base deprotection is the hydrolysis of the N-acetyl group from the cytidine base. Under the basic conditions provided by AMA at elevated temperatures, the amide bond is cleaved, yielding the unprotected cytosine residue and acetamide (B32628) as a byproduct.

Caption: Hydrolysis of the N4-acetyl protecting group from cytidine.

Alternative Protocol: Standard Deprotection with Ammonium Hydroxide

This method is suitable for laboratories that do not use methylamine or for oligonucleotides containing modifications incompatible with AMA. It is significantly slower than the AMA protocol.

Experimental Protocol

1. Reagents and Materials:

  • Oligonucleotide on solid support.

  • Concentrated Ammonium Hydroxide (~30% NH₃).

  • 2.0 mL screw-cap vials.

  • Oven or heating block.

2. Procedure:

  • Transfer the solid support to a 2.0 mL screw-cap vial.

  • Add 1.0 mL of concentrated Ammonium Hydroxide.

  • Securely cap the vial. Ensure the cap is rated for heating with ammonium hydroxide to prevent leakage or failure.

  • Incubate under one of the following conditions:

    • Heated: 8 hours at 55°C.

    • Room Temperature: 17 hours at room temperature.[7]

  • After incubation, cool the vial, transfer the supernatant, and dry the sample as described in the AMA protocol (Steps 5-8).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl (2'-OMe) modified oligonucleotides are a cornerstone of modern therapeutic and research applications, offering enhanced nuclease resistance and increased hybridization affinity to target RNA sequences. The use of an N4-acetyl-protected cytidine (B196190) (Ac-C) phosphoramidite (B1245037), specifically 2'-OMe-Ac-C, provides distinct advantages during solid-phase oligonucleotide synthesis, most notably in the deprotection step. The acetyl protecting group is more labile than traditional benzoyl (Bz) or isobutyryl (iBu) groups, allowing for faster and milder deprotection conditions. This minimizes the risk of side reactions, such as transamination of the cytosine base, which is particularly crucial for the synthesis of high-purity oligonucleotides for therapeutic use.

These modified oligonucleotides are widely employed in applications such as antisense technology, small interfering RNAs (siRNAs), and aptamers. Their ability to modulate gene expression by sterically blocking translation or altering splicing patterns makes them invaluable tools in drug development and functional genomics.

Recommended Coupling Time

The coupling time for phosphoramidites is a critical parameter in solid-phase oligonucleotide synthesis, directly impacting the coupling efficiency and the final yield of the full-length product. Due to the steric hindrance imposed by the 2'-OMe group, a longer coupling time is generally required compared to standard DNA phosphoramidites. While optimal coupling times can vary depending on the synthesizer, activator, and other reagents, the following table summarizes the recommended coupling times for 2'-OMe-Ac-C phosphoramidite based on available data.

Recommended Coupling TimeActivator/ConditionsSource/Context
15 minutes Standard automated DNA synthesizerA widely cited and successful coupling time specifically for 2'-OMe CAc phosphoramidite, noted to be necessary due to steric hindrance from the 2'-OMe group.[1]
15 minutes Dicyanoimidazole (DCI)Recommended for 2'-OMe-PACE phosphoramidites, which share the 2'-OMe modification.[2]
6 minutes Not specifiedA recommendation to optimize coupling efficiency for 2'-OMe phosphoramidites.
10 minutes Not specifiedA general recommendation for modified phosphoramidites.
33 minutes 0.45 M TetrazoleAn alternative, extended coupling time presented for a specific synthesis cycle of 2'-OMe-PACE phosphoramidites.[2]

It is generally advisable to start with a 15-minute coupling time and optimize based on in-house results, such as trityl cation monitoring, to ensure high coupling efficiency.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of 2'-OMe-Modified Oligonucleotides

This protocol outlines the standard steps for incorporating a this compound into a growing oligonucleotide chain using an automated DNA/RNA synthesizer.

Materials:

  • This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Other required phosphoramidites (A, G, U/T) with appropriate protecting groups

  • Solid support (e.g., CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solution A (e.g., acetic anhydride/lutidine/THF)

  • Capping solution B (e.g., 16% N-methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Procedure:

The synthesis proceeds in a cyclical manner for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 15 minutes is recommended.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

The use of the acetyl (Ac) protecting group on cytosine allows for rapid and efficient deprotection.

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Anhydrous acetonitrile

Procedure:

  • Cleavage from Solid Support: After synthesis, the solid support is treated with the AMA solution at room temperature for approximately 5-10 minutes to cleave the oligonucleotide from the support.

  • Base Deprotection: The solution containing the cleaved oligonucleotide is then heated at 65°C for 5-10 minutes. The acetyl group on the cytosine is rapidly removed under these conditions, along with the protecting groups on the other bases.

  • Purification: The deprotected oligonucleotide can then be purified using standard methods such as reverse-phase HPLC or gel electrophoresis.

Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis for the incorporation of a this compound.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (15 min for 2'-OMe-Ac-C) Deblocking->Coupling Exposed 5'-OH Capping Capping (Unreacted Chains) Coupling->Capping New Nucleotide Added Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Linkage End Final Oligonucleotide on Support Oxidation->End Repeat n times Start Start: Solid Support with Initial Nucleoside Start->Deblocking Cleavage Cleavage & Deprotection (AMA) End->Cleavage Purification Purification Cleavage->Purification Final_Product Purified 2'-OMe Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Mechanism of Action: siRNA Pathway

2'-OMe modified oligonucleotides are frequently used in the synthesis of siRNAs. The following diagram illustrates the general mechanism of action for an siRNA, which often incorporates such modifications for stability.

siRNA_Pathway cluster_cytoplasm Cytoplasm dsRNA Synthetic siRNA (with 2'-OMe mods) RISC_loading RISC Loading dsRNA->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing

Caption: Simplified siRNA-mediated gene silencing pathway.

References

Purifying 2'-O-Methyl Modified Oligonucleotides: A Guide to Achieving High Purity for Research and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic oligonucleotides is paramount for the accuracy of experimental results and the safety and efficacy of therapeutic candidates. This is particularly true for modified oligonucleotides, such as those containing 2'-O-Methyl (2'-OMe) modifications, which are widely used to enhance nuclease resistance and binding affinity. This document provides detailed application notes and protocols for the purification of 2'-OMe modified oligonucleotides using High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Polyacrylamide Gel Electrophoresis (PAGE).

The synthesis of oligonucleotides, while highly efficient, inevitably produces a mixture of the desired full-length product and various impurities, including truncated sequences (shortmers), incompletely deprotected oligonucleotides, and other by-products.[1] The presence of these impurities can significantly impact downstream applications, from basic research to clinical trials. Therefore, robust purification is a critical step in any workflow involving synthetic oligonucleotides.[2]

The choice of purification method depends on several factors, including the length of the oligonucleotide, the nature of any modifications, the desired level of purity, and the scale of the synthesis. For 2'-OMe modified oligonucleotides, which are commonly employed in antisense technology, siRNAs, and other therapeutic strategies, achieving high purity is essential.[3][4]

Key Purification Techniques

Three primary methods are widely used for the purification of 2'-OMe modified oligonucleotides:

  • High-Performance Liquid Chromatography (HPLC): A powerful and versatile technique that offers high-resolution separation and is amenable to automation.[5] It is often the method of choice for obtaining high-purity oligonucleotides for demanding applications.[2][6] Both Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC are commonly used.

  • Solid-Phase Extraction (SPE): A cartridge-based method that is convenient for routine purification.[3] It is often used for desalting and removing a significant portion of failure sequences, particularly in a "trityl-on" purification strategy.

  • Polyacrylamide Gel Electrophoresis (PAGE): This technique separates oligonucleotides based on their size with single-base resolution, typically yielding very high purity products.[7] However, the recovery process from the gel matrix can be complex and may lead to lower yields.[8]

Comparative Data on Purification Techniques

The following table summarizes typical performance metrics for the purification of oligonucleotides, providing a basis for selecting the most appropriate method for a given application.

Purification TechniqueTypical PurityTypical YieldRecommended ForKey AdvantagesKey Disadvantages
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) >95% (often >99%)[2]>56%[2]High-purity applications, modified oligos, large-scale synthesis.[8]High resolution, excellent for separating modified and unmodified species.[6]Requires specialized equipment and expertise.
Anion-Exchange HPLC (AEX-HPLC) >95%VariableOligos with significant secondary structure, longer oligos (40-100 bases).[5]Separation based on charge, effective for resolving single- vs. double-stranded species.[6]Can be sensitive to sequence composition (e.g., high GC content).[6]
Solid-Phase Extraction (SPE) 65-80% (cartridge)60-95%[9]Routine desalting and removal of failure sequences.[3]Simple, rapid, and cost-effective for basic purification.[10]Lower resolution compared to HPLC, may not remove all impurities.
Polyacrylamide Gel Electrophoresis (PAGE) >95%Lower than HPLC due to extraction complexity.[8]Applications requiring the highest purity, especially for longer oligos (≥50 bases).[7]Excellent size resolution, can separate oligos differing by a single base.Complex and time-consuming extraction process, potential for lower yields.[8]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol is adapted from a method for the purification of a 22-mer oligonucleotide with full 2'-OMe modification.[2]

Materials:

  • Crude, desalted 2'-OMe modified oligonucleotide

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5[11]

  • Mobile Phase B: 0.1 M TEAB, 50% Acetonitrile, pH 7.5[11]

  • HPLC system with a C8 or C18 reversed-phase column[11]

  • UV detector

Protocol:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a final concentration of 2-5 mg/mL.[2]

  • Column Equilibration: Equilibrate the HPLC column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity.[11]

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 50% Mobile Phase B over 20-30 minutes. The optimal gradient will depend on the specific oligonucleotide sequence and length.[11]

  • Detection: Monitor the elution profile at a wavelength of 260 nm.[11]

  • Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length 2'-OMe modified oligonucleotide.

  • Post-Purification Processing: Combine the collected fractions and lyophilize to remove the mobile phase. The resulting purified oligonucleotide can be reconstituted in an appropriate buffer for downstream applications.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Oligo in Mobile Phase A equilibrate Equilibrate C18 Column inject Inject Sample equilibrate->inject gradient Apply Gradient (Acetonitrile in TEAB) inject->gradient detect UV Detection (260 nm) gradient->detect collect Collect Fractions detect->collect lyophilize Lyophilize Fractions collect->lyophilize reconstitute Reconstitute in Desired Buffer lyophilize->reconstitute

Solid-Phase Extraction (SPE) - "Trityl-On" Purification

This protocol outlines a general "trityl-on" purification strategy using a reversed-phase SPE cartridge. This method leverages the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is left on the full-length product after synthesis.

Materials:

  • Crude "trityl-on" 2'-OMe modified oligonucleotide

  • Reversed-phase SPE cartridge

  • Wash Buffer 1: 5% Acetonitrile in water

  • Wash Buffer 2: 0.1 M TEAB

  • Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water[9]

  • Elution Buffer: 50% Acetonitrile in water

  • Neutralization Buffer: Triethylamine (TEA)

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by washing with acetonitrile, followed by equilibration with Wash Buffer 2.

  • Sample Loading: Dissolve the crude "trityl-on" oligonucleotide in water and load it onto the conditioned cartridge. The hydrophobic DMT group on the full-length product will bind to the stationary phase.

  • Washing: Wash the cartridge with Wash Buffer 1 to remove unbound failure sequences (which lack the DMT group). Then, wash with Wash Buffer 2 to remove salts.

  • Detritylation: Apply the Detritylation Solution to the cartridge to cleave the DMT group from the full-length oligonucleotide. Collect the orange-colored eluate containing the cleaved trityl group.

  • Elution: Elute the now detritylated, full-length oligonucleotide from the cartridge using the Elution Buffer.

  • Neutralization and Desalting: Neutralize the collected fraction with TEA and then desalt using a method such as gel filtration or ethanol (B145695) precipitation.

SPE_Workflow cluster_prep Cartridge Preparation cluster_purification Purification Steps cluster_post Final Steps condition Condition SPE Cartridge load Load 'Trityl-On' Oligo Sample condition->load wash Wash to Remove Failure Sequences load->wash detritylate On-Cartridge Detritylation (TFA) wash->detritylate elute Elute Full-Length Oligo detritylate->elute neutralize Neutralize & Desalt elute->neutralize

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol provides a general outline for purifying oligonucleotides using denaturing PAGE.[7]

Materials:

  • Crude oligonucleotide

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M Urea) in TBE buffer

  • TBE Buffer (Tris-borate-EDTA)

  • Gel Loading Buffer (e.g., formamide, EDTA, bromophenol blue, xylene cyanol)

  • UV shadowing equipment or fluorescent stain

  • Elution Buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)

  • Sterile scalpel or razor blade

Protocol:

  • Sample Preparation: Resuspend the crude oligonucleotide in Gel Loading Buffer. Heat at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.

  • Gel Electrophoresis: Load the denatured sample onto the denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye markers have migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing or by staining with a fluorescent dye compatible with nucleic acids. The full-length product will be the most intense, slowest-migrating band.

  • Excision: Carefully excise the gel slice containing the full-length oligonucleotide band using a sterile scalpel.

  • Elution: Place the excised gel slice into a microcentrifuge tube and crush it. Add Elution Buffer and incubate with agitation (e.g., overnight at 37°C) to allow the oligonucleotide to diffuse out of the gel matrix.

  • Recovery: Separate the eluted oligonucleotide from the gel fragments by centrifugation and filtration.

  • Desalting: Desalt the recovered oligonucleotide using ethanol precipitation or a desalting column to remove salts from the elution buffer.

PAGE_Workflow cluster_prep Sample & Gel Prep cluster_electrophoresis Electrophoresis & Visualization cluster_recovery Product Recovery denature Denature Oligo in Loading Buffer run_gel Run Denaturing PAGE Gel denature->run_gel visualize Visualize Bands (UV Shadowing) run_gel->visualize excise Excise Full-Length Product Band visualize->excise elute Elute Oligo from Gel Slice excise->elute desalt Desalt and Concentrate elute->desalt

Conclusion

The purification of 2'-OMe modified oligonucleotides is a critical step that directly influences the success of research and the viability of therapeutic development. Ion-pair reversed-phase HPLC stands out as a robust method for achieving high purity and is well-suited for large-scale production.[2] Solid-phase extraction offers a convenient and rapid method for basic purification and desalting, while PAGE provides the highest resolution for applications demanding exceptional purity.[7] The choice of method should be carefully considered based on the specific requirements of the downstream application, balancing the need for purity with considerations of yield, scale, and available resources.

References

Application of 2'-O-Methyl-N4-acetyl-Cytidine (2'-OMe-Ac-C) in the Development of RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic development is being revolutionized by the advent of RNA-based drugs, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and messenger RNA (mRNA) vaccines. A critical challenge in the clinical translation of these therapies is the inherent instability and immunogenicity of naked RNA molecules. Chemical modifications are therefore essential to enhance their drug-like properties. Among the most widely adopted modifications is the 2'-O-methylation (2'-OMe) of ribonucleosides. This modification, often used in conjunction with an acetyl protecting group on cytidine (B196190) (N4-acetyl-cytidine, Ac-C) during solid-phase synthesis, offers a powerful tool to improve the stability, efficacy, and safety of RNA therapeutics.

This document provides detailed application notes and experimental protocols for the use of 2'-OMe-Ac-C in the development of RNA-based drugs.

Application Notes

The incorporation of 2'-O-methyl (2'-OMe) modifications into RNA therapeutics, often utilizing 2'-OMe-Ac-C phosphoramidite (B1245037) in synthesis, offers several key advantages that address the primary obstacles in RNA drug development.

Enhancing Nuclease Resistance and In Vivo Stability

One of the most significant benefits of the 2'-OMe modification is the profound increase in resistance to degradation by endo- and exonucleases present in serum and intracellularly.[1] Unmodified RNAs have a very short half-life in biological fluids, which severely limits their therapeutic potential. The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from cleavage. This enhanced stability translates to a longer circulating half-life in vivo, allowing for sustained therapeutic activity.

Improving Thermal Stability and Target Affinity

The 2'-OMe modification locks the ribose sugar in a C3'-endo pucker conformation, which is characteristic of A-form RNA helices. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to increased thermal stability (Tm) of the RNA duplex with its target sequence. A higher Tm value indicates a more stable and specific interaction between the therapeutic RNA and its target mRNA or viral RNA.

Reducing Innate Immune Stimulation

Unmodified single-stranded and double-stranded RNAs can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), RIG-I, and MDA5.[2][3][4][5] This recognition can trigger an inflammatory response, leading to the production of interferons and other cytokines, which can cause undesirable side effects and limit the therapeutic window. The 2'-OMe modification can effectively mask the RNA from these immune sensors, thereby reducing or abrogating the innate immune response and improving the safety profile of the RNA therapeutic.[6]

Modulating RISC Activity for siRNA Therapeutics

In the context of siRNAs, the placement of 2'-OMe modifications is critical for optimizing activity. The RNA-induced silencing complex (RISC) is responsible for mediating gene silencing. While some modifications can hinder the loading of the siRNA into RISC or the cleavage of the target mRNA, strategically placed 2'-OMe modifications can enhance specificity and reduce off-target effects. For instance, modifying the sense (passenger) strand with 2'-OMe can facilitate the preferential loading of the antisense (guide) strand into RISC. However, modifications within the seed region (nucleotides 2-8) of the guide strand can be detrimental to silencing activity and should be approached with caution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the properties of 2'-OMe modified RNAs with unmodified or other modified RNAs.

ModificationHalf-life in 10% Fetal Bovine Serum (FBS)Reference
Unmodified ODN< 24 hours[1]
Phosphorothioate (B77711) (S-ODN)> 72 hours[1]
2'-OMe-S-ODN> 72 hours[1]
Gap-Me-S-ODN> 72 hours[1]

Table 1: Nuclease Resistance of Modified Oligonucleotides. This table illustrates the significant increase in stability of oligonucleotides containing phosphorothioate and/or 2'-O-methyl modifications in the presence of serum nucleases compared to unmodified oligonucleotides.

DuplexTm (°C)Reference
Unmodified DNA·RNA54.5[1]
S-ODN·RNA48.9[1]
Me-S-ODN·RNA58.0[1]

Table 2: Thermal Stability of Modified Oligonucleotide-RNA Duplexes. This table shows the melting temperatures (Tm) of duplexes formed between different oligonucleotides and a complementary RNA strand. The 2'-O-methyl modification (Me-S-ODN) significantly increases the thermal stability of the duplex compared to both unmodified and phosphorothioate-modified oligonucleotides.

siRNA ModificationIC50 (nM)TargetReference
Unmodified0.05 - 5Various[6]
2'-OMe modified0.02 - 0.9SARS-CoV-2[6]

Table 3: In Vitro Efficacy of Modified siRNAs. This table presents a range of half-maximal inhibitory concentrations (IC50) for unmodified and 2'-O-methyl modified siRNAs targeting various genes, including SARS-CoV-2. The data indicates that 2'-OMe modifications can lead to highly potent siRNAs.

Experimental Protocols

This section provides detailed protocols for key experiments involving the synthesis and application of RNA therapeutics containing 2'-OMe-Ac-C.

Protocol 1: Solid-Phase Synthesis of 2'-OMe Modified RNA Oligonucleotides

This protocol outlines the standard procedure for synthesizing 2'-OMe modified RNA oligonucleotides on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 2'-OMe-Ac-C-CE Phosphoramidite and other required 2'-OMe phosphoramidites (A, G, U)

  • Standard DNA/RNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

    • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

    • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849)/methylamine (B109427) 1:1)

  • Deprotection buffer for 2'-silyl groups (if used) (e.g., Triethylamine trihydrofluoride (TEA·3HF) in NMP)

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired oligonucleotide sequence and synthesis cycle parameters. Ensure all reagent bottles are filled with fresh solutions.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.

    • Coupling: Activation of the phosphoramidite monomer (e.g., 2'-OMe-Ac-C-CE Phosphoramidite) and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the phosphate and exocyclic amine protecting groups (including the acetyl group from cytidine) by incubating the support in a solution of aqueous ammonia and methylamine (1:1) at 65°C for 15 minutes.

    • If 2'-TBDMS protecting groups were used for standard ribonucleosides, a further deprotection step with a fluoride-containing reagent like TEA·3HF is required.

  • Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

  • Quantification and Analysis: Quantify the purified oligonucleotide by measuring its absorbance at 260 nm. Verify the identity and purity of the product by mass spectrometry.

Protocol 2: In Vitro Nuclease Resistance Assay

This assay assesses the stability of 2'-OMe modified RNA in the presence of serum nucleases.

Materials:

  • 2'-OMe modified RNA and unmodified control RNA (5'-labeled with a fluorescent dye, e.g., FAM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Gel loading buffer (containing formamide (B127407) and a tracking dye)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Fluorescence gel scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the fluorescently labeled RNA (final concentration 1 µM) with 10% FBS in PBS.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately add an equal volume of gel loading buffer to stop the reaction and denature the RNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the tracking dye has migrated an appropriate distance.

  • Visualization and Quantification: Visualize the gel using a fluorescence scanner. The intensity of the full-length RNA band at each time point is quantified.

  • Data Analysis: Plot the percentage of intact RNA remaining versus time to determine the degradation kinetics and calculate the half-life of the modified and unmodified RNAs.

Protocol 3: Cellular Transfection and Gene Silencing Assay (for siRNA)

This protocol describes the transfection of 2'-OMe modified siRNA into cultured cells to assess its gene silencing efficacy.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 2'-OMe modified siRNA targeting the gene of interest and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Reagents for downstream analysis (e.g., qRT-PCR or Western blotting)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the siRNA in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM).

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis of Gene Expression:

    • qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of the target gene.

  • Data Analysis: Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA. Determine the IC50 value by performing a dose-response experiment.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the application of 2'-OMe-Ac-C in RNA therapeutics.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-OMe modified siRNA Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading Guide strand loading Dicer->RISC_loading RISC Activated RISC RISC_loading->RISC Passenger strand cleavage and removal mRNA Target mRNA RISC->mRNA Target recognition (seed pairing) Cleavage mRNA Cleavage mRNA->Cleavage Slicer activity (Ago2) Degradation mRNA Degradation Cleavage->Degradation

Caption: RNA interference (RNAi) pathway for a 2'-OMe modified siRNA.

Innate_Immune_Sensing cluster_outside Extracellular / Endosome cluster_cytoplasm Cytoplasm unmodified_RNA Unmodified RNA TLR TLR3, 7, 8 unmodified_RNA->TLR Recognition RIGI_MDA5 RIG-I / MDA5 unmodified_RNA->RIGI_MDA5 Recognition modified_RNA 2'-OMe Modified RNA modified_RNA->TLR Reduced Recognition modified_RNA->RIGI_MDA5 Reduced Recognition No_Activation Immune Evasion modified_RNA->No_Activation Signaling Signaling Cascade (TRAFs, TBK1, IKKs) TLR->Signaling MAVS MAVS RIGI_MDA5->MAVS Activation MAVS->Signaling IRF_NFkB IRF3/7, NF-κB Activation Signaling->IRF_NFkB Nucleus Nucleus IRF_NFkB->Nucleus Translocation IFN Type I Interferon & Pro-inflammatory Cytokines Nucleus->IFN Gene Expression

Caption: Mitigation of innate immune sensing by 2'-O-methylation.

Experimental_Workflow_Efficacy start Start: Design 2'-OMe modified siRNA synthesis Solid-Phase Synthesis (using 2'-OMe-Ac-C) start->synthesis purification Purification & QC (HPLC, Mass Spec) synthesis->purification cell_culture Cell Seeding purification->cell_culture transfection Transfection of siRNA into cells cell_culture->transfection incubation Incubation (24-72 hours) transfection->incubation analysis Analysis of Gene Expression incubation->analysis qRT_PCR qRT-PCR (mRNA levels) analysis->qRT_PCR western_blot Western Blot (Protein levels) analysis->western_blot end End: Determine Gene Knockdown & IC50 qRT_PCR->end western_blot->end

Caption: Workflow for assessing the efficacy of a 2'-OMe modified siRNA.

References

Application Notes and Protocols for Site-Specific RNA Modification Using 2'-OMe-Ac-C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of RNA is a powerful tool for elucidating RNA structure-function relationships, enhancing therapeutic oligonucleotide properties, and developing novel molecular probes. 2'-O-methyl-N4-acetyl-cytidine (2'-OMe-Ac-C) is a phosphoramidite (B1245037) reagent utilized in automated solid-phase oligonucleotide synthesis to introduce a site-specific 2'-O-methylcytidine (2'-OMe-C) modification into an RNA molecule. The N4-acetyl group serves as a protecting group for the cytidine (B196190) base during synthesis and is typically removed during the final deprotection step.[1][2]

The 2'-O-methyl modification confers several advantageous properties to the resulting RNA molecule. These include increased resistance to nuclease degradation, enhanced thermal stability of RNA duplexes, and the ability to modulate RNA-protein interactions.[3][4] Consequently, site-specific incorporation of 2'-OMe-C is a widely used strategy in the development of antisense oligonucleotides, siRNAs, aptamers, and probes for structural biology.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the use of 2'-OMe-Ac-C phosphoramidite for site-specific RNA modification and the subsequent analysis of the modified oligonucleotides.

Key Applications

  • Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, significantly increasing the half-life of the RNA molecule in cellular extracts or in vivo.[3] This is a critical attribute for therapeutic oligonucleotides that need to remain intact to exert their function.

  • Increased Thermal Stability: The 2'-O-methyl modification pre-organizes the ribose sugar into an A-form helical conformation, which is characteristic of RNA duplexes. This leads to a more stable duplex with a higher melting temperature (Tm) per modification.[4]

  • Antisense and siRNA Design: Site-specific 2'-OMe modifications are strategically placed within antisense oligonucleotides and siRNAs to enhance stability, reduce off-target effects, and improve specificity.[6]

  • RNA Structure Probing: In techniques like Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), the 2'-hydroxyl group is the site of chemical modification. Incorporating a 2'-OMe-C at a specific position renders that nucleotide unreactive, serving as an internal negative control and aiding in the precise analysis of RNA structure.[7][8]

  • Modulation of Protein Binding: The 2'-O-methyl group can influence the interaction of RNA with binding proteins, either by preventing binding through steric hindrance or by stabilizing a conformation conducive to binding.[4]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 2'-OMe-C into RNA Oligonucleotides

This protocol outlines the general procedure for using 2'-OMe-Ac-C CE Phosphoramidite in an automated solid-phase RNA synthesizer.

Workflow for RNA Synthesis:

G cluster_0 Solid-Phase RNA Synthesis cluster_1 Synthesis Cycle Detail start 1. CPG Solid Support Preparation synthesis 2. Automated Synthesis Cycle start->synthesis deprotection 3. Cleavage and Deprotection synthesis->deprotection detritylation a. Detritylation purification 4. Purification (e.g., HPLC) deprotection->purification qc 5. Quality Control (Mass Spec) purification->qc coupling b. Coupling (this compound) detritylation->coupling Repeat for each nucleotide capping c. Capping coupling->capping Repeat for each nucleotide oxidation d. Oxidation capping->oxidation Repeat for each nucleotide oxidation->detritylation Repeat for each nucleotide G start 1. Prepare RNA Samples (Modified and Unmodified Control) incubation 2. Incubate with Nuclease (e.g., Serum or specific endonuclease) start->incubation aliquots 3. Collect Aliquots at Different Time Points incubation->aliquots quenching 4. Quench Reaction aliquots->quenching analysis 5. Analyze by PAGE or HPLC quenching->analysis quantification 6. Quantify Full-Length RNA analysis->quantification result 7. Determine Half-Life quantification->result G start 1. Synthesize RNA with Site-Specific 2'-OMe-C folding 2. Fold RNA into its Native Conformation start->folding modification 3. Treat with SHAPE Reagent (e.g., 1M7) folding->modification rt 4. Reverse Transcription (Mutational Profiling) modification->rt node_c 2'-OMe-C site is UNREACTIVE (serves as internal control) modification->node_c node_oh Flexible 2'-OH sites are REACTIVE (acylated by SHAPE reagent) modification->node_oh sequencing 5. Library Prep and Deep Sequencing rt->sequencing analysis 6. Data Analysis sequencing->analysis result 7. Determine RNA Structure analysis->result

References

Application Notes and Protocols for Synthesizing Chimeric DNA/RNA Oligonucleotides with 2'-O-Methyl-N4-acetylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric DNA/RNA oligonucleotides are synthetic nucleic acid sequences composed of both deoxyribonucleotides and ribonucleotides. These molecules are of significant interest in therapeutic and research applications, including antisense therapy, siRNA, and aptamers. The incorporation of modified ribonucleotides, such as 2'-O-methyl (2'-OMe) bases, enhances the oligonucleotide's stability against nuclease degradation, increases its binding affinity to target sequences, and can reduce off-target effects.[1][2][3]

This document provides detailed methodologies for the synthesis of chimeric DNA/RNA oligonucleotides containing 2'-O-methyl-N4-acetylcytidine (2'-OMe-Ac-C). The acetyl group (Ac) serves as a protecting group for the exocyclic amine of cytidine (B196190) during synthesis. The protocols outlined below cover the solid-phase synthesis using phosphoramidite (B1245037) chemistry, deprotection, and purification of the final product.

Key Reagents and Materials

Reagent/MaterialSupplier/GradePurpose
2'-OMe-Ac-C CE PhosphoramiditeCommercially availableModified RNA monomer
DNA Phosphoramidites (dA, dG, dC, dT)Standard synthesis gradeDNA monomers
Controlled Pore Glass (CPG) Solid SupportPre-derivatized with the 3'-terminal nucleosideSolid-phase synthesis anchor
Deblocking Solution (3% DCA in DCM)AnhydrousRemoval of 5'-DMT protecting group
Activator (e.g., 0.25 M ETT in Acetonitrile)AnhydrousActivation of phosphoramidites
Capping Reagents (Cap A and Cap B)Acetic anhydride (B1165640)/Lutidine/THF and N-Methylimidazole/THFBlocking of unreacted 5'-hydroxyl groups
Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)AnhydrousOxidation of phosphite (B83602) triester to phosphate (B84403) triester
Cleavage and Deprotection Solution (e.g., AMA)Ammonium (B1175870) hydroxide (B78521)/40% Methylamine (B109427) 1:1 (v/v)Cleavage from support and removal of protecting groups
HPLC Purification Columns and SolventsReverse-phase (e.g., C18)Purification of the final oligonucleotide

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Chimeric Oligonucleotides

This protocol outlines the standard phosphoramidite cycle for the synthesis of a chimeric DNA/RNA oligonucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[4][5]

1. Preparation:

  • Dissolve DNA and 2'-OMe-Ac-C phosphoramidites in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

  • Install the phosphoramidite vials and other necessary reagents on the synthesizer.

  • Pack a synthesis column with the appropriate CPG solid support derivatized with the 3'-terminal nucleoside of the desired sequence.

2. Synthesis Cycle: The following four steps are repeated for each nucleotide addition:

a. Deblocking (Detritylation):

  • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating the column with 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[6][7] The resulting orange-colored trityl cation can be monitored to quantify coupling efficiency.

b. Coupling:

  • The 2'-OMe-Ac-C phosphoramidite (or a DNA phosphoramidite) is activated by an activator, such as 5-ethylthiotetrazole (ETT), and delivered to the synthesis column.
  • The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6-15 minutes is recommended for 2'-OMe phosphoramidites to ensure high efficiency.[8][9]

c. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole (capping reagents). This prevents the formation of deletion mutants in subsequent cycles.[4]

d. Oxidation:

  • The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[6]

3. Final Detritylation:

  • After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate backbone.

1. Cleavage from Solid Support:

  • Transfer the CPG support from the synthesis column to a 2 mL microcentrifuge tube.

  • Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[10][11]

  • Incubate at room temperature for 5 minutes to cleave the oligonucleotide from the support.

2. Deprotection:

  • Heat the AMA solution containing the cleaved oligonucleotide at 65°C for 10-15 minutes. This step removes the acetyl (Ac) protecting group from the cytidine bases and other base-protecting groups.[9][11]

  • Cool the solution to room temperature and centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended method for purifying modified oligonucleotides to achieve high purity, which is crucial for many applications.[12]

1. Sample Preparation:

  • Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or HPLC-grade water.

2. HPLC Conditions:

  • Column: Reverse-phase C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage over a set time (e.g., 5% to 50% B over 30 minutes) is typically used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: UV absorbance at 260 nm.

3. Fraction Collection and Desalting:

  • Collect the peak corresponding to the full-length oligonucleotide product.

  • Desalt the collected fraction using a desalting column or by ethanol (B145695) precipitation.

  • Dry the purified oligonucleotide and resuspend it in a suitable buffer for your downstream application.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a chimeric 20-mer oligonucleotide containing five 2'-OMe-Ac-C modifications.

ParameterDNA Oligo (20-mer)Chimeric Oligo with 5x 2'-OMe-Ac-C (20-mer)
Average Stepwise Coupling Efficiency >99%>98.5%
Overall Crude Yield (OD Units) 10-15 OD8-12 OD
Purity by HPLC (Crude Product) ~80-90%~75-85%
Purity by HPLC (After Purification) >95%>95%
Final Purified Yield (nmol from 1 µmol scale) ~100-150 nmol~80-120 nmol

Note: These are typical values and can vary depending on the specific sequence, synthesizer, and reagents used.

Visualizations

Workflow for Chimeric Oligonucleotide Synthesis

G cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Repeat n times Capping 3. Capping (Block Failures) Coupling->Capping Repeat n times Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage Cleavage & Deprotection (AMA Treatment) Oxidation->Cleavage Start Start: CPG Solid Support Start->Deblocking Purification HPLC Purification Cleavage->Purification QC Quality Control (Mass Spec / CE) Purification->QC FinalProduct Final Chimeric Oligo QC->FinalProduct G cluster_mods Chemical Modifications cluster_props Enhanced Properties Mod1 2'-OMe Modification Prop1 Increased Nuclease Resistance Mod1->Prop1 Prop2 Higher Binding Affinity (Tm) Mod1->Prop2 Mod2 Phosphorothioate (B77711) Backbone (Optional) Mod2->Prop1 Prop3 Improved In Vivo Stability Prop1->Prop3 Prop2->Prop3

References

Troubleshooting & Optimization

Technical Support Center: 2'-OMe-Ac-C Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 2'-O-Methyl-N-Acetyl-Cytidine (2'-OMe-Ac-C) phosphoramidite (B1245037) during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2'-OMe-Ac-C phosphoramidite and why is it used?

This compound is a chemically modified nucleoside building block used in the solid-phase synthesis of oligonucleotides. The 2'-O-Methyl (2'-OMe) modification on the ribose sugar enhances the nuclease resistance and binding affinity of the resulting oligonucleotide, making it valuable for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] The N-acetyl (Ac) group protects the exocyclic amine of cytidine (B196190) during synthesis.

Q2: I am observing low coupling efficiency specifically when using this compound. What are the most likely causes?

Low coupling efficiency with this compound is often attributed to one or more of the following factors:

  • Steric Hindrance: The 2'-OMe group is bulky and can sterically hinder the coupling reaction, slowing down the kinetics compared to standard DNA or RNA phosphoramidites.[2][3]

  • Suboptimal Activator: The choice and concentration of the activator are critical. An activator that is not strong enough or is present at an insufficient concentration may not efficiently activate the phosphoramidite.

  • Inadequate Coupling Time: Due to steric hindrance, 2'-OMe phosphoramidites generally require longer coupling times than their unmodified counterparts.[2][3]

  • Reagent Quality: The purity and dryness of the phosphoramidite, activator, and acetonitrile (B52724) (ACN) are paramount. Moisture is a significant inhibitor of the coupling reaction.

  • Instrumental Issues: Problems with the synthesizer's fluidics, such as blocked lines or inaccurate reagent delivery, can lead to insufficient amounts of phosphoramidite or activator reaching the synthesis column.

Q3: How can I improve the coupling efficiency of this compound?

To improve coupling efficiency, consider the following troubleshooting steps:

  • Extend the Coupling Time: Increase the coupling time to 10-15 minutes or even longer.[2][3]

  • Optimize the Activator: Use a more potent activator like DCI (4,5-Dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole). Ensure the activator solution is fresh and at the correct concentration.

  • Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile for all reagents and ensure your synthesizer's solvent lines are dry.

  • Check Phosphoramidite Quality: Use fresh, high-purity this compound. If the amidite is old or has been improperly stored, it may have degraded.

  • Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the 2'-OMe-Ac-C monomer.

  • Verify Instrument Performance: Check your synthesizer for any leaks or blockages in the fluid delivery system.

Q4: What is the recommended activator and coupling time for this compound?

The optimal activator and coupling time can depend on the specific synthesizer and other reagents used. However, based on available data, the following are good starting points:

  • Optimal Recommendation: 0.25 M DCI with a 15-minute coupling time.[4][5][6]

  • Alternative: 0.45 M Tetrazole with a 33-minute coupling time.[4][5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency of this compound.

Initial Assessment

The first indication of low coupling efficiency is often a significant drop in the trityl cation signal during the detritylation step following the incorporation of the 2'-OMe-Ac-C monomer. A consistent and strong trityl signal is indicative of high coupling efficiency in the previous cycle.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Coupling Efficiency (Low Trityl Signal) check_reagents 1. Check Reagents - Phosphoramidite age & storage - Activator freshness & concentration - Anhydrous ACN start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No check_synthesis_protocol 2. Review Synthesis Protocol - Coupling time - Activator type reagents_ok->check_synthesis_protocol Yes replace_reagents->start Re-evaluate protocol_ok Protocol Optimized for 2'-OMe? check_synthesis_protocol->protocol_ok optimize_protocol Optimize Protocol: - Increase coupling time (15 min) - Use DCI activator - Consider double coupling protocol_ok->optimize_protocol No check_instrument 3. Inspect Synthesizer - Check for leaks - Verify reagent delivery - Ensure no blockages protocol_ok->check_instrument Yes run_test_synthesis Run Test Synthesis optimize_protocol->run_test_synthesis instrument_ok Instrument OK? check_instrument->instrument_ok service_instrument Service Instrument instrument_ok->service_instrument No instrument_ok->run_test_synthesis Yes service_instrument->run_test_synthesis problem_resolved Problem Resolved run_test_synthesis->problem_resolved Success contact_support Contact Technical Support run_test_synthesis->contact_support Failure

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Quantitative Data

The following table summarizes recommended synthesis cycle parameters for 2'-OMe phosphoramidites based on available technical documentation. Note that optimal conditions may vary depending on the specific oligonucleotide sequence and synthesis platform.

ActivatorRecommended ConcentrationRecommended Coupling TimeExpected EfficiencySource
DCI 0.25 M15 minutes>98%[4][5][6]
Tetrazole 0.45 M33 minutes>98%[4][5][6]
ETT 0.25 M - 0.75 M10-15 minutes>98%[7]

Experimental Protocols

Protocol 1: Optimized Synthesis Cycle for this compound

This protocol is designed for an automated DNA/RNA synthesizer and assumes the use of standard ancillary reagents unless otherwise specified.

Reagents:

  • This compound: 0.1 M solution in anhydrous acetonitrile.

  • Activator: 0.25 M DCI in anhydrous acetonitrile.

  • Capping Reagents: Standard Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

  • Oxidizer: Standard iodine/water/pyridine/THF solution.

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle Steps:

  • Deblocking (Detritylation):

    • Treat the solid support with the deblocking reagent to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Wash thoroughly with anhydrous acetonitrile.

  • Coupling:

    • Deliver the this compound solution and the DCI activator solution simultaneously to the synthesis column.

    • Allow the coupling reaction to proceed for 15 minutes .

  • Capping:

    • Treat the solid support with the capping reagents to acetylate any unreacted 5'-hydroxyl groups.

    • Wash thoroughly with anhydrous acetonitrile.

  • Oxidation:

    • Treat the solid support with the oxidizing solution to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Wash thoroughly with anhydrous acetonitrile.

  • Repeat:

    • Repeat the cycle for the subsequent nucleotide additions.

Protocol 2: Quality Control of this compound Solution

It is crucial to ensure the quality of the phosphoramidite solution before use, especially if it has been stored for an extended period.

Objective: To confirm the integrity of the this compound.

Methodology: ³¹P NMR Spectroscopy

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a small amount of the this compound in anhydrous acetonitrile-d₃.

  • Data Acquisition:

    • Acquire a ³¹P NMR spectrum.

  • Analysis:

    • The spectrum should show two sharp peaks of approximately equal intensity in the region of δ 148-152 ppm, corresponding to the two diastereomers of the phosphoramidite.

    • The absence of significant peaks in the δ 0-20 ppm region indicates a low level of the corresponding phosphonate (B1237965), which is a product of hydrolysis. The presence of more than 5% of the phosphonate suggests that the phosphoramidite has degraded and should not be used.

Signaling Pathways and Logical Relationships

The chemical reactions involved in the phosphoramidite coupling cycle can be visualized as a linear pathway.

CouplingCycle cluster_synthesis Oligonucleotide Synthesis Cycle deblocking Deblocking (DMT Removal) free_5_oh Free 5'-OH on Growing Chain deblocking->free_5_oh coupling Coupling with 2'-OMe-Ac-C Amidite + Activator free_5_oh->coupling capping Capping of Unreacted 5'-OH free_5_oh->capping Failure to couple phosphite_triester Phosphite Triester Linkage coupling->phosphite_triester oxidation Oxidation phosphite_triester->oxidation phosphate_triester Stable Phosphate Triester Linkage oxidation->phosphate_triester next_cycle Ready for Next Cycle phosphate_triester->next_cycle

Caption: The phosphoramidite coupling cycle for oligonucleotide synthesis.

References

Technical Support Center: Optimizing Synthesis of Sterically Hindered 2'-OMe Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered 2'-O-Methyl (2'-OMe) phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of 2'-OMe phosphoramidites often lower than standard DNA phosphoramidites?

The 2'-OMe group creates steric hindrance around the 3'-phosphoramidite, which can slow down the coupling reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. This steric bulk necessitates modifications to the standard synthesis cycle to achieve high coupling efficiencies.[][2][3]

Q2: What is the recommended coupling time for 2'-OMe phosphoramidites?

Due to steric hindrance, a longer coupling time is generally required. Recommendations vary depending on the specific nucleoside and activator used, but typically range from 6 to 15 minutes.[2][4][5][6] For particularly difficult couplings, times as long as 33 minutes with specific activators have been suggested as an alternative.[5][6][7]

Q3: Which activator is best suited for coupling sterically hindered 2'-OMe phosphoramidites?

While 1H-tetrazole is a standard activator for DNA synthesis, it can be less effective for sterically hindered monomers like 2'-OMe phosphoramidites due to its limited solubility and moderate reactivity.[3][8] More potent activators are often recommended to enhance coupling efficiency.[][9][10] 4,5-Dicyanoimidazole (DCI) is a highly effective alternative, demonstrating faster coupling times due to its high solubility and nucleophilicity.[5][8] Other effective activators include 5-Ethylthio-1H-tetrazole (ETT) and Benzylthiotetrazole (BTT).[3]

Q4: Can I use standard deprotection methods for oligonucleotides containing 2'-OMe modifications?

Yes, oligonucleotides containing 2'-OMe modifications are generally compatible with standard deprotection conditions, such as ammonium (B1175870) hydroxide.[4][11] The 2'-OMe group itself is stable to the basic conditions used for cleavage and deprotection.[2] However, the choice of exocyclic amine protecting groups on the phosphoramidites (e.g., Ac-C vs. Bz-C) can influence the deprotection conditions required for complete removal.[4][12] For oligonucleotides with sensitive modifications in addition to 2'-OMe, milder deprotection strategies may be necessary.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / High n-1 Shortmers 1. Inadequate Coupling Time: The standard coupling time for DNA phosphoramidites is insufficient for sterically hindered 2'-OMe amidites.[2][3] 2. Suboptimal Activator: 1H-tetrazole may not be sufficiently reactive to drive the coupling of sterically hindered monomers to completion.[3][8] 3. Moisture Contamination: Water in the acetonitrile (B52724) or other reagents will react with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[][3] 4. Degraded Phosphoramidite: Improper storage or handling can lead to degradation of the phosphoramidite.1. Extend Coupling Time: Increase the coupling time to a minimum of 6 minutes. For problematic sequences, consider extending it to 15 minutes or longer.[2][4][5] 2. Use a More Potent Activator: Switch to a more reactive activator such as 4,5-Dicyanoimidazole (DCI), 5-Ethylthio-1H-tetrazole (ETT), or Benzylthiotetrazole (BTT).[3][8] 3. Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile for phosphoramidite and activator solutions. Ensure all reagent lines are dry. 4. Use Fresh Phosphoramidite: Dissolve phosphoramidites immediately before use and do not store in solution for extended periods. Store dry phosphoramidites in a desiccator at the recommended temperature.
Oligonucleotide Degradation 1. Incompatible Capping Reagent: The N-methylimidazole (NMI) present in some capping reagents can be detrimental to certain modifications.[5] 2. Harsh Oxidation: Aqueous iodine, the standard oxidizer, can be harsh on sensitive modifications.[5]1. Use an Alternative Capping Reagent: For sensitive modifications, consider using a phosphoramidite-based capping reagent like Unicap.[5][6] 2. Employ a Non-Aqueous Oxidizer: Use a milder, non-aqueous oxidizer such as 0.5 M CSO (tert-Butyl hydroperoxide in acetonitrile).[5][6]
Incomplete Deprotection 1. Incorrect Deprotection Conditions for Protecting Groups: The choice of exocyclic amine protecting groups on the phosphoramidites dictates the required deprotection conditions. For example, acetyl (Ac) protected cytidine (B196190) is necessary for rapid deprotection with AMA.[4][12] 2. Insufficient Deprotection Time/Temperature: The conditions used may not be sufficient to fully remove all protecting groups.1. Match Deprotection to Protecting Groups: Ensure your deprotection strategy is compatible with the protecting groups on your phosphoramidites. For UltraMILD deprotection (e.g., potassium carbonate in methanol), use phosphoramidites with compatible protecting groups like Pac-A, iPr-Pac-G, and Ac-C.[14] 2. Follow Recommended Protocols: Adhere to the recommended deprotection times and temperatures for the specific reagents and protecting groups used. For example, AMA deprotection is typically performed at 65°C for 5-10 minutes.[12][15]

Experimental Protocols & Data

Optimized Synthesis Cycle for 2'-OMe-PACE Monomers

This protocol is recommended for 2'-OMe-PACE (Phosphonoacetate) modified oligonucleotides, which are particularly sensitive.

Step Reagent Time Notes
Coupling 0.25M DCI15 minutesDicyanoimidazole is a more potent activator than tetrazole.[6]
Capping UnicapStandardA phosphoramidite-based capping reagent that avoids N-methylimidazole.[5][6]
Oxidation 0.5 M CSO3 minutesA non-aqueous and milder oxidizing agent.[5][6]
Alternative Synthesis Cycle for 2'-OMe-PACE Monomers
Step Reagent Time Notes
Coupling 0.45 M Tetrazole33 minutesA significantly longer coupling time is required with the less reactive tetrazole.[5][6]
Oxidation Low-water IodineStandard
Capping Cap B with 6.5% DMAPStandard
Deprotection Protocols for 2'-OMe Oligonucleotides
Deprotection Method Reagents Conditions Compatible Protecting Groups
Standard Concentrated Ammonium Hydroxide1 hour at room temperature (cleavage); Overnight at 55°C (deprotection)Standard (e.g., Bz-A, Bz-C, iBu-G)
UltraFAST (AMA) Ammonium Hydroxide / 40% Methylamine (1:1 v/v)5-10 minutes at 65°CRequires Acetyl (Ac) protected dC.[12]
UltraMILD 0.05M Potassium Carbonate in Methanol4 hours at room temperaturePac-A, iPr-Pac-G, Ac-C.[14]
2'-OMe-PACE Specific 1. 1.5% DBU in anhydrous acetonitrile 2. 40% Methylamine1. 60 minutes at room temperature 2. 2 hours at room temperatureFor removal of the 1,1-dimethyl-2-cyanoethyl protecting groups on the PACE modification.[5][6]

Visualizations

Oligo_Synthesis_Cycle Start Start Cycle (5'-OH free on solid support) Deblock 1. Deblocking (Remove 5'-DMT) Start->Deblock Wash1 Wash Deblock->Wash1 Coupling 2. Coupling (Add 2'-OMe Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping (Block unreacted 5'-OH) Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation 4. Oxidation (P(III) to P(V)) Wash3->Oxidation Wash4 Wash Oxidation->Wash4 Next_Cycle Start Next Cycle Wash4->Next_Cycle Next_Cycle->Deblock Repeat for next base

Caption: Standard automated solid-phase oligonucleotide synthesis cycle.

Troubleshooting_Logic Problem Low Coupling Efficiency? Check_Time Is Coupling Time > 6 min? Problem->Check_Time Yes Check_Activator Using DCI or ETT? Check_Time->Check_Activator Yes Sol_Time Increase Coupling Time (e.g., 15 min) Check_Time->Sol_Time No Check_Reagents Are Reagents Anhydrous? Check_Activator->Check_Reagents Yes Sol_Activator Switch to a Stronger Activator (e.g., DCI) Check_Activator->Sol_Activator No Sol_Reagents Use Fresh Anhydrous Solvents and Reagents Check_Reagents->Sol_Reagents No Success Problem Resolved Check_Reagents->Success Yes Sol_Time->Success Sol_Activator->Success Sol_Reagents->Success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: 2'-O-Methyl-Acetyl-Cytidine (2'-OMe-Ac-C)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methyl-Acetyl-Cytidine (2'-OMe-Ac-C). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this modified nucleoside in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2'-OMe-Ac-C and what are its primary applications?

A1: 2'-O-Methyl-Acetyl-Cytidine (2'-OMe-Ac-C) is a chemically modified ribonucleoside. The 2'-O-methyl (2'-OMe) group on the ribose sugar provides nuclease resistance and increases the thermal stability of RNA duplexes, making it a valuable modification for therapeutic oligonucleotides like antisense oligonucleotides and siRNAs.[1] The N4-acetyl group (Ac) on the cytidine (B196190) base can also influence the properties of the resulting oligonucleotide.

Q2: What is the main challenge when using 2'-OMe-Ac-C in oligonucleotide synthesis?

A2: The primary challenge is the lability of the N4-acetyl group on the cytidine base.[2] Standard oligonucleotide deprotection conditions, which typically involve strong nucleophilic bases like ammonium (B1175870) hydroxide (B78521) or methylamine, are designed to remove acyl protecting groups and will inadvertently cleave the N4-acetyl group from cytidine.[3][4] Therefore, retaining the N4-acetyl modification in the final oligonucleotide requires specialized orthogonal protection strategies.

Q3: What is an orthogonal protection strategy and why is it necessary for 2'-OMe-Ac-C?

A3: An orthogonal protection strategy employs a set of protecting groups that can be removed under different, non-interfering conditions.[5] For oligonucleotides containing the labile N4-acetyl-cytidine, this means using alternative protecting groups for the other nucleobases (A, G, and U) and a specialized linker to the solid support. These alternative protecting groups must be removable under conditions that do not affect the N4-acetyl group, such as with non-nucleophilic bases or light.[3]

Troubleshooting Guide

Problem 1: Loss of N4-Acetyl Group (Deacetylation)

Symptom: HPLC or Mass Spectrometry (MS) analysis of the final oligonucleotide shows a peak corresponding to the mass of the deacetylated oligonucleotide (loss of 42 Da).

Cause: The N4-acetyl group is sensitive to nucleophilic attack, which is common during the final deprotection and cleavage steps of standard oligonucleotide synthesis.

Solutions:

  • Employ an Orthogonal Deprotection Strategy: This is the most robust solution. It involves using phosphoramidites with base-protecting groups that are not removed by standard ammonolysis.

    • Use of Non-Nucleophilic Base (DBU): Utilize N-cyanoethyl O-carbamate (N-ceoc) protecting groups for other nucleobases. These can be removed with the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which leaves the N4-acetyl group intact.[3]

    • Photolabile Cleavage: Use a solid support with a photolabile linker. This allows cleavage of the oligonucleotide from the support using UV light, avoiding harsh basic conditions.[4][6]

  • Milder Deprotection Conditions: While less reliable than a full orthogonal strategy, using milder deprotection conditions can reduce the extent of deacetylation.

    • Potassium Carbonate in Methanol: This is an "ultra-mild" deprotection method, but its effectiveness in completely preserving the N4-acetyl group can be variable and sequence-dependent.[7]

Data on N4-Acetyl Group Lability:

Deprotection ReagentConditionsN4-Acetyl Group StabilityCitation
Concentrated Ammonium Hydroxide55°C, 8 hoursHighly Labile (significant to complete removal)[3][4]
Ammonium Hydroxide/Methylamine (AMA)65°C, 10 minutesHighly Labile[7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Room Temp, 4 hoursStable[3]
Potassium Carbonate in MethanolRoom Temp, 4 hoursModerately Stable (some loss may occur)[7]
Buffered Acetonitrile (B52724) (during photolysis)UV light (365 nm)Stable (<5% deacetylation)[8]
Problem 2: Unwanted N-Acetylation of Other Bases

Symptom: Mass spectrometry analysis reveals unexpected addition of acetyl groups (+42 Da) on other nucleobases, particularly guanine.

Cause: The standard capping step in phosphoramidite (B1245037) chemistry uses acetic anhydride (B1165640). If labile protecting groups (like isopropyl-phenoxyacetyl, iPr-Pac) are used on other nucleobases as part of an orthogonal strategy, transamidation can occur, where the protecting group is swapped for an acetyl group from the capping reagent.[9]

Solution:

  • Use a Bulky Capping Reagent: Replace acetic anhydride in the capping solution (Cap A) with a more sterically hindered anhydride, such as pivalic anhydride or phenoxyacetic anhydride (Pac2O).[10] This prevents the capping reagent from accessing and reacting with the exocyclic amines of the protected nucleobases.

Problem 3: Low Coupling Efficiency of 2'-OMe-Ac-C Phosphoramidite

Symptom: Trityl monitoring shows a significant drop in signal after the coupling step for 2'-OMe-Ac-C, or HPLC/MS analysis of the crude product shows a high proportion of n-1 shortmer sequences.

Cause:

  • Phosphoramidite Quality: The phosphoramidite may have degraded due to moisture or oxidation.[10]

  • Activator Issues: The activator may be old, at an incorrect concentration, or not sufficiently strong for this modified phosphoramidite.[11][12]

  • Steric Hindrance: The 2'-OMe group can cause some steric hindrance, potentially slowing down the coupling reaction compared to DNA phosphoramidites.[13]

Solutions:

  • Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile for dissolving the phosphoramidite and during synthesis. Store phosphoramidites under an inert atmosphere (argon or nitrogen) and in a desiccator.

  • Optimize Activator and Coupling Time:

    • Use a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[12]

    • Increase the coupling time for the 2'-OMe-Ac-C monomer. A 6-minute coupling time is a good starting point.[9]

  • Check Phosphoramidite Integrity: If problems persist, verify the purity and integrity of the phosphoramidite using 31P NMR.

Experimental Protocols & Visualizations

Key Experimental Workflow: Orthogonal Synthesis of an RNA Oligonucleotide Containing 2'-OMe-Ac-C

This workflow outlines the key steps for synthesizing an RNA oligonucleotide while preserving the N4-acetyl group on a cytidine residue.

Orthogonal_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection On-Column Deprotection & Cleavage cluster_final Final Processing Deblock 1. Deblock (Remove 5'-DMT) Couple 2. Couple (Add 2'-OMe-Ac-C or N-ceoc protected amidite) Deblock->Couple Free 5'-OH Cap 3. Cap (Use Pivalic Anhydride) Couple->Cap Chain Elongation Oxidize 4. Oxidize (P(III) to P(V)) Cap->Oxidize Terminate Failures Oxidize->Deblock Repeat Cycle Deprotect_Bases 5. On-Column Base Deprotection (DBU in Acetonitrile) Oxidize->Deprotect_Bases Completed Synthesis Wash1 6. Wash Deprotect_Bases->Wash1 Cleave 7. Photolytic Cleavage (UV light, 365 nm in buffered MeCN) Wash1->Cleave Desilylate 8. 2'-OH Desilylation (Buffered TEA·3HF) Cleave->Desilylate Purify 9. HPLC Purification Desilylate->Purify Deacetylation_Troubleshooting Start Problem: N4-Deacetylation Detected by HPLC/MS Check_Deprotection What deprotection method was used? Start->Check_Deprotection Standard_Deprotection Standard Ammonolysis (NH4OH or AMA) Check_Deprotection->Standard_Deprotection Standard Orthogonal_Deprotection Orthogonal Strategy (e.g., DBU, Photolysis) Check_Deprotection->Orthogonal_Deprotection Orthogonal Solution_Standard Implement Orthogonal Strategy: - Use N-ceoc protected amidites - Use photolabile support Standard_Deprotection->Solution_Standard Check_Orthogonal_Conditions Were orthogonal conditions optimized? Orthogonal_Deprotection->Check_Orthogonal_Conditions Photolysis_Issue Photolysis Conditions Check_Orthogonal_Conditions->Photolysis_Issue Photolysis DBU_Issue DBU Deprotection Check_Orthogonal_Conditions->DBU_Issue DBU Solution_Photolysis Use buffered solvent (e.g., MeCN with DIPEA) during photolysis to prevent acid-catalyzed deacetylation. Photolysis_Issue->Solution_Photolysis Solution_DBU Ensure complete removal of any nucleophilic scavengers used in prior steps. Confirm DBU purity. DBU_Issue->Solution_DBU

References

Technical Support Center: Optimizing 2'-OMe Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the yield of full-length 2'-O-Methyl (2'-OMe) modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 2'-OMe modifications in oligonucleotides?

2'-OMe modifications significantly enhance the nuclease resistance of oligonucleotides, which improves their stability in biological systems. This modification also increases the binding affinity of the oligonucleotide to its target RNA sequence.[1][2][3][4]

Q2: How do 2'-OMe modifications affect the overall yield of oligonucleotide synthesis?

The introduction of 2'-OMe modifications can present challenges during synthesis that may impact the final yield. The bulky nature of the 2'-OMe group can lead to lower coupling efficiencies compared to standard DNA synthesis.[5] Optimizing coupling times and using appropriate activators are crucial to mitigate this effect.

Q3: What are the critical steps in the solid-phase synthesis of 2'-OMe oligonucleotides?

The solid-phase synthesis of 2'-OMe oligonucleotides follows a cyclical four-step process:

  • Detritylation (Uncapping): Removal of the 5'-dimethoxytrityl (DMT) protecting group to free the hydroxyl group for the next coupling reaction.[6]

  • Coupling: Addition of the next 2'-OMe phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.[1]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.[6][7]

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.[1][8]

Q4: Which purification methods are most effective for 2'-OMe modified oligonucleotides?

Polyacrylamide gel electrophoresis (PAGE) and reverse-phase high-performance liquid chromatography (RP-HPLC) are highly effective for purifying full-length 2'-OMe oligonucleotides from shorter failure sequences.[2][9][10] Solid-phase extraction (SPE) cartridges can also be used for purification.[2]

Troubleshooting Guide

Low Coupling Efficiency

Problem: The overall yield of the full-length oligonucleotide is low, and analysis shows a high proportion of shorter "failure" sequences.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Activator For sterically hindered 2'-OMe phosphoramidites, a stronger activator may be required. Consider using DCI (4,5-dicyanoimidazole) instead of the standard 1H-tetrazole.[11][12]
Insufficient Coupling Time The bulky 2'-OMe group can slow down the coupling reaction. Increase the coupling time to allow the reaction to proceed to completion. A 15-minute coupling time is often recommended for 2'-OMe-A-PACE phosphoramidites.[11][13]
Moisture Contamination Water in the reagents, particularly the acetonitrile (B52724) (ACN), will react with the activated phosphoramidite, reducing the amount available for coupling.[14] Use anhydrous ACN and ensure all reagents are stored under dry conditions.[1][14]
Degraded Phosphoramidites Phosphoramidites are sensitive to moisture and oxidation. Use fresh, high-quality phosphoramidites for each synthesis.
Incomplete Deprotection

Problem: The final product shows incomplete removal of protecting groups, leading to modified bases or a failure to cleave from the solid support.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Deprotection Reagent Standard deprotection conditions may not be sufficient. A mixture of ammonia (B1221849) and methylamine (B109427) (AMA) is often used for efficient deprotection of 2'-OMe oligonucleotides.[1][9][10]
Incorrect Deprotection Time/Temperature Ensure the deprotection is carried out for the recommended duration and at the specified temperature. For example, using AMA often involves heating at 60-65°C for a shorter period compared to ammonium (B1175870) hydroxide (B78521) alone.[1][15]
Presence of Sensitive Modifications If the oligonucleotide contains other sensitive modifications (e.g., certain dyes), a milder deprotection strategy may be necessary, such as using potassium carbonate in methanol (B129727) with UltraMILD monomers.[15][16]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-OMe Oligonucleotides

This protocol outlines the key steps for automated solid-phase synthesis of 2'-OMe modified oligonucleotides.

  • Preparation:

    • Synthesize on a controlled-pore glass (CPG) solid support.[9][10]

    • Use 2'-OMe phosphoramidite monomers with standard protecting groups for the nucleobases (e.g., Bz for A and C, iBu for G).

    • Ensure all reagents, especially acetonitrile, are anhydrous.[1]

  • Synthesis Cycle:

    • Detritylation: Use trichloroacetic acid (TCA) in dichloromethane (B109758) to remove the 5'-DMT group.

    • Coupling: Deliver the 2'-OMe phosphoramidite and an activator (e.g., DCI) to the synthesis column. Allow for an extended coupling time (e.g., 15 minutes).[11]

    • Capping: Use a mixture of acetic anhydride (B1165640) and N-methylimidazole to cap any unreacted 5'-hydroxyl groups.[6][7]

    • Oxidation: Use an iodine solution to oxidize the phosphite triester to a phosphate triester.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the CPG support and remove base and phosphate protecting groups using a mixture of aqueous ammonia and methylamine (AMA) at 60°C for 1.5 hours.[1]

  • Purification:

    • Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or reverse-phase HPLC.[9][10]

Protocol 2: Quality Control by Mass Spectrometry
  • Sample Preparation:

    • Take an aliquot of the purified oligonucleotide solution.

    • Desalt the sample using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

  • Analysis:

    • Analyze the sample using MALDI-TOF or ESI mass spectrometry to confirm the molecular weight of the full-length product. This will verify the successful incorporation of all 2'-OMe modifications and the removal of all protecting groups.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing s1 Detritylation s2 Coupling (Extended Time) s1->s2 Repeat n times s3 Capping s2->s3 Repeat n times s4 Oxidation s3->s4 Repeat n times s4->s1 Repeat n times p1 Cleavage & Deprotection (AMA) s4->p1 p2 Purification (HPLC/PAGE) p1->p2 p3 Quality Control (Mass Spec) p2->p3 end End p3->end start Start start->s1

Caption: Workflow for the synthesis and purification of 2'-OMe oligonucleotides.

troubleshooting_yield start Low Yield of Full-Length Product q1 High percentage of failure sequences? start->q1 a1_yes Check Coupling Efficiency q1->a1_yes Yes a1_no Check Deprotection & Cleavage q1->a1_no No sol_coupling1 Increase Coupling Time a1_yes->sol_coupling1 sol_coupling2 Use Stronger Activator (DCI) a1_yes->sol_coupling2 sol_coupling3 Ensure Anhydrous Conditions a1_yes->sol_coupling3 sol_deprotection1 Use AMA for Deprotection a1_no->sol_deprotection1 sol_deprotection2 Verify Deprotection Time/Temp a1_no->sol_deprotection2 rnai_pathway siRNA 2'-OMe Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if precursor) RISC_loading RISC Loading Complex siRNA->RISC_loading Entry into pathway Dicer->RISC_loading RISC_active Active RISC RISC_loading->RISC_active Passenger Strand Ejection mRNA Target mRNA RISC_active->mRNA Guide Strand Hybridization Cleavage mRNA Cleavage mRNA->Cleavage Slicing by Ago2

References

Challenges in the deprotection of complex 2'-OMe modified RNA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of complex 2'-O-methyl (2'-OMe) modified RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the deprotection of these specialized oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What makes the deprotection of complex 2'-OMe modified RNA challenging?

The primary challenges in deprotecting complex 2'-OMe modified RNA arise from the need to efficiently remove protecting groups from the nucleobases and phosphate (B84403) backbone without compromising the integrity of the 2'-OMe modification itself, which is stable, or any other sensitive modifications present in the sequence.[1][2][3] Complexity is introduced by factors such as:

  • Oligonucleotide Length: Longer RNA sequences can suffer from secondary structures that hinder reagent access to all protecting groups, potentially leading to incomplete deprotection.[4]

  • High Modification Density: A high proportion of 2'-OMe modifications can alter the solubility and reactivity of the oligonucleotide.

  • Presence of Other Modifications: The inclusion of other chemical modifications, such as phosphorothioates, fluorescent dyes, or other base-labile groups, often necessitates milder deprotection conditions that must be carefully optimized to ensure complete removal of all protecting groups without degrading the sensitive moieties.[2][5]

Q2: Is the deprotection protocol for 2'-OMe RNA different from standard RNA?

Fundamentally, the deprotection of oligonucleotides containing only 2'-OMe modifications is often treated as being virtually identical to DNA deprotection because the 2'-OMe group is stable under standard deprotection conditions.[1][3][5] However, if the oligonucleotide is a chimera containing even a single standard ribonucleotide with a 2'-hydroxyl protecting group (like TBDMS or TOM), it must be treated as a standard RNA, requiring a separate 2'-deprotection step.[1][3]

Q3: What are the standard reagents used for the deprotection of 2'-OMe RNA?

The most common deprotection reagent for standard and 2'-OMe modified RNA is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[1][3] This reagent is effective at removing the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[6] For oligonucleotides with sensitive modifications, milder deprotection strategies are employed.[2]

Troubleshooting Guide

Issue 1: Incomplete Deprotection of Nucleobase Protecting Groups

  • Symptoms:

    • Broad or shouldered peaks on HPLC chromatograms.

    • Mass spectrometry data showing masses corresponding to the oligonucleotide with one or more protecting groups still attached.

  • Possible Causes and Solutions:

    Possible Cause Recommended Solution
    Deprotection reagent has degraded. Use fresh deprotection reagents. Aqueous ammonium hydroxide, in particular, can lose ammonia (B1221849) gas over time, reducing its effectiveness. It is recommended to use fresh aliquots.[2]
    Inefficient removal of the G-base protecting group. The protecting group on guanosine (B1672433) is often the most difficult to remove and can be the rate-determining step in deprotection.[2] Ensure that the recommended deprotection time and temperature are strictly followed. For particularly stubborn cases, a slight extension of the deprotection time may be necessary, but this should be done with caution to avoid degradation of other components.
    Secondary structure of a long RNA oligo is hindering reagent access. For long RNA oligos, consider using a deprotection cocktail that is more effective at disrupting secondary structures, such as ethanolic methylamine/aqueous methylamine (EMAM).[7] Performing the deprotection at an elevated temperature (e.g., 65°C) can also help to denature secondary structures.[8]

Issue 2: Degradation of Sensitive Modifications (e.g., Dyes)

  • Symptoms:

    • Loss of fluorescence.

    • Appearance of unexpected peaks in the HPLC chromatogram.

    • Mass spectrometry data indicating the loss or modification of the dye.

  • Possible Causes and Solutions:

    Possible Cause Recommended Solution
    Deprotection conditions are too harsh for the modification. Switch to an "UltraMild" deprotection strategy. This involves using phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) during synthesis, followed by deprotection with a milder reagent such as potassium carbonate in methanol (B129727) or ammonium hydroxide/ethanol (B145695) at room temperature.[1][2]
    Incompatible capping reagent used during synthesis. If using UltraMild monomers, ensure that the capping reagent is also compatible. The use of acetic anhydride (B1165640) in the standard Cap A mix can lead to the formation of acetyl-protected amines that are difficult to remove under mild deprotection conditions.[2]

Issue 3: Formation of Adducts

  • Symptoms:

    • Mass spectrometry data showing unexpected mass additions, often corresponding to +54 Da (acrylonitrile).

  • Possible Causes and Solutions:

    Possible Cause Recommended Solution
    Reaction of acrylonitrile (B1666552) with the oligonucleotide. Acrylonitrile is a byproduct of the removal of the cyanoethyl phosphate protecting groups. Under strongly basic conditions, it can react with the nucleobases. To prevent this, consider a two-step deprotection where the cyanoethyl groups are removed first under milder basic conditions (e.g., with triethylamine (B128534) or diethylamine (B46881) in acetonitrile) before the main deprotection step.[6]

Quantitative Data on Deprotection Conditions

The following table summarizes common deprotection conditions for 2'-OMe modified RNA. The choice of method depends on the presence of other sensitive modifications in the oligonucleotide.

Deprotection MethodReagentTemperatureTimeTypical Application
UltraFAST Ammonium Hydroxide / Methylamine (AMA) (1:1)65°C5-10 minutesStandard 2'-OMe RNA without sensitive modifications. Requires Ac-dC.[1][8]
Standard 30% Ammonium Hydroxide55°C17 hoursTraditional method for standard DNA and 2'-OMe RNA.[1]
Standard (Accelerated) 30% Ammonium Hydroxide65°C2 hoursFaster deprotection for A, C, and dmf-dG protected bases.[1]
UltraMild 0.05M Potassium Carbonate in MethanolRoom Temp.4 hoursFor oligos with very sensitive modifications (e.g., certain dyes). Requires UltraMild phosphoramidites.[2]
UltraMild (Alternative) Ammonium Hydroxide / Ethanol (3:1)Room Temp.4 hoursFor oligos with base-labile groups.[3]

Experimental Protocols

Protocol 1: UltraFAST Deprotection of 2'-OMe RNA using AMA

This protocol is suitable for standard 2'-OMe modified oligonucleotides without base-labile modifications.

  • Cleavage and Deprotection:

    • Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%). This is the AMA solution.

    • Add the AMA solution to the synthesis column or vial containing the support-bound oligonucleotide.

    • Incubate at 65°C for 10 minutes.[3]

  • Evaporation:

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

Protocol 2: UltraMild Deprotection using Potassium Carbonate

This protocol is designed for 2'-OMe RNA containing sensitive modifications, such as certain fluorescent dyes. It requires the use of UltraMild phosphoramidites during synthesis.

  • Cleavage and Deprotection:

    • Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.

    • Add the potassium carbonate solution to the synthesis column or vial.

    • Incubate at room temperature for 4 hours.[5]

  • Neutralization and Desalting:

    • Transfer the supernatant to a new tube.

    • Neutralize the solution with an appropriate buffer.

    • Proceed with desalting using standard methods such as ethanol precipitation or a desalting column.

Visualized Workflows

Deprotection_Decision_Workflow start Start: Synthesized Complex 2'-OMe RNA check_modifications Does the oligo contain sensitive modifications (e.g., dyes, labile bases)? start->check_modifications ultra_mild Use UltraMild Deprotection (e.g., K2CO3 in Methanol) check_modifications->ultra_mild Yes standard_deprotection Use Standard/UltraFAST Deprotection (e.g., AMA at 65°C) check_modifications->standard_deprotection No analysis Purification and QC Analysis (HPLC, MS) ultra_mild->analysis check_length Is the oligo >50 nucleotides? standard_deprotection->check_length emam_deprotection Consider EMAM for better performance with long oligos check_length->emam_deprotection Yes check_length->analysis No emam_deprotection->analysis

Caption: Decision workflow for selecting a deprotection strategy.

Standard_Deprotection_Workflow start Start: Support-bound 2'-OMe RNA cleavage_deprotection Cleavage and Base Deprotection (AMA, 65°C, 10 min) start->cleavage_deprotection evaporation Evaporate to dryness cleavage_deprotection->evaporation resuspend Resuspend in appropriate buffer evaporation->resuspend purification Purification (e.g., HPLC, PAGE) resuspend->purification qc QC (MS, HPLC) purification->qc

Caption: Standard deprotection workflow for 2'-OMe RNA.

References

Selecting the appropriate activator for 2'-OMe-Ac-C coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate activator for 2'-OMe-Ac-C phosphoramidite (B1245037) coupling. It includes a troubleshooting guide and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when coupling 2'-OMe-Ac-C phosphoramidites?

The primary challenge in coupling 2'-O-methylated phosphoramidites like 2'-OMe-Ac-C is the steric hindrance imposed by the 2'-O-methyl group. This bulkiness can impede the approach of the phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, potentially leading to lower coupling efficiencies and requiring more reactive activators or longer coupling times compared to standard DNA synthesis.[1]

Q2: Which activators are recommended for 2'-OMe-Ac-C coupling?

For sterically hindered phosphoramidites such as those used in RNA synthesis, stronger activators are generally recommended.[1] While 1H-Tetrazole is a standard activator, more potent options like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) often provide better results.[1] 4,5-Dicyanoimidazole (DCI) is another excellent choice as it is a highly nucleophilic and less acidic activator, which can enhance coupling rates while minimizing acid-catalyzed side reactions.[1]

Q3: What are the potential side reactions when using strong activators for 2'-OMe-Ac-C coupling?

The use of highly acidic activators can increase the risk of side reactions. One major concern is depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, which can occur with prolonged exposure to acidic conditions. Another potential issue is the formation of n+1 species due to the undesired removal of the 5'-DMT protecting group on the incoming phosphoramidite, leading to the addition of a dimer.[1]

Q4: Can I use the same coupling time for 2'-OMe-Ac-C as for standard DNA phosphoramidites?

It is generally recommended to use a longer coupling time for 2'-O-methylated phosphoramidites compared to standard DNA monomers. Due to steric hindrance, the reaction may proceed more slowly. For instance, coupling times for RNA synthesis using TBDMS-protected monomers can be significantly reduced when using a more active activator like BTT (around 3 minutes) compared to 1H-Tetrazole (10-15 minutes).[1] A coupling time of 15 minutes is recommended when using DCI for 2'-OMe-PACE monomers.[2]

Activator Selection Guide

The selection of an appropriate activator is critical for achieving high coupling efficiency with 2'-OMe-Ac-C. The following table summarizes the properties and recommendations for commonly used activators. Please note that while direct quantitative data for 2'-OMe-Ac-C is limited, the recommendations are based on performance with other sterically hindered RNA phosphoramidites.

ActivatorpKaRecommended ConcentrationKey Characteristics & Recommendations
1H-Tetrazole 4.80.45 - 0.5 MStandard, widely used activator. May exhibit lower efficiency and require longer coupling times for sterically hindered monomers like 2'-OMe-Ac-C.[1]
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 - 0.75 MMore acidic and reactive than 1H-Tetrazole, making it a good choice for RNA and other modified oligonucleotide synthesis.[1]
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 - 0.44 MA highly effective activator for RNA synthesis, allowing for significantly shorter coupling times. Its higher acidity necessitates careful optimization to avoid side reactions.[1]
4,5-Dicyanoimidazole (DCI) 5.20.25 - 1.2 MA strong, highly nucleophilic but less acidic activator. Recommended for large-scale synthesis and for minimizing acid-catalyzed side reactions like depurination.[1] Optimal concentration for small-scale synthesis is 0.25 M.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Coupling Efficiency 1. Inappropriate Activator: The activator may not be sufficiently reactive for the sterically hindered 2'-OMe-Ac-C. 2. Suboptimal Activator Concentration: The concentration of the activator may be too low for efficient activation. 3. Insufficient Coupling Time: The reaction time may not be long enough for the sterically hindered coupling to go to completion. 4. Moisture Contamination: Water in the acetonitrile (B52724) or other reagents can hydrolyze the phosphoramidite.[3]1. Switch to a more potent activator such as ETT, BTT, or DCI. 2. Use the recommended concentration for the chosen activator (see table above). For DCI, 0.25 M is often optimal for small-scale synthesis.[1] 3. Increase the coupling time. A 15-minute coupling time is recommended with DCI for some 2'-OMe monomers.[2] 4. Ensure all reagents and solvents are anhydrous. Use fresh, high-quality acetonitrile.
Presence of n-1 Deletion Sequences 1. Incomplete Coupling: Failure of the 2'-OMe-Ac-C to couple results in a truncated sequence. 2. Inefficient Capping: Unreacted 5'-hydroxyl groups are not properly capped and can react in the next cycle.1. Address the causes of low coupling efficiency as detailed above. 2. Ensure the capping solution is fresh and effective. For some modified monomers, a non-aqueous capping reagent may be beneficial.[2]
Formation of n+1 Sequences Dimer Formation: The acidic activator can prematurely remove the 5'-DMT group from the phosphoramidite in solution, leading to the formation of a dimer that is then incorporated into the growing chain.[1]1. Avoid overly acidic activators if this side reaction is prevalent. DCI is a less acidic option.[1] 2. Minimize the time the phosphoramidite and activator are in contact before being delivered to the synthesis column.
Depurination Excessive Acidity: Prolonged exposure to a highly acidic activator can lead to the cleavage of the purine base from the sugar backbone.1. Use a less acidic activator like DCI.[1] 2. Optimize the coupling time to be sufficient for high efficiency but not excessively long.

Experimental Protocols & Workflows

Activator Solution Preparation

Objective: To prepare activator solutions at the recommended concentrations for use in an automated DNA/RNA synthesizer.

Materials:

  • Activator (1H-Tetrazole, ETT, BTT, or DCI)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous solvent transfer equipment

  • Clean, dry reagent bottles for the synthesizer

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), add the required amount of activator.

  • Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (refer to the Activator Selection Guide table).

  • Stir the mixture until the activator is completely dissolved.

  • Transfer the solution to the designated reagent bottle for the synthesizer using anhydrous transfer techniques.

  • Seal the bottle tightly and store it under an inert atmosphere.

Logical Workflow for Activator Selection

The following diagram illustrates a decision-making workflow for selecting the appropriate activator for 2'-OMe-Ac-C coupling.

Activator_Selection_Workflow start Start: Synthesizing with 2'-OMe-Ac-C Phosphoramidite standard_synthesis Standard Synthesis Scale (< 15 µmol)? start->standard_synthesis large_scale Large Scale Synthesis (> 15 µmol)? standard_synthesis->large_scale No use_ett_btt Use ETT (0.25 M) or BTT (0.25 M) For higher reactivity. standard_synthesis->use_ett_btt Yes large_scale->use_ett_btt No use_dci_large Use DCI (up to 1.2 M) Ideal for large-scale synthesis. large_scale->use_dci_large Yes use_dci Use DCI (0.25 M) Recommended for minimizing acid-related side reactions. monitor_coupling Monitor Coupling Efficiency (e.g., Trityl Monitoring) use_dci->monitor_coupling use_ett_btt->monitor_coupling efficiency_ok Efficiency > 98%? monitor_coupling->efficiency_ok troubleshoot Troubleshoot Low Efficiency (See Troubleshooting Guide) efficiency_ok->troubleshoot No end End: Proceed with Synthesis efficiency_ok->end Yes troubleshoot->start use_dci_large->monitor_coupling

Caption: Workflow for selecting an activator for 2'-OMe-Ac-C coupling.

General Phosphoramidite Coupling Cycle

This diagram outlines the key steps in a standard phosphoramidite coupling cycle.

Phosphoramidite_Coupling_Cycle detritylation 1. Detritylation (Removal of 5'-DMT group) activation_coupling 2. Activation & Coupling (2'-OMe-Ac-C + Activator) detritylation->activation_coupling capping 3. Capping (Blocking of unreacted 5'-OH groups) activation_coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Ready for Next Cycle oxidation->next_cycle

Caption: The four main steps of a phosphoramidite coupling cycle.

References

Technical Support Center: Mass Spectrometry Analysis of 2'-OMe Modified Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of 2'-O-Methyl (2'-OMe) modified oligonucleotide sequences.

Troubleshooting Guide

This section addresses specific problems that may arise during the LC-MS analysis of 2'-OMe modified oligonucleotides.

Question: Why am I seeing poor chromatographic peak shape and retention for my 2'-OMe modified oligonucleotide?

Answer: Poor peak shape and retention for highly polar molecules like oligonucleotides are common issues in reversed-phase chromatography. The negatively charged phosphate (B84403) backbone requires an ion-pairing agent to increase retention and improve selectivity.

  • Issue: Insufficient ion-pairing.

  • Solution: Optimize the concentration of the ion-pairing reagent. A common mobile phase combination is triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[1] While high concentrations of ion-pairing reagents can improve chromatography, they may suppress the MS signal.[1] A balance is necessary. For some oligonucleotides, optimal conditions for good resolution and MS signal have been found to be around 200 mM HFIP and 8 mM TEA.[1]

  • Troubleshooting Steps:

    • Start with a standard concentration of ion-pairing reagent (e.g., 15 mM TEA and 400 mM HFIP).[1]

    • Systematically vary the concentrations of both the amine (e.g., TEA) and the acidic modifier (e.g., HFIP) to find the best balance between chromatographic performance and MS signal intensity.[1]

    • Consider alternative ion-pairing reagents. Different amines may provide better separation for oligonucleotides of varying sizes.[2] For example, tripropylamine, N,N-dimethylbutylamine, and dibutylamine (B89481) have shown success with small, medium, and large oligonucleotides, respectively.[2]

Question: My mass spectrum is complex and shows multiple adducts. How can I simplify it and improve sensitivity?

Answer: Adduct formation, particularly with alkali metals like sodium (Na+) and potassium (K+), is a frequent problem in the ESI-MS analysis of oligonucleotides.[3] These adducts complicate the mass spectrum by distributing the ion signal across multiple species, which reduces the intensity of the parent ion.[3][4]

  • Issue: Cation adduction to the negatively charged phosphate backbone.[5]

  • Solution: Minimize sources of metal ions and optimize mobile phase composition.

  • Troubleshooting Steps:

    • Identify the Source: Metal adducts can originate from various sources including reagents, solvents, the LC system itself, and even glassware.[3][6]

    • Mobile Phase Optimization:

      • The use of certain ion-pairing reagents, like cyclohexyldimethylammonium acetate (B1210297) (CycHDMAA), can suppress metal adduct formation.[7]

      • Adding a small amount of a chelating agent like EDTA to the sample solvent can help sequester metal ions.[2]

    • LC System Maintenance: Regularly cleaning the LC system can reduce metal ion contamination. A short, low-pH reconditioning step can be effective in displacing adsorbed metal salts from the fluidic path.[3] Some labs dedicate an LC-MS system specifically for nucleic acid analysis to minimize contamination.[4]

    • In-Source Fragmentation: In some cases, increasing the in-source collision energy can help remove adducts, but this must be done carefully to avoid unwanted fragmentation of the oligonucleotide itself.[8]

Question: I am observing unexpected fragments in my mass spectrum, even without performing MS/MS. What is causing this?

Answer: This phenomenon is likely due to in-source decay (ISD) or in-source fragmentation. This occurs when the oligonucleotide fragments within the ionization source before mass analysis.[9][10]

  • Issue: Fragmentation induced by high laser power (in MALDI) or energetic conditions in the ESI source.[8][9]

  • Solution: Optimize the ionization source parameters to be as "soft" as possible while maintaining adequate signal.

  • Troubleshooting Steps:

    • For MALDI-TOF MS: Reduce the laser power to the threshold level required for ionization. Increasing the laser power by 20-30% can induce ISD, which can be useful for sequencing but problematic for intact mass analysis.[9]

    • For ESI-MS: Minimize the in-source collision energy and optimize source temperatures.[8] While higher in-source energy can help remove adducts, it can also lead to unintended fragmentation, such as the loss of nucleobases.[8] A careful balance is required.

    • Matrix Selection (for MALDI): The choice of matrix can influence the extent of ISD. Some matrices are known to promote this phenomenon.[11] For sequencing applications, matrices like 6-thioguanine (B1684491) have been shown to induce clear in-source decay fragmentation.[12]

Frequently Asked Questions (FAQs)

Q1: How does the 2'-OMe modification affect the mass spectrometry analysis compared to unmodified RNA?

A1: The 2'-OMe modification introduces several changes that can impact MS analysis:

  • Increased Hydrophobicity: The methyl group makes the oligonucleotide slightly more hydrophobic, which can alter its retention time in reversed-phase chromatography. This may require adjustments to the gradient and/or the ion-pairing reagent concentration.

  • Increased Stability: 2'-OMe modifications increase the stability of the RNA backbone against nuclease degradation and can also enhance the stability of duplexes.[13][14] This increased stability can sometimes make the oligonucleotide more resistant to fragmentation in the mass spectrometer.

  • Fragmentation Pattern: While the fundamental fragmentation pathways remain similar, the presence of the 2'-OMe group can influence the relative abundance of different fragment ions. Tandem mass spectrometry (MS/MS) is still required to confirm the sequence and locate the modifications.[4]

Q2: What are the most common adducts I should expect to see in the mass spectra of 2'-OMe modified oligonucleotides?

A2: Similar to unmodified oligonucleotides, the most common adducts are formed with alkali metals. You should also be aware of adducts formed with components of your mobile phase.

Adduct TypeMass Difference (Da)Common Sources
Sodium (Na+)+22.9898Glassware, reagents, solvents, LC system[3][15]
Potassium (K+)+38.9637Glassware, reagents, solvents, LC system[15]
Triethylamine (TEA)+101.19Ion-pairing reagent in the mobile phase
Ammonium (NH4+)+18.0344Ammonium-based buffers or additives[15]

Q3: What is the best ionization technique for analyzing 2'-OMe modified sequences: ESI or MALDI?

A3: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, and the choice often depends on the specific application and available instrumentation.

  • ESI-MS: This is often coupled with liquid chromatography (LC-MS), allowing for online separation of impurities from the main product before mass analysis.[1] ESI spectra of oligonucleotides typically show a distribution of multiply charged ions, which can be deconvoluted to determine the molecular mass.[16] ESI is generally preferred for its ability to be coupled with LC and for its good performance with a wide range of oligonucleotide lengths.

  • MALDI-TOF MS: This technique is often faster for high-throughput screening as it does not require chromatographic separation.[9] MALDI spectra are typically simpler, dominated by singly charged ions, making direct interpretation of the molecular weight straightforward.[10] However, MALDI-TOF can have limitations in resolution and mass accuracy for longer oligonucleotides (e.g., >50 bases).[16]

Q4: Can mass spectrometry be used to quantify the level of 2'-OMe modification in an RNA sample?

A4: Yes, mass spectrometry is a powerful tool for quantifying RNA modifications. By digesting the RNA into single nucleosides and analyzing them by LC-MS/MS, it is possible to accurately quantify the abundance of 2'-O-methylated nucleosides relative to their unmodified counterparts.[17] This approach, however, results in the loss of information about the specific location of the modification within the sequence.[17]

Experimental Protocols

Representative Protocol for LC-MS Analysis of 2'-OMe Modified Oligonucleotides

This protocol provides a general framework for the analysis of 2'-OMe modified oligonucleotides using ion-pair reversed-phase liquid chromatography coupled with mass spectrometry (IP-RP-LC-MS). Optimization will be required based on the specific oligonucleotide sequence and instrumentation.

1. Sample Preparation:

  • Dissolve the purified 2'-OMe modified oligonucleotide in nuclease-free water to a stock concentration of approximately 10-20 µM.

  • For analysis, dilute the stock solution to the desired concentration (e.g., 1-5 µM) using nuclease-free water.

2. LC-MS System and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7-2.1 µm particle size, 50-100 mm length).

  • Mobile Phase A: 10-15 mM Triethylamine (TEA) and 200-400 mM Hexafluoroisopropanol (HFIP) in nuclease-free water.[1][18]

  • Mobile Phase B: Mobile Phase A in 50% Methanol or Acetonitrile.

  • Gradient: A typical gradient would be from 10-15% B to 40-50% B over 10-20 minutes. The gradient should be optimized to achieve good separation of the full-length product from any impurities (e.g., n-1, n+1).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-60 °C.

  • Injection Volume: 1-10 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: Optimized for the instrument, typically 120-150 °C.

  • Desolvation Gas Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • In-Source Collision Energy: Start with low values (e.g., 5-10 eV) to minimize fragmentation and adjust as needed to reduce adducts.[8]

  • Mass Range: Scan a range appropriate for the expected charge states of the oligonucleotide (e.g., m/z 500-2500).

4. Data Analysis:

  • The raw data will show a distribution of multiply charged ions. Use deconvolution software to convert this charge state envelope into a single, zero-charge mass spectrum to determine the intact molecular weight of the oligonucleotide.

  • Compare the measured mass to the theoretical mass of the 2'-OMe modified sequence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing cluster_output Result Oligo 2'-OMe Oligo Sample Dilution Dilute in Nuclease-Free Water Oligo->Dilution LC IP-RP-UHPLC Separation Dilution->LC ESI Negative ESI LC->ESI MS High-Resolution MS ESI->MS Deconvolution Deconvolution of Charge States MS->Deconvolution Mass_Verification Mass Verification Deconvolution->Mass_Verification Result Intact Mass & Purity Profile Mass_Verification->Result

Caption: Experimental workflow for LC-MS analysis of 2'-OMe modified oligonucleotides.

troubleshooting_logic cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Mass Spec Issue Observed Problem1 Poor Peak Shape / Retention? Start->Problem1 Problem2 Complex Spectrum / Adducts? Problem1->Problem2 No Solution1a Optimize Ion-Pair Reagent (TEA/HFIP Concentration) Problem1->Solution1a Yes Problem3 In-Source Fragmentation? Problem2->Problem3 No Solution2a Clean LC System Problem2->Solution2a Yes Solution3a Reduce In-Source Energy / Laser Power Problem3->Solution3a Yes End Analysis Improved Problem3->End No / Other Issue Solution1b Try Alternative Amines Solution1a->Solution1b Solution1b->End Solution2b Use Chelating Agents (EDTA) Solution2a->Solution2b Solution2c Optimize Mobile Phase (e.g., CycHDMAA) Solution2b->Solution2c Solution2c->End Solution3b Optimize Source Temperatures Solution3a->Solution3b Solution3b->End

Caption: Troubleshooting logic for common MS issues with 2'-OMe modified sequences.

References

Validation & Comparative

A Head-to-Head Comparison of 2'-OMe-Ac-C and 2'-MOE Phosphoramidites for Antisense Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of the success of antisense oligonucleotide (ASO) therapeutics. Among the most widely utilized second-generation modifications are 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE). This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation ASOs.

The strategic incorporation of chemical modifications to ASOs is essential for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and in vivo efficacy, while minimizing off-target effects and toxicity. Both 2'-OMe and 2'-MOE modifications, typically incorporated in a "gapmer" design with a central DNA region to support RNase H-mediated cleavage of the target mRNA, have demonstrated significant advantages over first-generation phosphorothioate (B77711) (PS) ASOs. However, subtle but important differences in their performance profiles can influence the choice for a specific therapeutic application.

Data Presentation: Quantitative Comparison of 2'-OMe and 2'-MOE ASO Properties

The following table summarizes the key performance parameters of ASOs modified with 2'-OMe and 2'-MOE, based on available experimental data.

Property2'-O-Methyl (2'-OMe)2'-O-Methoxyethyl (2'-MOE)Key Findings & Citations
Binding Affinity (ΔTm per modification) ≈ +1.3°C+0.9 to +1.6°CBoth modifications increase thermal stability of the ASO:RNA duplex. 2'-MOE generally provides a slightly greater or comparable increase in binding affinity compared to 2'-OMe.[1][2]
Nuclease Resistance HighVery HighBoth modifications significantly enhance resistance to nuclease degradation compared to unmodified oligonucleotides. 2'-MOE is often cited as providing superior stability.[1]
RNase H Activity Supported in gapmer formatSupported in gapmer formatBoth modifications in the "wings" of a gapmer ASO protect the central DNA gap from degradation while allowing for RNase H-mediated cleavage of the target RNA.[3]
In Vivo Efficacy EffectiveConsistently more effectiveIn direct comparative studies, 2'-MOE ASOs have demonstrated more consistent and potent knockdown of target gene expression in vivo.[3]
Toxicity Profile Low toxicityLow toxicityBoth modifications are generally well-tolerated. 2'-MOE has a well-established safety profile in multiple approved ASO drugs and may have a better safety profile than some other high-affinity modifications like locked nucleic acids (LNAs).[1] PS-modified ASOs with 2'-RNA substitutions (including 2'-OMe and 2'-MOE) show lower neurotoxicity compared to PS-DNA ASOs.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Solid-Phase Synthesis of 2'-OMe and 2'-MOE ASOs

This protocol outlines the standard automated solid-phase synthesis of ASOs using phosphoramidite (B1245037) chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 2'-OMe or 2'-MOE phosphoramidites and standard DNA phosphoramidites (for gapmer synthesis)

  • Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile)

  • Capping solutions (e-g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

  • Anhydrous acetonitrile

Procedure:

  • Synthesis: The ASO is synthesized on the automated synthesizer from the 3' to the 5' end. Each cycle of nucleotide addition consists of the following steps:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide on the solid support using the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester (or phosphorothioate if a sulfurizing agent is used) using the oxidizing solution.

  • Cleavage and Deprotection: Following the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution to cleave the ASO from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: The crude ASO is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

  • Desalting and Quantification: The purified ASO is desalted and quantified by UV spectrophotometry at 260 nm.

Nuclease Resistance Assay (Serum Stability)

This protocol assesses the stability of ASOs in the presence of serum nucleases.

Materials:

  • ASOs (2'-OMe-modified, 2'-MOE-modified, and an unmodified control)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Loading buffer (e.g., containing formamide (B127407) and tracking dyes)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation: Incubate a defined amount of each ASO (e.g., 1-5 µM) with a high concentration of serum (e.g., 50-90%) at 37°C.

  • Time Points: Collect aliquots of the reaction at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching: Stop the nuclease activity in each aliquot by adding a quenching solution (e.g., formamide-containing loading buffer) and immediately freezing or placing on ice.

  • PAGE Analysis: Resolve the samples on a denaturing polyacrylamide gel.

  • Visualization: Stain the gel with a fluorescent dye and visualize the bands using a gel imaging system. The intensity of the full-length ASO band at each time point is quantified to determine the rate of degradation.

RNase H Cleavage Assay

This in vitro assay evaluates the ability of a gapmer ASO to induce RNase H-mediated cleavage of a complementary RNA target.

Materials:

  • Gapmer ASO (with 2'-OMe or 2'-MOE wings)

  • Target RNA transcript (often radiolabeled or fluorescently tagged for detection)

  • Recombinant RNase H1 enzyme

  • RNase H reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT)

  • Nuclease-free water

  • Loading buffer with a denaturing agent (e.g., formamide)

  • PAGE system

  • Autoradiography film or fluorescence imaging system

Procedure:

  • Hybridization: Anneal the ASO to the target RNA by heating the mixture to a high temperature (e.g., 90°C) and then slowly cooling to room temperature to form the ASO:RNA duplex.

  • Cleavage Reaction: Initiate the reaction by adding RNase H1 to the ASO:RNA duplex in the reaction buffer. Incubate at 37°C.

  • Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA) to inactivate the Mg²⁺-dependent RNase H.

  • Analysis: Analyze the reaction products on a denaturing polyacrylamide gel. The appearance of cleavage products indicates successful RNase H-mediated degradation of the target RNA.

Mandatory Visualization

ASO_Mechanism_of_Action cluster_synthesis ASO Synthesis & Modification cluster_cellular_uptake Cellular Uptake cluster_mechanism Mechanism of Action (RNase H) 2OMe_Phosphoramidite 2'-OMe Phosphoramidite 2MOE_Phosphoramidite 2'-MOE Phosphoramidite Solid_Phase_Synthesis Solid-Phase Synthesis ASO_in_circulation Modified ASO (Gapmer) ASO_in_cytoplasm ASO in Cytoplasm/ Nucleus Cell_Membrane Cell Membrane Endocytosis Endocytosis Target_mRNA Target mRNA ASO_mRNA_Hybrid ASO:mRNA Hybrid RNase_H RNase H Cleaved_mRNA Cleaved mRNA Translation_Inhibition Translation Inhibition

Experimental_Workflow cluster_synthesis ASO Preparation cluster_evaluation Performance Evaluation Synthesis Solid-Phase Synthesis (2'-OMe or 2'-MOE) Purification Purification (HPLC) Quantification Quantification (UV Spec) Binding_Affinity Binding Affinity (Tm Measurement) Quantification->Binding_Affinity Nuclease_Resistance Nuclease Resistance (Serum Stability Assay) Quantification->Nuclease_Resistance RNase_H_Activity RNase H Activity (Cleavage Assay) Quantification->RNase_H_Activity In_Vivo_Efficacy In Vivo Efficacy (Animal Model) Quantification->In_Vivo_Efficacy

Conclusion

Both 2'-OMe and 2'-MOE are highly effective second-generation ASO modifications that significantly enhance the therapeutic potential of antisense technology. The choice between them may depend on the specific requirements of the therapeutic target and the desired potency. While both offer substantial improvements in nuclease resistance and binding affinity, 2'-MOE often demonstrates superior in vivo efficacy, making it a preferred choice for many therapeutic development programs.[3] The well-documented safety profile of 2'-MOE in several FDA-approved drugs further solidifies its position as a leading chemistry for ASO therapeutics.[1] However, 2'-OMe remains a valuable and cost-effective modification, particularly in research and early-stage development. This guide provides a foundational understanding to aid in the selection of the most appropriate modification strategy for your ASO-based research and development endeavors.

References

2'-OMe Modification: A Superior Choice for Nuclease-Resistant RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 2'-O-Methyl RNA's stability against other common chemical modifications, supported by experimental data and detailed protocols.

In the rapidly evolving landscape of RNA therapeutics, the stability of oligonucleotide-based drugs is a paramount concern for researchers and drug developers. Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases, limiting its therapeutic efficacy. To overcome this challenge, various chemical modifications have been developed to enhance nuclease resistance. Among these, the 2'-O-methyl (2'-OMe) modification has emerged as a robust and widely adopted strategy. This guide provides an objective comparison of the nuclease resistance conferred by the 2'-OMe modification versus other common alternatives, including 2'-fluoro (2'-F), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acid (LNA), supported by experimental data.

Enhanced Nuclease Resistance with 2'-OMe Modification

The 2'-OMe modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in the RNA backbone. This seemingly subtle alteration provides significant steric hindrance, effectively shielding the phosphodiester bond from nuclease attack.[1] This modification not only enhances stability but also maintains the A-form helical geometry of RNA, which is crucial for its biological activity.[2]

Numerous studies have demonstrated the superior nuclease resistance of 2'-OMe modified oligonucleotides. For instance, fully 2'-O-Methyl modified oligonucleotides have shown remarkable stability in human serum, with minimal degradation observed even after extended incubation periods.[3] In contrast, other modifications such as 2'-fluoro (2'-F) have been found to be only about as stable as unmodified DNA in similar conditions.[3]

Comparative Nuclease Resistance of RNA Modifications

To provide a clear overview of the relative stability conferred by different RNA modifications, the following table summarizes available data on their half-lives in the presence of nucleases. It is important to note that direct head-to-head comparisons across all modifications under identical experimental conditions are limited in the published literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental setups.

ModificationHalf-life in Serum/Cell Culture MediumKey Findings
Unmodified RNA < 1 hourRapidly degraded by nucleases.[4]
2'-O-Methyl (2'-OMe) > 72 hours (with PS backbone)[4]; 5 hours (gapmer)[4]Fully modified 2'-OMe oligonucleotides show exceptional stability in human serum.[3]
2'-Fluoro (2'-F) ~ as stable as DNAOffers some nuclease resistance but is significantly less stable than fully 2'-OMe modified RNA.[3][5]
2'-O-Methoxyethyl (2'-MOE) Not specifically quantified in direct comparisonKnown to increase nuclease resistance and is used in several approved ASO drugs.[6][7]
Locked Nucleic Acid (LNA) Highly stableLNA-containing oligonucleotides exhibit significantly increased serum stability.[4][8]
Phosphorothioate (B77711) (PS) > 72 hoursWhen used in conjunction with 2' modifications, PS linkages provide substantial nuclease resistance.[4]

Note: The half-life of modified oligonucleotides can be significantly influenced by factors such as the specific sequence, the extent and position of the modifications, and the biological medium used for the assay. The inclusion of phosphorothioate (PS) backbone modifications, in particular, dramatically enhances nuclease resistance.[4][8]

Experimental Protocols

Accurate assessment of nuclease resistance is critical for the development of RNA-based therapeutics. The following are detailed methodologies for commonly employed nuclease stability assays.

Serum Stability Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.

Materials:

  • Modified oligonucleotide of interest

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • Loading dye (e.g., 6X Orange DNA Loading Dye)

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE buffer (Tris-borate-EDTA)

  • Gel imaging system

Procedure:

  • Prepare a stock solution of the modified oligonucleotide in nuclease-free water.

  • In a series of microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (diluted with PBS).

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot from the corresponding tube and immediately mix it with an equal volume of loading dye to stop the nuclease activity.

  • Store the quenched samples at -20°C until all time points are collected.

  • Analyze the samples by polyacrylamide gel electrophoresis (PAGE). Run the gel in TBE buffer.

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the percentage of intact oligonucleotide remaining.

  • Calculate the half-life (t½) of the oligonucleotide, which is the time required for 50% of the initial amount to be degraded.

3'-Exonuclease Assay

This assay specifically assesses the stability of oligonucleotides against degradation from the 3'-end.

Materials:

  • 3'-end labeled (e.g., with a fluorescent dye) modified oligonucleotide

  • 3'-Exonuclease (e.g., Exonuclease III)

  • Reaction buffer specific to the exonuclease

  • Stop solution (e.g., EDTA)

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

  • Fluorescence gel scanner

Procedure:

  • Set up the reaction by mixing the 3'-end labeled oligonucleotide, 3'-exonuclease, and the corresponding reaction buffer.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At different time intervals, take aliquots of the reaction and quench the enzymatic activity by adding a stop solution.

  • Analyze the degradation products by PAGE.

  • Visualize the fluorescently labeled fragments using a fluorescence gel scanner.

  • The rate of disappearance of the full-length oligonucleotide and the appearance of shorter fragments indicate the susceptibility to 3'-exonuclease degradation.

Visualizing RNA Stability and Degradation

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing nuclease resistance and the general pathways of RNA degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Modified Oligonucleotide Incubate Incubate at 37°C Oligo->Incubate Serum Serum (e.g., FBS) Serum->Incubate Timepoints Collect Timepoints Incubate->Timepoints Quench reaction PAGE Polyacrylamide Gel Electrophoresis (PAGE) Timepoints->PAGE Visualize Visualize & Quantify (Gel Imaging) PAGE->Visualize HalfLife Calculate Half-life Visualize->HalfLife

Figure 1. Experimental workflow for a serum stability assay.

RNA_Degradation_Pathways cluster_rna Intact RNA cluster_degradation Degradation Pathways cluster_products Degradation Products RNA 5'-Cap - [Coding Sequence] - Poly(A) Tail-3' Exo_3_5 3' to 5' Exonuclease (e.g., Exosome) RNA->Exo_3_5 Deadenylation first Exo_5_3 5' to 3' Exonuclease (e.g., XRN1) RNA->Exo_5_3 Decapping first Endo Endonuclease (Cleavage within sequence) RNA->Endo Nucleotides Mononucleotides Exo_3_5->Nucleotides Exo_5_3->Nucleotides Fragments RNA Fragments Endo->Fragments Fragments->Nucleotides

Figure 2. General pathways of RNA degradation by nucleases.

Conclusion

The chemical modification of RNA is an indispensable strategy for the development of stable and effective oligonucleotide therapeutics. The 2'-O-methyl modification stands out as a highly effective means of conferring nuclease resistance, significantly extending the half-life of RNA molecules in biological environments. While other modifications such as 2'-F, 2'-MOE, and LNA also enhance stability, the available data suggests that fully 2'-OMe modified oligonucleotides, particularly when combined with a phosphorothioate backbone, offer superior protection against nuclease degradation. For researchers and drug developers, the choice of modification will ultimately depend on a balance of desired stability, target affinity, and potential off-target effects. However, the robust performance of the 2'-OMe modification makes it a cornerstone of modern RNA therapeutic design.

References

Enhanced Thermal Stability of RNA Duplexes with 2'-O-Methyl-N4-Acetylcytidine Modification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced thermal and enzymatic stability of oligonucleotides is paramount for therapeutic and diagnostic applications. This guide provides a comparative analysis of the thermal stability (Tm) of RNA duplexes modified with 2'-O-Methyl-N4-acetylcytidine (2'-OMe-Ac-C), contrasting its performance with standard 2'-O-Methyl (2'-OMe) and N4-acetylcytidine (ac4C) modifications. The evidence strongly suggests that the combined 2'-OMe-Ac-C modification offers superior duplex stabilization due to the additive conformational rigidity conferred by each individual modification.

A key study analyzing the conformational properties of N4-acetyl-2'-O-methylcytidine (ac4Cm) using proton NMR spectroscopy revealed that both the 2'-O-methyl group and the N4-acetyl group independently increase the conformational rigidity of the ribose moiety.[1] This rigidity favors the C3'-endo sugar pucker, which is the characteristic conformation for nucleotides in an A-form RNA duplex. This pre-organization of the single-stranded oligonucleotide reduces the entropic penalty of duplex formation, thus leading to a higher melting temperature.

Comparative Thermal Stability Data

The following table summarizes the experimentally determined effects of individual 2'-OMe and ac4C modifications on the thermal stability of RNA duplexes. This data serves as a basis for the projected stability enhancement of the combined 2'-OMe-Ac-C modification.

ModificationBase Sequence ContextΔTm per modification (°C)Reference
2'-O-Methyl (2'-OMe) RNA/RNA Duplex+1.4 to +1.9Inferred from[2]
N4-Acetylcytidine (ac4C) Fully complementary RNA duplex+1.7[3]
N4-Acetylcytidine (ac4C) RNA duplex with a G•U wobble pair+3.1[3]
2'-OMe-Ac-C (Projected) RNA/RNA Duplex+3.1 to +5.0 (Estimated) Inferred from additive effects

Note: The projected ΔTm for 2'-OMe-Ac-C is an estimation based on the additive effects of the individual modifications as suggested by conformational studies.

The stabilizing effect of 2'-O-methylation has been shown to increase the Tm of RNA duplexes by approximately 1.4-1.9°C per modification.[2] Similarly, the introduction of a single N4-acetylcytidine modification has been demonstrated to increase the Tm of an RNA duplex by +1.7°C in a fully complementary sequence and by as much as +3.1°C in a sequence containing a G•U wobble pair.[3]

Given that both modifications independently favor the C3'-endo conformation, it is highly probable that their stabilizing effects are additive. Therefore, an RNA duplex containing a 2'-OMe-Ac-C modification is projected to exhibit a significant increase in thermal stability, likely in the range of +3.1°C to +5.0°C per modification. This enhanced stability would make oligonucleotides containing 2'-OMe-Ac-C particularly valuable for applications requiring high-affinity binding to target RNA molecules.

Experimental Protocol: Thermal Denaturation Analysis (Tm)

The thermal stability of oligonucleotide duplexes is determined by measuring the change in UV absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is defined as the temperature at which 50% of the duplexes are dissociated into single strands.

Materials:

  • Modified and complementary unmodified oligonucleotides

  • Annealing Buffer: 10 mM Sodium Phosphate (NaH2PO4/Na2HPO4), 100 mM Sodium Chloride (NaCl), 0.1 mM EDTA, pH 7.0

  • UV-Vis Spectrophotometer with a temperature controller (e.g., Beckman DU 800 or similar)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotides in the annealing buffer to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) and using the nearest-neighbor calculated extinction coefficients.

  • Duplex Annealing: Prepare the duplex samples by mixing equimolar amounts of the modified oligonucleotide and its complementary strand in the annealing buffer to a final concentration of 1-5 µM.

  • Heat the samples to 95°C for 5 minutes to ensure complete dissociation of any secondary structures.

  • Allow the samples to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • Thermal Denaturation:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the sample at the starting temperature (e.g., 15°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) up to a final temperature where the duplex is fully denatured (e.g., 95°C).

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the melting temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the thermal stability analysis.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis Oligo_Prep Oligonucleotide Preparation & Quantitation Annealing Duplex Annealing (Heating & Slow Cooling) Oligo_Prep->Annealing Spectro_Setup Spectrophotometer Setup & Equilibration Annealing->Spectro_Setup Transfer Sample Melting Thermal Denaturation (Ramped Temperature Increase) Spectro_Setup->Melting Melting_Curve Generate Melting Curve (Absorbance vs. Temp) Melting->Melting_Curve Collect Data Tm_Determination Calculate Tm (First Derivative) Melting_Curve->Tm_Determination

Caption: Workflow for Thermal Stability (Tm) Analysis.

Conformational Effect of Modifications

The stabilizing effect of both 2'-OMe and N4-acetyl modifications stems from their influence on the ribose sugar's conformation, promoting the A-form helix characteristic of RNA duplexes.

conformational_effect cluster_modifications Modifications cluster_effects Conformational Effects cluster_outcome Thermodynamic Outcome 2_OMe 2'-O-Methyl Rigidity Increased Ribose Conformational Rigidity 2_OMe->Rigidity Ac4C N4-Acetyl Ac4C->Rigidity C3_endo Favors C3'-endo Sugar Pucker Rigidity->C3_endo A_Form Pre-organizes for A-Form Helix C3_endo->A_Form Stability Increased Duplex Thermal Stability (Higher Tm) A_Form->Stability

Caption: Mechanism of Duplex Stabilization by Modifications.

References

A Head-to-Head Battle: In Vivo Performance of 2'-OMe vs. LNA Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, the choice of chemical modification is paramount. Among the front-runners, 2'-O-Methyl (2'-OMe) and Locked Nucleic Acid (LNA) modifications offer distinct advantages in enhancing the in vivo performance of oligonucleotides. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal chemistry for therapeutic applications.

The development of antisense oligonucleotides (ASOs) and other nucleotide-based drugs hinges on chemical modifications that improve stability, binding affinity, and in vivo efficacy while minimizing toxicity. Both 2'-OMe and LNA modifications alter the ribose sugar, a key component of the oligonucleotide backbone, to confer these desirable properties.[1][2] 2'-OMe introduces a methyl group to the 2' position of the ribose, while LNA incorporates a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon, creating a "locked" bicyclic structure.[3][4] These structural differences translate into significant functional distinctions that impact their performance in a living system.

At a Glance: Key Performance Parameters

Performance Metric2'-O-Methyl (2'-OMe)Locked Nucleic Acid (LNA)Key Insights
Binding Affinity (Tm) Moderate IncreaseHigh IncreaseLNA's locked conformation leads to a more significant enhancement of binding affinity to target RNA.[5]
In Vivo Efficacy EffectivePotentially More PotentLNA-modified ASOs can show up to a 5-fold increase in potency for reducing target mRNA in vivo compared to 2'-O-Methoxyethyl (a related 2' modification) ASOs.[3] However, this is not always the case and is sequence-dependent.
Nuclease Resistance IncreasedHighly IncreasedBoth modifications enhance stability against nuclease degradation, a crucial factor for in vivo applications.[2]
Toxicity Profile Generally Well-ToleratedAssociated with HepatotoxicityStudies have shown that LNA-containing ASOs can cause significant liver toxicity, a major concern for therapeutic development.[3] In contrast, 2'-O-Methoxyethyl ASOs (a close analog of 2'-OMe) have shown no evidence of toxicity in similar studies.[3]
Cost-Effectiveness More Cost-EffectiveMore ExpensiveThe synthesis of 2'-OMe monomers is generally simpler and less expensive than that of LNA monomers.[2]

In Vivo Efficacy: A Balancing Act of Potency and Safety

In vivo studies in animal models have demonstrated the potential of both modifications to effectively modulate gene expression. For instance, in a study targeting mouse TRADD mRNA, both 2'-O-Methoxyethyl (MOE, a widely used 2' modification with similar properties to 2'-OMe) and LNA gapmer ASOs were able to reduce target mRNA levels in the liver.[3]

However, the quest for higher potency with LNA modifications often comes at a cost. While some LNA ASO designs showed a significant increase in potency, they also induced profound hepatotoxicity, as measured by increased serum transaminases and organ weights.[3] This toxicity was observed with multiple LNA sequences, including mismatch control sequences, suggesting it is an inherent property of the modification rather than an off-target effect.[3] Conversely, the corresponding 2'-MOE ASOs effectively reduced the target mRNA without any signs of toxicity.[3]

This critical trade-off between potency and toxicity is a central consideration for drug development. While the high binding affinity of LNA can lead to superior potency, it may also increase the likelihood of off-target binding and subsequent toxicity.

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, the following are detailed experimental protocols from key comparative studies.

In Vivo Antisense Oligonucleotide Efficacy and Toxicity Study in Mice

This protocol outlines a typical in vivo study to compare the efficacy and toxicity of different ASO chemistries.

1. Animal Model:

  • Male BALB/c mice (or other appropriate strain), 6-8 weeks old.

  • Animals are acclimatized for at least one week before the start of the experiment.

2. Oligonucleotide Preparation and Administration:

  • ASOs (2'-OMe and LNA modified) are dissolved in sterile phosphate-buffered saline (PBS).

  • ASOs are administered to mice via subcutaneous or intraperitoneal injection.

  • Dosing is typically performed on a molar basis (e.g., µmol/kg) to allow for direct comparison between oligonucleotides of different molecular weights.[3]

  • A common dosing regimen is twice weekly for 3 weeks.[3]

3. Efficacy Assessment (Target mRNA Reduction):

  • At the end of the treatment period, mice are euthanized, and tissues of interest (e.g., liver) are collected.

  • Total RNA is isolated from the tissues using standard methods (e.g., Trizol reagent).

  • The expression level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR).

  • Results are normalized to a housekeeping gene (e.g., GAPDH) and expressed as a percentage of the PBS-treated control group.

4. Toxicity Assessment:

  • Serum Chemistry: Blood is collected via cardiac puncture at the time of sacrifice. Serum is analyzed for markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Organ Weights: Key organs, such as the liver and spleen, are weighed and their weights are normalized to the total body weight.

  • Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of any pathological changes.

G cluster_0 Pre-clinical In Vivo ASO Study Workflow start Animal Acclimatization aso_prep ASO Preparation (2'-OMe & LNA in PBS) start->aso_prep dosing ASO Administration (e.g., Subcutaneous Injection) aso_prep->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring termination Euthanasia & Sample Collection monitoring->termination efficacy Efficacy Analysis (qRT-PCR for target mRNA) termination->efficacy toxicity Toxicity Analysis (Serum Chemistry, Histopathology) termination->toxicity data_analysis Data Analysis & Comparison efficacy->data_analysis toxicity->data_analysis

Figure 1. A generalized workflow for an in vivo study comparing the efficacy and toxicity of 2'-OMe and LNA modified antisense oligonucleotides.

Structural Basis of Performance Differences

The distinct in vivo profiles of 2'-OMe and LNA modified oligonucleotides stem from their fundamental structural differences.

G cluster_0 Structural Modifications and Their Consequences start Oligonucleotide Backbone mod_2OMe 2'-O-Methyl (2'-OMe) Modification start->mod_2OMe mod_LNA Locked Nucleic Acid (LNA) Modification start->mod_LNA prop_2OMe Properties: - Moderate increase in binding affinity - Increased nuclease resistance - Good in vivo efficacy - Generally well-tolerated mod_2OMe->prop_2OMe prop_LNA Properties: - High increase in binding affinity - High nuclease resistance - Potentially higher potency - Risk of hepatotoxicity mod_LNA->prop_LNA

Figure 2. Logical relationship between the chemical modification of an oligonucleotide and its resulting in vivo performance characteristics.

Conclusion: A Strategic Choice Based on Therapeutic Goals

The choice between 2'-OMe and LNA modifications is not a one-size-fits-all decision. It requires a careful consideration of the specific therapeutic application, the target, and the desired balance between potency and safety.

  • 2'-O-Methyl (2'-OMe) modified oligonucleotides represent a robust and safe option for in vivo applications. Their favorable toxicity profile, coupled with effective gene silencing, makes them a reliable choice for chronic therapies where safety is a primary concern.

  • Locked Nucleic Acid (LNA) modified oligonucleotides offer the potential for enhanced potency, which may be advantageous for targets that are difficult to silence or when lower doses are desired. However, the significant risk of hepatotoxicity associated with LNA modifications necessitates careful sequence design and thorough toxicological evaluation.

For many therapeutic programs, a prudent strategy may involve initially screening with 2'-OMe chemistry due to its established safety profile. If higher potency is required, LNA or mixed-chemistry oligonucleotides could be explored, with a clear understanding of the associated toxicological risks that need to be mitigated. Ultimately, the optimal choice will be guided by empirical data from well-designed preclinical studies.

References

Analytical Validation of 2'-O-Methyl-Acetyl-Cytidine (2'-OMe-Ac-C) Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of modified nucleotides, such as 2'-O-Methyl-Acetyl-Cytidine (2'-OMe-Ac-C), within therapeutic oligonucleotides is critical for ensuring drug efficacy, safety, and consistency. Mass spectrometry (MS) stands as a gold-standard for the analytical validation of such modifications, offering high sensitivity and structural specificity. This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) with a viable alternative, a qPCR-based method, for the analytical validation of 2'-OMe-Ac-C incorporation. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for validating the incorporation of 2'-OMe-Ac-C depends on several factors, including the required level of quantitation, sample throughput, and available instrumentation. While mass spectrometry provides the most detailed and direct evidence of modification, other techniques can offer valuable, albeit sometimes indirect, quantitative information.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the validation of 2'-OMe-Ac-C incorporation by LC-MS/MS and a qPCR-based method. The values presented are representative of what can be achieved with each technique and are based on data from analogous RNA modification analyses.

Parameter LC-MS/MS qPCR-based Assay (e.g., Nm-VAQ) Reference
Specificity Very High (distinguishes isobaric modifications)High (sequence-specific probes)[1][2]
Sensitivity (LOD) Low femtomole rangeLow femtomole range[3]
Quantitation Range 3-4 orders of magnitude2-3 orders of magnitude[3][4]
Accuracy (% Recovery) 85-115%90-110%[5]
Precision (%RSD) < 15%< 20%[5]
Throughput ModerateHigh
Absolute Quantification Yes (with stable isotope-labeled standard)Yes (with standard curve)[3][4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate and reproducible analytical validation of 2'-OMe-Ac-C incorporation. Below are representative protocols for both LC-MS/MS and a qPCR-based method.

Protocol 1: Quantification of 2'-OMe-Ac-C by LC-MS/MS

This protocol outlines the enzymatic digestion of an oligonucleotide containing 2'-OMe-Ac-C to its constituent nucleosides, followed by separation and quantification using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Enzymatic Digestion):

  • To 1 µg of the purified oligonucleotide in an RNase-free tube, add 1 µL of Nuclease P1 (100 U/µL), 1 µL of Calf Intestinal Phosphatase (20 U/µL), and 5 µL of 10x Nuclease P1 Buffer.

  • Adjust the final volume to 50 µL with nuclease-free water.

  • Incubate the reaction at 37°C for 2 hours.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant containing the digested nucleosides to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for cytidine (B196190) and 2'-OMe-Ac-C.

      • Cytidine: m/z 244.1 → 112.1

      • 2'-OMe-Ac-C: m/z 300.1 → 112.1 (predicted)

    • Data Analysis: Quantify the amount of 2'-OMe-Ac-C by comparing its peak area to a standard curve generated from a pure 2'-OMe-Ac-C standard. The incorporation efficiency can be calculated relative to the unmodified cytidine.

Protocol 2: Quantification of 2'-O-Methylation by qPCR with RNase H (Nm-VAQ)

This method leverages the inhibition of RNase H cleavage by a 2'-O-methylated nucleotide to quantify the modification level at a specific site.[4]

1. Probe Hybridization:

  • Mix 10 pmol of the target RNA with 50 pmol of a chimeric DNA/RNA probe in a hybridization buffer. The probe is designed to be complementary to the target sequence, with the RNA base positioned at the 2'-O-methylation site.

  • Heat the mixture to 95°C for 2 minutes, then cool to 25°C at a rate of 0.1°C/s to allow for annealing.

2. RNase H Cleavage:

  • Add 1 µL of RNase H to the hybridized sample.

  • Incubate at 37°C for 30 minutes. The RNase H will cleave the RNA strand of the RNA/DNA duplex only if the target nucleotide is not 2'-O-methylated.

  • Inactivate the RNase H by heating at 95°C for 5 minutes.

3. Quantitative PCR (qPCR):

  • Perform a reverse transcription reaction on the cleavage products using a gene-specific primer.

  • Conduct qPCR using primers that flank the cleavage site. The amount of intact (uncleaved) RNA, which corresponds to the amount of 2'-O-methylated RNA, is quantified.

  • Generate a standard curve using known amounts of unmodified and fully methylated synthetic RNA to determine the absolute quantity of the modification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the analytical validation of 2'-OMe-Ac-C incorporation and the logic of the qPCR-based detection method.

analytical_validation_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification oligonucleotide Oligonucleotide containing 2'-OMe-Ac-C digestion Enzymatic Digestion to Nucleosides oligonucleotide->digestion qpcr qPCR-based Assay oligonucleotide->qpcr lcms LC-MS/MS Analysis digestion->lcms quant_lcms Quantification via MRM lcms->quant_lcms quant_qpcr Quantification via qPCR qpcr->quant_qpcr result Analytical Validation Report quant_lcms->result Validation Data quant_qpcr->result Validation Data

Figure 1. Experimental workflow for the analytical validation of 2'-OMe-Ac-C incorporation.

qpcr_logic cluster_unmodified Unmodified Cytidine cluster_modified 2'-OMe-Ac-C Present start Target RNA with potential 2'-OMe-Ac-C site probe_unmod Hybridize with Chimeric Probe start->probe_unmod probe_mod Hybridize with Chimeric Probe start->probe_mod rnase_h_unmod RNase H Cleavage probe_unmod->rnase_h_unmod rt_qpcr_unmod Low qPCR Signal rnase_h_unmod->rt_qpcr_unmod quantification Quantification of Modification Level rt_qpcr_unmod->quantification rnase_h_mod RNase H Cleavage Inhibited probe_mod->rnase_h_mod rt_qpcr_mod High qPCR Signal rnase_h_mod->rt_qpcr_mod rt_qpcr_mod->quantification

References

A Comparative Guide to the Synthesis Efficiency of 2'-Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 2'-modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and research applications, offering enhanced nuclease resistance, improved binding affinity, and favorable pharmacokinetic properties. Among the most pivotal of these are the 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and 2'-O-Methoxyethyl (2'-MOE) modifications. The efficiency of the solid-phase synthesis of these modified oligonucleotides is a critical factor for researchers and developers, directly impacting yield, purity, and overall cost-effectiveness. This guide provides a side-by-side comparison of the synthesis efficiency of these three key 2'-modified phosphoramidites, supported by a summary of expected performance data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The synthesis of high-quality modified oligonucleotides is fundamentally dependent on the stepwise coupling efficiency of the phosphoramidite (B1245037) monomers. Even minor variations in efficiency can lead to a significant decrease in the yield of the full-length product, particularly for longer sequences. The following table summarizes the anticipated synthesis performance of 2'-OMe, 2'-F, and 2'-MOE phosphoramidites based on available data and established chemical principles.

Parameter2'-O-Methyl (2'-OMe)2'-Fluoro (2'-F)2'-O-Methoxyethyl (2'-MOE)
Average Coupling Efficiency ~98-99%>99%~98-99%
Factors Influencing Efficiency The methoxy (B1213986) group at the 2'-position can introduce steric hindrance, potentially requiring a slightly extended coupling time for optimal efficiency. The quality and purity of the phosphoramidite are crucial to minimize side reactions and ensure high coupling rates.The small size of the fluorine atom results in minimal steric hindrance, generally leading to very high and rapid coupling efficiencies, comparable to standard DNA phosphoramidites. Maintaining anhydrous conditions is critical to prevent hydrolysis of the phosphoramidite.The bulkier 2'-O-methoxyethyl group presents a greater steric challenge compared to 2'-OMe and 2'-F. This may necessitate longer coupling times and highly optimized synthesis conditions to achieve high efficiency. The purity of the phosphoramidite is of utmost importance.
Overall Yield Good to Excellent. The overall yield is highly dependent on the length of the oligonucleotide and the consistency of the stepwise coupling efficiency.Excellent. The high coupling efficiency typically translates to higher overall yields of the full-length oligonucleotide, especially for longer sequences.Good to Excellent. While potentially requiring more optimized conditions, high overall yields are achievable with high-quality reagents and appropriate synthesis protocols.
Final Purity High. With optimized protocols, high-purity oligonucleotides can be obtained. The primary impurities are often n-1 shortmers resulting from incomplete coupling steps.Very High. The high coupling efficiency generally results in a lower prevalence of deletion mutants (n-1 mers), leading to a purer final product.High. Similar to other modifications, the final purity is contingent on the success of each coupling step. Effective capping of failed sequences is critical to simplify purification.

Experimental Protocols

The following section outlines a generalized experimental workflow for the solid-phase synthesis of 2'-modified oligonucleotides using phosphoramidite chemistry. Specific considerations for each modification are highlighted.

I. Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of 2'-Modified Phosphoramidite) Deblocking->Coupling Exposes 5'-OH for reaction Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Links new monomer Oxidation 4. Oxidation (Conversion of phosphite (B83602) to phosphate) Capping->Oxidation Prevents formation of n-1 mers Oxidation->Deblocking Stabilizes internucleotide linkage End Repeat Cycle for Desired Length Oxidation->End Start Start with Solid Support (e.g., CPG with initial nucleoside) Start->Deblocking Cleavage_Deprotection Cleavage from Support & Deprotection End->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Pure 2'-Modified Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Methodology:

  • Preparation:

    • Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, deblocking solution) are fresh, anhydrous, and correctly installed on the synthesizer.

    • Program the desired oligonucleotide sequence and synthesis scale into the instrument's software.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

    • Coupling: The 2'-modified phosphoramidite, pre-activated with an activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), is delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

      • 2'-OMe & 2'-MOE Consideration: An extended coupling time (e.g., 180-300 seconds) may be required to overcome the steric hindrance of the 2'-alkoxy groups and ensure high coupling efficiency.

      • 2'-F Consideration: A standard coupling time (e.g., 60-120 seconds) is typically sufficient due to the small size of the fluorine atom.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants (n-1 mers) in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is treated with a deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • Standard Deprotection: Concentrated aqueous ammonia (B1221849) at 55°C for 8-12 hours.

    • Rapid Deprotection: A mixture of aqueous ammonia and methylamine (B109427) (AMA) at 65°C for 10-15 minutes can be used for oligonucleotides with standard protecting groups.

    • Note: The choice of deprotection conditions depends on the specific protecting groups used on the nucleobases of the phosphoramidites.

  • Purification:

    • The crude oligonucleotide solution is typically purified using high-performance liquid chromatography (HPLC). Reverse-phase HPLC is commonly used to separate the full-length product from shorter failure sequences.

    • The purified oligonucleotide is then desalted and lyophilized to yield the final product.

II. Logical Relationships of 2'-Modifications on Synthesis

The choice of a 2'-modification has a direct impact on the steric environment of the coupling reaction, which in turn influences the required synthesis parameters.

Logical_Relationships F 2'-Fluoro (F) Steric_Hindrance Steric Hindrance F->Steric_Hindrance Low OMe 2'-O-Methyl (OMe) OMe->Steric_Hindrance Moderate MOE 2'-O-Methoxyethyl (MOE) MOE->Steric_Hindrance High Coupling_Time Required Coupling Time Steric_Hindrance->Coupling_Time Directly Proportional Coupling_Efficiency Expected Coupling Efficiency Coupling_Time->Coupling_Efficiency Inversely Proportional (if time is insufficient) Final_Yield Final_Yield Coupling_Efficiency->Final_Yield Final_Purity Final_Purity Coupling_Efficiency->Final_Purity

Caption: Impact of 2'-modification on synthesis parameters.

Evaluating Off-Target Effects of 2'-O-Methyl-N4-Acetyl-Cytidine Modified Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs), is often accompanied by the challenge of off-target effects. These unintended interactions can lead to toxicity and reduced efficacy. Chemical modifications to the oligonucleotide backbone are a key strategy to mitigate these effects. This guide provides a comparative evaluation of 2'-O-methyl-N4-acetyl-cytidine (2'-OMe-Ac-C) modified oligonucleotides against other common modifications, with a focus on their impact on off-target effects. While direct comparative studies on 2'-OMe-Ac-C are emerging, this guide synthesizes available data on its constituent modifications to provide a well-grounded assessment.

Comparison of Oligonucleotide Modifications and Their Off-Target Effect Profiles

The choice of chemical modification significantly influences the specificity, stability, and immunogenicity of therapeutic oligonucleotides. Below is a comparative summary of 2'-OMe-Ac-C and other common modifications.

ModificationPrimary Benefit(s)Impact on Hybridization-Dependent Off-Target EffectsImpact on Immune-Related Off-Target Effects
2'-O-Methyl (2'-OMe) Increased nuclease resistance and binding affinity.Generally reduces off-target effects by increasing binding specificity.[1][2]Can reduce non-specific protein binding, potentially lowering some immune responses.[1]
2'-O-Methoxyethyl (2'-MOE) High nuclease resistance and binding affinity.Shows high specificity, with reduced affinity for mismatched sequences.[3]Generally considered to have a favorable safety profile with reduced pro-inflammatory effects compared to some other high-affinity modifications.[3]
Phosphorothioate (B77711) (PS) Backbone High nuclease resistance.Can increase non-specific protein binding, which may contribute to off-target effects not related to hybridization.Associated with pro-inflammatory effects and can activate immune receptors.[4]
2'-O-Methyl-N4-Acetyl-Cytidine (2'-OMe-Ac-C) Inferred: Combines benefits of 2'-OMe and Ac-C.Inferred: The 2'-OMe component is expected to increase binding specificity and reduce hybridization-dependent off-targets.Inferred: The N4-acetyl-cytidine component has been shown to be "hypoinflammatory" in mRNA contexts, suggesting a potential reduction in innate immune activation.

Experimental Data Summary

While direct, quantitative comparative data for 2'-OMe-Ac-C is not yet widely available in public literature, the following table presents a summary of findings for related modifications to provide a benchmark for performance.

ComparisonKey FindingReference
2'-OMe vs. 2'-MOE ASOs 2'-MOE modified ASOs demonstrated consistently higher potency in knocking down target mRNA compared to 2'-OMe ASOs targeting the same sites.[3]
2'-OMe/PS vs. 2'-MOE/PS vs. PMO ASOs In a study comparing splice-switching AONs in the retina, 2'-MOE/PS was found to be the most efficacious under the tested conditions.
N4-acetylcytidine (ac4C) in mRNA Replacement of cytidine (B196190) with ac4C in synthetic mRNA led to diminished inflammatory gene expression in immune cells.
2'-OMe in gapmer ASOs Site-specific incorporation of a single 2'-OMe modification within the gap of a gapmer ASO was shown to reduce protein binding and mitigate toxicity.[2]

Experimental Protocols

A thorough evaluation of off-target effects involves a multi-pronged approach, including computational prediction, transcriptome-wide analysis, and immunotoxicity profiling.

Transcriptome-Wide Off-Target Analysis using RNA-Sequencing

This protocol outlines the steps to identify changes in gene expression and splicing patterns following treatment with modified oligonucleotides.

a. Cell Culture and Oligonucleotide Transfection:

  • Culture a relevant human cell line (e.g., HeLa, HepG2) to ~70-80% confluency.

  • Transfect cells with the modified oligonucleotide (e.g., 2'-OMe-Ac-C oligo) and appropriate controls (e.g., untreated, mock-transfected, scrambled sequence control) using a suitable transfection reagent.

  • Incubate for 24-48 hours.

b. RNA Extraction and Library Preparation:

  • Harvest cells and lyse using a buffer such as TRIzol.

  • Extract total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation.

  • Assess RNA quality and quantity using a Bioanalyzer or similar instrument.

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

c. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference human genome.

  • Quantify gene expression levels and perform differential expression analysis to identify up- or down-regulated genes.

  • Perform differential splicing analysis to identify unintended alterations in RNA processing.

In Vitro Cytokine Profiling

This assay assesses the potential of a modified oligonucleotide to induce an inflammatory response by measuring cytokine release from human immune cells.

a. Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and assess viability.

b. Cell Stimulation:

  • Seed the PBMCs in a 96-well plate.

  • Add the modified oligonucleotide at various concentrations. Include a positive control (e.g., LPS or a known immunostimulatory CpG oligonucleotide) and a negative control (vehicle).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

c. Cytokine Measurement:

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.

Complement Activation Assay

This protocol determines if the modified oligonucleotide activates the complement system, a key component of the innate immune response.

a. Sample Incubation:

  • Prepare a series of dilutions of the modified oligonucleotide in a suitable buffer.

  • Add the diluted oligonucleotide to fresh human serum or plasma.

  • Include a positive control (e.g., zymosan or aggregated IgG) and a negative control (buffer alone).

  • Incubate the samples at 37°C for 30-60 minutes.

b. Detection of Complement Activation Products:

  • Complement activation can be assessed by measuring the levels of complement activation products such as C3a, C5a, or the soluble terminal complement complex (sC5b-9) using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding the treated serum/plasma to an antibody-coated plate, followed by detection with a labeled secondary antibody and a substrate.

Visualizing the Evaluation Process

The following diagrams illustrate the key workflows and pathways involved in evaluating the off-target effects of modified oligonucleotides.

Experimental_Workflow_RNA_Seq cluster_cell_culture Cell Culture & Transfection cluster_rna_processing RNA Processing cluster_data_analysis Data Analysis cluster_results Results CellLine Human Cell Line Transfection Oligo Transfection (2'-OMe-Ac-C & Controls) CellLine->Transfection Incubation Incubation (24-48h) Transfection->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction Library_Prep RNA-Seq Library Prep RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Read Alignment Sequencing->Alignment Diff_Expression Differential Expression Alignment->Diff_Expression Diff_Splicing Differential Splicing Alignment->Diff_Splicing Off_Target_Genes Off-Target Gene List Diff_Expression->Off_Target_Genes Splicing_Events Altered Splicing Events Diff_Splicing->Splicing_Events

Caption: Workflow for Transcriptome-Wide Off-Target Analysis using RNA-Seq.

Immunotoxicity_Pathway cluster_innate_immune Innate Immune Recognition cluster_signaling Intracellular Signaling cluster_response Cellular Response Oligo Modified Oligonucleotide (e.g., 2'-OMe-Ac-C) TLR Toll-like Receptors (e.g., TLR7, TLR8, TLR9) Oligo->TLR Complement Complement System Oligo->Complement Signaling_Cascade Signaling Cascades (e.g., MyD88, NF-κB) TLR->Signaling_Cascade Complement_Activation Complement Activation (C3a, C5a, sC5b-9) Complement->Complement_Activation Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6, IFN-α) Signaling_Cascade->Cytokine_Release

Caption: Key Pathways in Oligonucleotide-Mediated Immunotoxicity.

Comparison_Logic cluster_hybridization Hybridization-Dependent cluster_immune Immune-Mediated Start Evaluate Off-Target Effects In_Silico In Silico Prediction Start->In_Silico Cytokine Cytokine Profiling Start->Cytokine Complement Complement Activation Start->Complement RNA_Seq RNA-Seq Analysis In_Silico->RNA_Seq Safety_Profile Comprehensive Safety Profile RNA_Seq->Safety_Profile Cytokine->Safety_Profile Complement->Safety_Profile

Caption: Logical Flow for Comprehensive Off-Target Effect Evaluation.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2'-OMe-Ac-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory are paramount. The proper handling and disposal of specialized chemical reagents like 2'-OMe-Ac-C Phosphoramidite (B1245037) are critical components of a safe and compliant research environment. This guide provides a clear, step-by-step procedure for the safe disposal of 2'-OMe-Ac-C Phosphoramidite and its associated waste, ensuring you can focus on your research with confidence.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Handle with chemical-resistant gloves.[1][2] A lab coat or other protective clothing is necessary to prevent skin exposure.[1][2]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved dust mask.[1][2]

  • Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]

Hazard Summary: this compound may be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye irritation.[6] It is also sensitive to moisture and should be stored in a cool, dry place with the container tightly closed.[6]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Solid Waste:

    • Collect unused, expired, or contaminated solid this compound in a designated hazardous waste container.[1]

    • This includes any materials used for cleaning up spills, such as absorbent pads or wipes.[1]

  • Liquid Waste (Acetonitrile Solutions):

    • Phosphoramidites are typically dissolved in anhydrous acetonitrile (B52724) for use in oligonucleotide synthesis.[7] Acetonitrile is a flammable and toxic solvent and must be disposed of as hazardous waste.[4][8][9]

    • Collect all liquid waste containing this compound and acetonitrile in a separate, designated container for flammable liquid waste.[5]

  • Contaminated Labware:

    • Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the phosphoramidite should be collected in a separate, clearly labeled container for solid hazardous waste.[1]

    • Empty phosphoramidite containers must be triple-rinsed with a suitable solvent (like acetonitrile). This rinsate must be collected and disposed of as hazardous liquid waste.[10]

Step 2: Waste Container Selection and Labeling
  • Container Compatibility: Use containers made of a material compatible with the waste. For acetonitrile solutions, use tightly sealed, non-reactive containers.[8][11] It is often best to reuse the original manufacturer's bottle or a similar designated waste container.[11]

  • Labeling:

    • Immediately label all waste containers with a "HAZARDOUS WASTE" tag.[11]

    • The label must clearly identify the contents, including the full chemical name ("this compound," "Acetonitrile"), concentration, and any other components in the mixture.[1][3]

    • Indicate the date when waste was first added to the container.[5]

Step 3: Storage of Waste
  • Store waste containers in a designated satellite accumulation area.[11]

  • Keep containers tightly closed at all times, except when adding waste.[11]

  • Store liquid waste in secondary containment to prevent spills.[11]

  • The storage area should be cool, dry, and well-ventilated, away from any sources of heat, sparks, or open flames.[4][8][12]

Step 4: Final Disposal
  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][8]

  • Observe all federal, state, and local regulations for hazardous waste disposal.[6][9]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[4][9]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Control Ignition Sources: If the spill involves acetonitrile, eliminate all potential sources of ignition.[4][9] Use non-sparking tools for cleanup.[4]

  • Containment:

    • Solid Spills: Carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][6] Wipe the area with a damp towel, and dispose of the towel as contaminated waste.[6]

    • Liquid Spills: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1][4][9]

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Wash the spill area thoroughly.[5][9]

Quantitative Data Summary

ParameterGuideline/ValueSource
Storage Temperature Refrigerated, 2-8°C or Freezer (at or below -20°C)[7][13][14]
Acetonitrile Hazard Ratings Health: 2, Fire: 3, Reactivity: 0[9]
Spill Isolation (Acetonitrile) Small Spills: 50 meters (150 feet)[9]
Spill Isolation (Acetonitrile) Large Spills: 300 meters (1,000 feet)[9]

Disposal Workflow

G This compound Disposal Workflow cluster_final Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood C Unused/Expired Solid Phosphoramidite F Solid Hazardous Waste Container C->F D Acetonitrile Solution (Liquid Waste) G Liquid Hazardous Waste (Flammable) Container D->G E Contaminated Materials (Gloves, Tips, Wipes) E->F H Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Date F->H G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Licensed Disposal I->J

References

Personal protective equipment for handling 2'-OMe-Ac-C Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2'-OMe-Ac-C Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2'-OMe-Ac-C Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[3]

Emergency First Aid Procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1][5]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5][6]
Face ShieldRecommended when there is a splash hazard.[5]
Skin Protection Chemical-Impermeable GlovesHandle with nitrile or other chemical-impermeable gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[1][5][6]
Laboratory CoatA flame-retardant lab coat must be worn.[5][6]
Respiratory Protection NIOSH-approved RespiratorUse if ventilation is inadequate or if dust is generated. An N95 or P1 type dust mask is recommended.[4][5][6]

Operational Plan: Step-by-Step Handling Protocol

Objective: To provide a clear, step-by-step methodology for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure all work is conducted within a certified chemical fume hood.[3]
  • Verify that all necessary and properly inspected PPE is worn correctly.[6]
  • Confirm that all reagents and solvents are anhydrous, as phosphoramidites are sensitive to moisture.[1]
  • Keep the container tightly sealed to prevent moisture and air exposure.[1][5]

2. Handling the Compound:

  • Allow the reagent container to warm to room temperature before opening to prevent condensation of moisture.
  • Use only non-sparking tools when handling the solid compound.[1]
  • Avoid the formation of dust and aerosols.[1]
  • Weigh the required amount of phosphoramidite in a clean, dry, and inert atmosphere if possible (e.g., inside a glove box).
  • For dissolution, carefully dissolve the solid in anhydrous acetonitrile (B52724).[3]

3. Storage:

  • Store the compound in a tightly sealed container.[1]
  • The recommended storage temperature is -20°C in a dry, well-ventilated area.[1][5]
  • Protect from heat and store away from oxidizing agents.[1][5]

4. Spill and Leak Procedures:

  • In the event of a spill, avoid dust formation.[1]
  • Ensure adequate ventilation and remove all sources of ignition.[1]
  • Absorb the material with an inert substance like vermiculite (B1170534) or dry sand and collect it in a sealed container for disposal.[3]
  • Decontaminate the affected surface with a suitable solvent, such as alcohol.[3]

Disposal Plan: Step-by-Step Protocol

Objective: To outline the proper procedure for the disposal of this compound and contaminated materials to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.[5]
  • Do not dispose of the chemical into drains or the environment.[5]

2. Deactivation of Unused/Expired Solid Waste:

  • This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.
  • Materials:
  • This compound waste
  • Anhydrous acetonitrile
  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
  • Appropriately sealed and labeled hazardous waste container
  • Procedure (to be performed in a fume hood):
  • Dissolution: Carefully dissolve the solid waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]
  • Hydrolysis: Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. The weak basic condition helps to neutralize any acidic byproducts.[3]
  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[3]

3. Final Disposal:

  • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[3]
  • Dispose of the sealed hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3]
  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_reagents Prepare Anhydrous Reagents prep_fume_hood->prep_reagents handle_warm Warm to Room Temp prep_reagents->handle_warm handle_weigh Weigh Compound handle_warm->handle_weigh handle_dissolve Dissolve in Acetonitrile handle_weigh->handle_dissolve storage_seal Tightly Seal Container handle_dissolve->storage_seal If storing disp_collect Collect Waste handle_dissolve->disp_collect If disposing storage_temp Store at -20°C storage_seal->storage_temp disp_deactivate Deactivate via Hydrolysis disp_collect->disp_deactivate disp_dispose Dispose as Hazardous Waste disp_deactivate->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-OMe-Ac-C Phosphoramidite
Reactant of Route 2
Reactant of Route 2
2'-OMe-Ac-C Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.